Nelfinavir
Description
This compound is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. This compound inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
This compound is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes this compound may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
This compound is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. This compound has activity against HIV 1 and 2.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for hiv-1 infection and hiv infection and has 26 investigational indications.
A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.
See also: Saquinavir (related); this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-HKWSIXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159989-65-8 (monomethane sulfonate (salt)) | |
| Record name | Nelfinavir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5035080 | |
| Record name | Nelfinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 1.91e-03 g/L | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
159989-64-7 | |
| Record name | Nelfinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelfinavir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nelfinavir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nelfinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NELFINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO3OGH5D7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
349.84 °C | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on Nelfinavir as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (brand name Viracept) is an orally available Human Immunodeficiency Virus (HIV) protease inhibitor that was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection.[1] Beyond its antiretroviral activity, a growing body of preclinical and clinical evidence has highlighted its potential as a repurposed anticancer agent.[2][3][4] The observation that long-term this compound treatment in HIV-infected patients led to metabolic side effects, such as insulin resistance and dyslipidemia, hinted at off-target effects on cellular pathways critical in oncology, particularly the IGF/Akt pathway.[2] This guide provides a comprehensive technical overview of the mechanisms of action, preclinical and clinical evidence, and key experimental protocols related to the anticancer properties of this compound.
Core Mechanisms of Anticancer Activity
This compound exerts pleiotropic effects on cancer cells through the modulation of multiple interconnected cellular pathways.[3][5][6] The primary mechanisms include the inhibition of the PI3K/Akt signaling pathway, induction of endoplasmic reticulum (ER) stress, and inhibition of the proteasome.[1][7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, survival, and resistance to therapy; it is frequently hyperactivated in many human cancers.[8][9] this compound has been consistently shown to inhibit this pathway by downregulating the phosphorylation of Akt, a key signaling node.[5][8][10] This inhibition prevents the activation of downstream effectors like mTOR, leading to reduced protein synthesis and cell growth.[11][12] The dephosphorylation of Akt by this compound may be mediated by the activation of the phosphatase complex PP1/GADD34, which is linked to proteasome inhibition and the unfolded protein response (UPR).[2]
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A hallmark of this compound's anticancer activity is the potent induction of ER stress.[5][13] The ER is responsible for the proper folding and modification of secretory and transmembrane proteins. An accumulation of misfolded or unfolded proteins triggers the UPR, a protective mechanism. However, severe or prolonged ER stress leads to apoptosis.[2] this compound induces ER stress, leading to the activation of UPR sensors like PERK.[14] This results in the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the increased expression of transcription factors ATF4 and CHOP (CCAAT-enhancer-binding protein homologous protein), a key mediator of ER stress-induced apoptosis.[2][15] this compound also sensitizes renal cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptors DR4 and DR5 through ER stress.[16]
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, including misfolded proteins and key cellular regulators. Its inhibition leads to the accumulation of these proteins, causing ER stress and apoptosis. This compound has been shown to inhibit the chymotrypsin-like (CT-like) activity of the 26S proteasome in multiple myeloma (MM) cells at clinically achievable concentrations.[14] This inhibition contributes to the accumulation of polyubiquitinated proteins, further exacerbating ER stress.[13] this compound's effect on the proteasome is synergistic with dedicated proteasome inhibitors like bortezomib and carfilzomib, and it may help overcome resistance to these agents.[2][17] this compound also inhibits the aspartic protease DDI2, which is involved in a compensatory mechanism that mediates resistance to proteasome inhibitors, providing another rationale for combination therapy.[18]
Other Anticancer Mechanisms
-
Autophagy Modulation : this compound induces autophagy, a cellular recycling process.[5][6] However, in many cancer cells, this appears to be a protective response, as inhibiting autophagy with agents like chloroquine enhances this compound-induced cell death.[2][19][20]
-
Anti-Angiogenesis : this compound exhibits anti-angiogenic properties by inhibiting pathways that regulate the formation of new blood vessels, such as those involving VEGF, bFGF, and matrix metalloproteinases (MMPs).[1][11][21]
-
Cell Cycle Arrest : The drug can induce cell cycle arrest, often at the G1 phase, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[2]
-
Apoptosis Induction : this compound triggers caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[2][19] It also modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic members like Bax and decreasing anti-apoptotic members like survivin.[2]
Preclinical Evidence
This compound has demonstrated broad-spectrum anticancer activity in a multitude of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound inhibits the proliferation of a wide array of cancer cell lines, including those resistant to standard chemotherapies.[5][6] It was shown to be the most potent of six HIV protease inhibitors screened against the NCI60 cancer cell line panel, with a mean 50% growth inhibition (GI50) of 5.2 µM, a concentration achievable in patients.[6]
Table 1: Summary of In Vitro Activity of this compound
| Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Key Molecular Effects & Findings | Reference(s) |
|---|---|---|---|---|
| Non-Small Cell Lung (NSCLC) | NCI-H157, A549, H460 | ~5-20 µM | Inhibition of proliferation, induction of ER stress, apoptosis, autophagy. | [5][6][19][22] |
| Multiple Myeloma (MM) | U266, RPMI8226, OPM-2 | ~5-10 µM | Inhibition of proteasome activity, induction of UPR, apoptosis, decreased p-Akt/STAT3. | [2][14][17] |
| Breast Cancer | HER2+, HER2- | ~5 µM | Inhibition of Akt activation, dissociation of HSP90-HER2 interaction. | [2] |
| Prostate Cancer | LNCaP, PC-3 | ~10 µM | Inhibition of Akt phosphorylation, blockade of androgen receptor signaling. | [10] |
| Ovarian Cancer | PEO1, PEO14, etc. | ~10-30 µM | Induction of UPR (GRP78, CHOP), DNA damage, lysosomal impairment. | [15] |
| Malignant Glioma | Various | Not specified | Induction of ER stress (GRP78, CHOP), caspase-4 activation, proteasome inhibition. | [13] |
| Renal Cancer | 769-P, 786-O, Caki-2 | Dose-dependent | Induction of ER stress, increased expression of DR4/DR5, sensitization to TRAIL. | [16] |
| Small-cell Lung (SCLC) | Various | ~1.25-20 µM | Inhibition of proliferation, mTOR inhibition, UPR induction. | [12] |
| Leukemia | HL60, IM9, Jurkat | ~9 µg/ml (~16 µM) | Mitochondria-independent apoptosis, activation of caspases 3, 7, 8. |[23] |
In Vivo Antitumor Efficacy
This compound has demonstrated the ability to inhibit tumor growth in various xenograft models, corroborating its in vitro effects. These in vivo studies often show evidence of the same molecular changes observed in cell culture, such as increased apoptosis and markers of ER stress within the tumor tissue.[5][20]
Table 2: Summary of In Vivo Antitumor Efficacy of this compound
| Cancer Model | This compound Dose & Schedule | Combination Agent | Outcome | Key Biomarker Changes | Reference(s) |
|---|---|---|---|---|---|
| NSCLC Xenograft (H157, A549) | Not specified | Chloroquine | ~75-85% tumor growth reduction (combination) | Increased cleaved PARP (apoptosis) and ER stress markers in tumors. | [19][20] |
| NSCLC Xenograft | Not specified | None | Tumor growth inhibition | Induction of ER stress, autophagy, and apoptosis in vivo. | [5][6] |
| Multiple Myeloma Xenograft | Not specified | None | Delayed tumor growth | Not specified | [14] |
| SCLC Patient-Derived Xenograft (PDX) | Not specified | None | Tumor growth inhibition | mTOR inhibition, UPR induction, decreased MYC, ASCL1, SOX2. | [12] |
| Prostate Cancer Xenograft (LNCaP) | Not specified | None | Not specified | Blockade of AR, STAT3, and AKT signaling. | [10] |
| Rectal Cancer Xenograft | Not specified | Radiation | Radiosensitization | Increased tumor perfusion and reduced hypoxia. |[24][25] |
Clinical Evidence
The promising preclinical data has led to several clinical trials evaluating this compound in cancer patients, primarily in combination with standard-of-care chemotherapy and radiotherapy.[2][3] These trials have established the safety and tolerability of this compound at doses higher than those used for HIV treatment and have shown encouraging signs of clinical activity.[26][27]
Table 3: Summary of Clinical Trials of this compound in Oncology
| Trial Phase | Cancer Type | This compound Dose | Combination Therapy | Key Findings & Efficacy | Tolerability / DLTs | Reference(s) |
|---|---|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | Dose escalation up to 3125 mg BID | None (Monotherapy) | MTD established at 3125 mg BID. 1 partial response, 2 minor responses in neuroendocrine tumors. 36% had stable disease >6 months. | Generally well tolerated. Diarrhea, anemia, lymphopenia (mostly mild). DLT was reversible neutropenia. | [26][27] |
| Phase I/II | Locally Advanced NSCLC | 625 or 1250 mg BID | Concurrent Chemoradiotherapy | Well tolerated. Promising long-term local control and overall survival. | No dose-limiting toxicities observed. | [28] |
| Early Phase | Advanced Rectal Cancer | 1250 mg BID | Radiation Therapy (no chemo) | Well tolerated. Associated with increased tumor blood flow. | 3 drug-related grade 3 AEs: diarrhea, rash, lymphopenia. |[24][25] |
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound.
Cell Proliferation / Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on cancer cell growth and to calculate IC50/GI50 values.
-
Cell Plating : Cancer cells are seeded in 96-well plates (e.g., 15,000 cells/well) and allowed to adhere overnight.[12]
-
Treatment : Cells are treated with a range of concentrations of this compound (e.g., 1.25 to 30 µM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone.[12][15]
-
Incubation : Plates are incubated for a specified period, typically 48 to 72 hours.[12][20]
-
Viability Measurement : Cell viability or proliferation is measured using a colorimetric assay such as WST-1, MTS, or crystal violet staining.[12][15] The absorbance is read using a plate reader.
-
Data Analysis : The results are expressed as a percentage of the control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis for Protein Expression and Signaling
This method is used to detect changes in the expression and phosphorylation status of key proteins within this compound-treated cells, providing mechanistic insights.
-
Cell Lysis : Cells are treated with this compound (e.g., 10-20 µM) or vehicle control for a specified time (e.g., 24 hours).[8][22] Adherent and floating cells are collected, washed with PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, CHOP, GRP78, cleaved PARP, β-actin).[8][14][15]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control.[22]
In Vivo Xenograft Tumor Growth Study
This protocol assesses the in vivo efficacy of this compound in a living organism.
-
Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration : this compound is administered to the treatment group, often via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[2]
-
Tumor Measurement : Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for biomarker analysis (e.g., Western blotting for p-Akt, immunohistochemistry for apoptosis markers).[19]
-
Data Analysis : Tumor growth curves are plotted for each group to evaluate the extent of tumor growth inhibition.
Conclusion and Future Directions
This compound stands out as a promising drug repurposing candidate in oncology due to its multifaceted mechanism of action, oral bioavailability, established safety profile, and broad-spectrum activity.[2][6] Its ability to simultaneously target key cancer hallmarks—including proliferative signaling (Akt/mTOR), protein homeostasis (ER stress, proteasome), and angiogenesis—makes it an attractive agent for combination therapies. Clinical trials have confirmed its tolerability and shown encouraging preliminary efficacy, particularly in neuroendocrine tumors and in combination with chemoradiotherapy for NSCLC.[26][27][28]
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies. Further investigation into rational combination strategies, such as pairing this compound with other agents that induce proteotoxicity (e.g., bortezomib) or inhibit protective autophagy (e.g., chloroquine), is warranted to maximize its therapeutic potential.[17][19] Well-designed, adequately powered clinical trials are necessary to definitively establish the role of this compound in the modern cancer treatment landscape.[1]
References
- 1. This compound and other protease inhibitors in cancer:... | F1000Research [f1000research.com]
- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 13. HIV-1 protease inhibitors this compound and atazanavir induce malignant glioma death by triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The human immunodeficiency virus-1 protease inhibitor this compound impairs proteasome activity and inhibits the proliferation of multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound inhibits human DDI2 and potentiates cytotoxicity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 20. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. The mitochondria-independent cytotoxic effect of this compound on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oncotarget.com [oncotarget.com]
- 28. login.medscape.com [login.medscape.com]
Executive Summary
Nelfinavir (brand name Viracept) is an orally bioavailable HIV-1 protease inhibitor that has been used for over two decades in the management of HIV/AIDS.[1] Emerging from observations of metabolic side effects in HIV patients, such as insulin resistance, researchers postulated that this compound might interfere with critical cell signaling pathways, like the PI3K/Akt pathway, which is commonly dysregulated in cancer.[1][2] Extensive preclinical and clinical research has since validated this hypothesis, revealing this compound's potent, multi-faceted anti-cancer properties. This document provides an in-depth technical overview of this compound's mechanisms of action, a summary of its preclinical and clinical efficacy, detailed experimental protocols, and visualizations of its core biological pathways, intended for researchers and drug development professionals.
Core Mechanisms of Antineoplastic Action
This compound exerts its anti-cancer effects through several interconnected mechanisms, making it a pleiotropic agent capable of targeting multiple vulnerabilities in cancer cells.[1][3][4] The primary mechanisms include the inhibition of the PI3K/Akt survival pathway and the induction of severe endoplasmic reticulum (ER) stress.[5][6]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth, and its constitutive activation is a hallmark of many cancers.[7] this compound has been consistently shown to inhibit this pathway by downregulating the phosphorylation of Akt.[1][7] This inhibition appears to be a central node of its action, leading to radiosensitization and chemosensitization.[7][8][9] The blockade of Akt signaling disrupts downstream processes, including cell cycle progression and survival signals.[1][10] Clinical studies have confirmed that this compound, at standard doses, can effectively reduce Akt phosphorylation in patient tissues.[8][11]
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary mechanism of this compound's cytotoxicity is the induction of severe and persistent Endoplasmic Reticulum (ER) stress.[2][12][13] The ER is responsible for protein folding, and an accumulation of misfolded or unfolded proteins triggers the Unfolded Protein Response (UPR).[14] this compound causes this accumulation, possibly by inhibiting proteases like S1P and S2P involved in protein maturation or by inhibiting the proteasome.[5][14]
The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[14] this compound treatment leads to the activation of all three branches.[1][15] Chronic activation of the UPR, particularly the PERK branch, leads to the expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), which ultimately triggers cell death.[1][16] This ER stress-mediated apoptosis is a key component of this compound's efficacy as a single agent and in combination therapies.[3][13]
Proteasome Inhibition
This compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome in various cancer cells, particularly multiple myeloma (MM).[1][16][17] This inhibition leads to the accumulation of ubiquitinated proteins, a surrogate marker for proteasome dysfunction, which contributes to ER stress and apoptosis.[1][16] While its inhibitory effect is considered moderate compared to dedicated proteasome inhibitors like bortezomib, it is significant enough to contribute to cytotoxicity.[1] Importantly, this compound can act synergistically with bortezomib, even re-sensitizing bortezomib-resistant cells, potentially by inhibiting different proteasome subunits or compensatory pathways.[1][17] Recent evidence suggests this compound directly inhibits the aspartic protease DDI2, which is involved in a proteasome recovery pathway, providing a molecular basis for its synergy with proteasome inhibitors.[18]
Modulation of Autophagy
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival under stress or contributing to cell death. This compound is a potent inducer of autophagy.[1][3][19] This induction is linked to several of its other effects, including ER stress, inhibition of the Akt/mTOR pathway, and mimicking nutrient starvation.[1][19][20] While autophagy is induced, its role in this compound's cytotoxicity appears to be context-dependent. In some studies, autophagy acts as a protective mechanism, and its inhibition with agents like 3-methyladenine (3-MA) or chloroquine enhances this compound-induced cell death.[1][3][21] This suggests a therapeutic strategy of combining this compound with autophagy inhibitors.[1][22]
Other Mechanisms
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily in the G1 phase.[1][11] This is associated with the downregulation of key cell cycle proteins like cyclins (A, B, D3) and cyclin-dependent kinases (CDK1, CDK2) and the upregulation of inhibitors like p21.[1]
-
Apoptosis Induction: this compound triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1] It upregulates the expression of death receptors like DR5, sensitizing cells to TRAIL-mediated apoptosis.[2][13] It also modulates pro- and anti-apoptotic proteins, such as increasing Bax and decreasing survivin.[1]
-
Anti-Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting the PI3K/Akt pathway in endothelial cells, which reduces the production of key pro-angiogenic factors like VEGF and HIF-1α.[1][23]
-
STAT3 Inhibition: In some cancers, such as non-small cell lung cancer (NSCLC), this compound has been shown to inhibit the STAT3 signaling pathway, which is involved in proliferation and survival.[10]
Preclinical and Clinical Efficacy Data
The anti-cancer activity of this compound has been validated across a wide range of preclinical models and further explored in numerous clinical trials.
In Vitro Efficacy
This compound inhibits the proliferation of a broad spectrum of cancer cell lines. It was found to be the most potent of six HIV protease inhibitors screened against the NCI60 cell line panel, with a mean 50% growth inhibition (GI50) of 5.2 µM, a concentration that is clinically achievable in patients.[3][24]
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Reported IC50 / GI50 | Key Findings | Reference(s) |
|---|---|---|---|---|
| Non-Small Cell Lung | H157, A549 | ~5.2 µM (Mean GI50) | Induces ER stress, apoptosis, and protective autophagy. | [3][24] |
| Multiple Myeloma | U266, RPMI8226 | ~5 µM | Inhibits proteasome activity, triggers UPR, and reduces p-STAT3. | [1][16] |
| Renal Cancer | 769-P, 786-O, Caki-2 | 5-20 µM (Dose-dependent) | Induces ER stress and sensitizes cells to TRAIL-induced apoptosis. | [2][13] |
| Cervical Cancer | HeLa, Caski | 20-25 µM | Induces G1 cell cycle arrest. | [11] |
| High-Grade Serous Ovarian | Patient-derived | Concentration-dependent | Activates all three UPR signaling arms. | [15] |
| Prostate Cancer | PC-3 | 10 µM | Inhibited Akt phosphorylation but did not radiosensitize in this model. |[25] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor effects in various animal xenograft models, both as a monotherapy and in combination with radiation or chemotherapy.[1]
Table 2: In Vivo Antitumor Effects of this compound in Animal Models
| Cancer Type | Animal Model | This compound Dose | Combination Agent | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Non-Small Cell Lung | NSCLC Xenografts | Not specified | None | Inhibited tumor growth; induced ER stress, autophagy, and apoptosis in vivo. | [3][22] |
| Non-Small Cell Lung | H157 & A549 Xenografts | 20 mg/kg/day | Chloroquine (60 mg/kg/day) | Combination reduced tumor growth by 75-85%. | [21] |
| Multiple Myeloma | Myeloma Mouse Model | Not specified | None | Delayed tumor growth. | [16] |
| Meningioma | Meningioma Xenografts | Not specified | Imatinib | Dual treatment increased TUNEL-positive (apoptotic) cells. | [1] |
| Small-Cell Lung Cancer | SCLC PDX Models | Not specified | None | Inhibited tumor growth, associated with mTOR inhibition and UPR induction. | [26] |
| Lewis Lung Carcinoma | Mouse Xenograft | Not specified | Radiation | Additive effect in decreasing angiogenesis. |[1] |
Clinical Trials in Oncology
This compound's safety profile and oral availability have facilitated its rapid translation into clinical trials for various cancers, primarily as a sensitizer for radio- and chemotherapy.
Table 3: Summary of Selected Clinical Trials of this compound in Oncology
| Phase | Cancer Type | Combination Therapy | This compound Dose | Key Findings & Tolerability | Reference(s) |
|---|---|---|---|---|---|
| Phase I/II | Unresectable NSCLC (Stage IIIA/IIIB) | Chemoradiotherapy (CT-RT) | 625 mg or 1250 mg BID | Well-tolerated. Promising objective response rate, progression-free survival, and overall survival. MTD was 1250 mg BID. | [27][28] |
| Phase I | Locally Advanced Rectal Cancer | Radiotherapy (RT) | 1250 mg BID | Well-tolerated. Associated with increased tumor blood flow. | [8][9] |
| Phase I | Locally Advanced Pancreatic Cancer | Chemoradiation | 625 mg or 1250 mg BID | Combination was feasible and well-tolerated. | [1] |
| Phase I | Locally Advanced Cervical Cancer | Cisplatin + RT | 875 mg or 1250 mg BID | Safe and tolerable. Decreased pAkt levels in tumor tissue. | [11] |
| Phase I | Glioblastoma Multiforme | Temozolomide + RT | Not specified | Combination was feasible. | [1] |
| Phase I | Solid Tumors | Monotherapy | 3125 mg BID (MTD) | Well-tolerated. Showed antitumor activity, especially in neuroendocrine tumors. |[1][26] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-30 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Calculate IC50/GI50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: Detects specific proteins in a sample to assess expression levels or post-translational modifications like phosphorylation.
-
Methodology:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CHOP, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
-
In Vivo Tumor Xenograft Study
-
Principle: Evaluates the effect of a drug on tumor growth in an animal model.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound, Combination therapy).
-
Treatment Administration: Administer this compound (e.g., 20 mg/kg) and other agents via the appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., daily).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry for biomarkers like cleaved PARP or p-Akt).
-
Conclusion and Future Directions
This compound stands out as a promising candidate for drug repurposing in oncology due to its pleiotropic mechanisms of action, oral bioavailability, and well-established safety profile.[1][24] Its ability to co-target critical cancer pathways, including PI3K/Akt signaling and the UPR, provides a strong rationale for its use, particularly in combination with standard-of-care therapies like radiation and chemotherapy. Clinical trials have confirmed its potential to sensitize tumors to these treatments with acceptable toxicity.[11][27]
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies. This could include the mutational status of the PI3K/Akt pathway or markers of ER stress.
-
Optimizing Combinations: Systematically exploring novel combination strategies, such as pairing this compound with other targeted agents, immunotherapy, or specific autophagy inhibitors, to exploit synergistic interactions.[1][21]
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.
The continued exploration of this compound offers a cost- and time-effective strategy to expand the arsenal of anti-cancer therapeutics.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]
- 3. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new anti-cancer drug with pleiotropic effects and many paths to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and other protease inhibitors in cancer:... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound restricts A549 cell growth by inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 trial of this compound added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Assessment of Anti-HIV Agent this compound as Drug-Repurposing Strategy Against High-Grade Serous Ovarian Cancer - ProQuest [proquest.com]
- 16. The human immunodeficiency virus-1 protease inhibitor this compound impairs proteasome activity and inhibits the proliferation of multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits the TCF11/Nrf1-Mediated Proteasome Recovery Pathway in Multiple Myeloma [mdpi.com]
- 18. This compound inhibits human DDI2 and potentiates cytotoxicity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 27. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A phase I trial of the HIV protease inhibitor this compound with concurrent chemoradiotherapy for unresectable stage IIIA/IIIB non-small cell lung cancer: a report of toxicities and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, an orally bioavailable HIV-1 protease inhibitor, has long been a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its primary mechanism involves the competitive inhibition of the viral aspartyl protease, which is crucial for the cleavage of Gag-Pol polyproteins, thereby halting the maturation of infectious virions.[2] However, a growing body of evidence reveals that this compound's antiviral activity is not confined to HIV. In vitro and in some cases in vivo studies have demonstrated its efficacy against a diverse range of unrelated viruses, including herpesviruses, coronaviruses, and human papillomaviruses. These "off-target" effects are often mediated through distinct mechanisms, typically involving the modulation of host cell pathways critical for viral replication, such as protein maturation, cellular stress responses, and oncogenic signaling. This technical guide synthesizes the current understanding of this compound's non-HIV antiviral activities, presenting quantitative data, detailing experimental methodologies, and visualizing the complex molecular mechanisms involved.
Antiviral Activity Against Herpesviridae
This compound has demonstrated potent activity against several members of the Herpesviridae family, including Herpes Simplex Virus 1 (HSV-1), Kaposi's Sarcoma-Associated Herpesvirus (KSHV), and Human Cytomegalovirus (HCMV).[3] A key finding is that its mechanism is independent of the herpesvirus serine protease, suggesting it acts on host or viral functions distinct from its role in HIV.[3][4]
Mechanism of Action: Disruption of Viral Maturation and Egress
Studies on HSV-1 indicate that this compound does not prevent the assembly of DNA-filled capsids within the nucleus or their subsequent transport to the cytoplasm.[5][6] Instead, it interferes with the later stages of the viral life cycle: secondary envelopment and virion export.[5][6] The primary mechanisms implicated are:
-
Impaired Glycoprotein Maturation: this compound has been shown to decrease the glycosylation of viral glycoproteins, such as gB and gC in HSV-1.[4] This leads to their improper processing and aberrant subcellular localization, which is consistent with the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[4]
-
Inhibition of Secondary Envelopment: As a consequence of disrupted glycoprotein function, nuclear-derived capsids in the cytoplasm fail to complete the final envelopment process, leading to an accumulation of non-infectious, unenveloped particles within the cell.[5][7]
For KSHV, this compound's inhibitory action also appears to disrupt virus assembly and maturation. It has been observed to significantly reduce the accumulation of the essential capsid triplex protein ORF26, likely as a downstream effect of its impact on cellular stress responses.[8]
Quantitative Data: In Vitro Efficacy Against Herpesviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| KSHV | Vero | rKSHV.294 (SeAP) | 7.4 | >20 | >2.7 | [3] |
| KSHV | TIME | LANA Staining | 2.0 | >20 | >10 | [3] |
| HSV-1 | Human Foreskin Fibroblast (HF) | Plaque Reduction | 4.1 | >20 | >4.9 | [3] |
| HSV-1 | Vero | Plaque Reduction | 2.9 | >20 | >6.9 | [3] |
| HCMV | Human Foreskin Fibroblast (HF) | Plaque Reduction | 3.2 | >20 | >6.3 | [3] |
Antiviral Activity Against Coronaviridae
The emergence of SARS-CoV and later SARS-CoV-2 spurred significant research into repurposing existing drugs, with this compound identified as a promising candidate.[9][10] It has demonstrated in vitro activity against multiple SARS-CoV-2 variants of concern.[11]
Mechanism of Action: A Multifaceted Approach
The precise mechanism of this compound against coronaviruses is debated, with evidence suggesting it may act on multiple targets.
-
Inhibition of Viral Protease (Potential): Initial in silico and some in vitro studies suggested that this compound could inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[12][13] One study calculated an IC50 of 37 µM for the inhibition of recombinant SARS-CoV-2 main protease activity.[12] However, other analyses suggest this compound has no significant activity on this protease.[11]
-
Inhibition of Viral Entry/Fusion: this compound may inhibit the cell fusion process mediated by the viral Spike (S) glycoprotein.[11][14] Docking studies propose that it binds within the S trimer structure, potentially inhibiting the conformational changes required for membrane fusion.[14]
-
Post-Entry Inhibition: Time-of-addition experiments with the original SARS-CoV showed that this compound acts at a post-entry step of the replication cycle.[10] This aligns with a potential role in disrupting viral protein processing or other intracellular replication stages.
Quantitative Data: In Vitro Efficacy Against Coronaviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | SI | Reference(s) |
| SARS-CoV-2 | Vero E6 | CCK-8 | 2.89 | - | 51.55 | 18 | [9] |
| SARS-CoV-2 | Vero E6 | RNA Yield Reduction | 3.98 | 7.72 | 27.34 | 6.87 | [15] |
| SARS-CoV-2 (20A.EU1) | Vero E6 | Yield Reduction | 2.00 | 3.86 | >50 | >25 | [11] |
| SARS-CoV-2 (B.1.1.7) | Vero E6 | Yield Reduction | 4.99 | 5.43 | >50 | >10 | [11] |
| SARS-CoV-2 (P.1) | Vero E6 | Yield Reduction | 1.68 | 4.17 | >50 | >29.7 | [11] |
| SARS-CoV | Vero E6 | MTT (CPE) | ~1 | - | >300 | ~300 | [10] |
Antiviral Activity Against Human Papillomavirus (HPV)
This compound's activity against HPV is primarily characterized as an antineoplastic effect in HPV-positive cancer cells, rather than direct virucidal activity. It targets the downstream consequences of HPV oncoprotein expression.
Mechanism of Action: Reversal of Oncogenic Pathways
High-risk HPV types drive cervical malignancy through the actions of the E6 and E7 oncoproteins. This compound counteracts these effects through several proposed mechanisms:
-
Restoration of p53: The HPV E6 oncoprotein targets the tumor suppressor protein p53 for proteasomal degradation. This compound has been shown to reduce the levels of HPV16 E6, leading to the stabilization and increased expression of wild-type p53.[16][17]
-
Induction of Apoptosis and Cell Cycle Arrest: Restored p53 function triggers downstream pathways leading to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G1 phase.[16][17]
-
Induction of Autophagy and Cellular Stress: this compound is also known to induce cellular stress by disrupting autophagy, a cellular recycling process that cancer cells often exploit for survival. This proteotoxic stress contributes to its cytotoxic effects.[18]
Activity Against Other Viruses
This compound's broad-spectrum potential has been explored against other viruses, showing modest to limited activity.
Quantitative Data: Efficacy Against Dengue and Chikungunya Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Dengue Virus (DENV-2) | Not Specified | Virus-cell-based | 3.5 | 16.1 | 4.6 | [19][20] |
| Chikungunya Virus (CHIKV) | Not Specified | Virus-cell-based | 14 | 22.4 | 1.6 | [19][20] |
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to determine the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which correlates with cell viability. It is used to determine the concentration of a compound that is toxic to the cells (CC50).
Workflow Diagram
Protocol Steps:
-
Cell Plating: Seed a 96-well plate with host cells at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (like CCK-8) to each well.[21][22]
-
Color Development: Incubate for 1-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[21][22]
-
Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Analysis: Plot the percentage of cell viability against the drug concentration and use regression analysis to determine the CC50 value.
Plaque Reduction Assay
This is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.
Workflow Diagram
Protocol Steps:
-
Cell Plating: Grow a confluent monolayer of susceptible host cells in multi-well plates (e.g., 6-well or 12-well).[23]
-
Infection: Infect the cell monolayers with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.[23]
-
Overlay Application: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing methylcellulose or low-melting-point agarose) mixed with various concentrations of this compound. This overlay restricts virus spread to adjacent cells, ensuring that each plaque originates from a single infectious particle.
-
Incubation: Incubate the plates for several days, allowing plaques (zones of cell death) to form.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye like crystal violet, which stains living cells but leaves the plaques unstained.[24]
-
Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Viral Load Quantification (qRT-PCR)
This assay measures the amount of viral genetic material (RNA) to quantify the effect of a drug on viral replication.
Protocol Steps:
-
Experiment Setup: Infect cells with the virus in the presence of serial dilutions of this compound. Incubate for one full replication cycle (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cell culture supernatant (for released virus) or the cells themselves (for intracellular virus). Extract total RNA using a commercial kit or a Trizol-based method.[25]
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.[26][27]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes primers and a probe specific to a conserved region of the viral genome. A fluorescent signal is generated and measured in real-time as the target sequence is amplified.[28]
-
Analysis: The amount of viral RNA in each sample is quantified by comparing its amplification cycle (Ct value) to a standard curve of known concentrations. The EC50 can be calculated as the drug concentration that reduces the viral RNA copy number by 50%.
Conclusion
This compound exhibits a remarkable range of antiviral activities that extend well beyond its established role as an HIV-1 protease inhibitor. Its ability to interfere with fundamental cellular processes that are hijacked by diverse viruses—such as glycoprotein processing, protein folding (ER stress), and oncogenic signaling pathways—positions it as a valuable tool for antiviral research and a potential scaffold for the development of broad-spectrum therapeutics. While clinical efficacy for these non-HIV indications remains largely unproven, the extensive in vitro data provides a compelling rationale for further investigation. The detailed mechanisms and protocols outlined in this guide serve as a foundational resource for scientists working to unlock the full therapeutic potential of this multifaceted drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The HIV Protease Inhibitor this compound Inhibits Kaposi's Sarcoma-Associated Herpesvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Maturation and Export of Herpes Simplex Virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits maturation and export of herpes simplex virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibition of Kaposi’s sarcoma-associated herpesvirus protein expression and capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. anso.org.cn [anso.org.cn]
- 10. HIV protease inhibitor this compound inhibits replication of SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Old Ally in the COVID-19 Fight? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential anti-COVID-19 agents, cepharanthine and this compound, and their usage for combination treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-HIV drug this compound mesylate (Viracept) is a potent inhibitor of cell fusion caused by the SARSCoV-2 spike (S) glycoprotein warranting further evaluation as an antiviral against COVID-19 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. european-virus-archive.com [european-virus-archive.com]
- 16. Frontiers | Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities [frontiersin.org]
- 17. Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reaching beyond HIV/HCV: this compound as a potential starting point for broad-spectrum protease inhibitors against dengue and chikungunya virus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 24. scienceopen.com [scienceopen.com]
- 25. med.unc.edu [med.unc.edu]
- 26. mcgill.ca [mcgill.ca]
- 27. clyte.tech [clyte.tech]
- 28. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, a protease inhibitor initially developed for the treatment of HIV, has demonstrated significant anti-neoplastic properties, largely attributed to its ability to induce endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced ER stress and the subsequent activation of the Integrated Stress Response (ISR). We will detail the key signaling pathways, present quantitative data from seminal studies in clearly structured tables, and provide comprehensive experimental protocols for the key assays used to investigate this phenomenon. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development, facilitating further investigation into the therapeutic potential of this compound and other ER stress-inducing agents.
Introduction to this compound and Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of unfolded or misfolded proteins in the ER lumen—a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
This compound has emerged as a potent inducer of ER stress in various cancer cell lines.[1][2][3] Its anti-cancer activity is closely linked to its ability to trigger a robust and sustained ER stress response, ultimately leading to apoptosis in tumor cells.[4][5] This guide will dissect the intricate mechanisms of this compound's action on the ER.
Molecular Mechanisms of this compound-Induced ER Stress
This compound induces ER stress through a mechanism that is distinct from classical ER stressors like tunicamycin or thapsigargin. While it does activate components of the UPR, a key feature of its action is the potent and unconventional induction of the Integrated Stress Response (ISR).[6]
The Unfolded Protein Response (UPR) and this compound
The UPR is mediated by three ER-resident transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the translation of a potent transcription factor (XBP1s) that upregulates genes involved in ERAD and protein folding.[7] this compound has been shown to induce the expression of IRE1α and the splicing of XBP1.[7]
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[8]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[7]
While this compound does influence these pathways, its primary mechanism for inducing a robust stress response appears to be through the modulation of eIF2α phosphorylation, bypassing the direct, classical activation of PERK.[6]
Atypical Induction of the Integrated Stress Response (ISR)
The ISR is a broader cellular stress response that converges on the phosphorylation of eIF2α. While PERK is the canonical ER stress-activated eIF2α kinase, other kinases can also phosphorylate eIF2α in response to different cellular stresses.
Studies have revealed that this compound's potent induction of eIF2α phosphorylation and subsequent ATF4 and CHOP expression is largely independent of PERK activation.[6] Instead, this compound appears to modulate the constitutive dephosphorylation of eIF2α. It achieves this by down-regulating the expression of CReP (Constitutive Repressor of eIF2α Phosphorylation; also known as PPP1R15B), a cofactor for the protein phosphatase 1 (PP1).[6] This inhibition of eIF2α dephosphorylation leads to a sustained ISR, even in the absence of direct eIF2α kinase activation.[6]
Downstream Effects: Apoptosis and Autophagy
The sustained ER stress and ISR activation triggered by this compound ultimately lead to apoptosis. This is mediated, in part, by the upregulation of the pro-apoptotic transcription factor CHOP.[3][8] CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[7] this compound treatment has been shown to increase the Bax/Bcl-2 ratio and induce the cleavage of executioner caspases, such as caspase-7.[7]
In addition to apoptosis, this compound can also induce autophagy, a cellular process of self-digestion of cytoplasmic components.[2] The relationship between this compound-induced autophagy and cell death is complex and may be cell-type dependent, with some studies suggesting a protective role for autophagy.[2]
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced ER stress.
Figure 1: this compound-induced ER stress signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on ER stress markers and cell viability.
Table 1: Dose-Dependent Effects of this compound on ER Stress Markers
| Cell Line | Marker | This compound Concentration (µM) | Observation | Reference |
| HeLa | CReP | 0, 5, 10, 20 | Dose-dependent decrease in protein expression after 6h. | [6] |
| HeLa | ATF4 | 0, 5, 10, 20 | Dose-dependent increase in protein expression after 6h. | [6] |
| MEFs | ATF4 | 0, 5, 10, 20 | Efficient induction of protein expression above 5 µM after 6h. | [6] |
| PEO1 (Ovarian Cancer) | GRP78 | 5, 10, 20, 30 | Dose-dependent increase in protein expression after 72h. | [7] |
| PEO1 (Ovarian Cancer) | CHOP | 5, 10, 20, 30 | Dose-dependent increase in protein expression after 72h. | [7] |
| Renal Cancer Cells | DR4/DR5 | 5, 10, 20 | Dose-dependent increase in protein expression after 48h. | [7] |
Table 2: Time-Course Effects of this compound on ER Stress Markers
| Cell Line | Marker | This compound Concentration (µM) | Time (hours) | Observation | Reference |
| HeLa | CReP | 20 | 0, 1, 3, 6 | Decrease in protein expression observed as early as 1h. | [6] |
| HeLa | ATF4 | 20 | 0, 1, 3, 6 | Induction of protein expression observed as early as 1h. | [6] |
| MEFs | ATF4 | 20 | 0, 1, 3, 6 | Induction of protein expression observed as early as 1h. | [6] |
| PEO1 (Ovarian Cancer) | GRP78 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |
| PEO1 (Ovarian Cancer) | IRE1α | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |
| PEO1 (Ovarian Cancer) | ATF4 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |
| PEO1 (Ovarian Cancer) | CHOP | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |
| PEO1 (Ovarian Cancer) | Cleaved Caspase-7 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced ER stress.
Western Blot Analysis for ER Stress Markers
Objective: To detect and quantify the expression levels of key ER stress-related proteins (e.g., GRP78, p-eIF2α, total eIF2α, ATF4, CHOP, cleaved caspase-7).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 2: Western Blot experimental workflow.
RT-PCR for XBP1 Splicing
Objective: To detect the unconventional splicing of XBP1 mRNA as an indicator of IRE1α activation.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
Taq DNA polymerase
-
Agarose gel and electrophoresis system
-
Gel imaging system
Protocol:
-
RNA Extraction: Treat cells with this compound and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the intron. This will produce two different sized amplicons: one from the unspliced XBP1 (XBP1u) and a smaller one from the spliced XBP1 (XBP1s).
-
Gel Electrophoresis: Separate the PCR products on a high-percentage agarose gel.
-
Visualization and Analysis: Visualize the bands under UV light and quantify the relative amounts of spliced and unspliced XBP1.
Figure 3: XBP1 splicing assay workflow.
Cell Viability (MTS) Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to formazan.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound's ability to induce a potent and sustained ER stress response, primarily through the unconventional activation of the ISR, underscores its potential as an anti-cancer therapeutic. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced ER stress. By understanding these core principles, researchers can better design and interpret experiments aimed at exploiting ER stress pathways for therapeutic benefit. The provided protocols and data summaries serve as a foundational resource to facilitate further research in this promising area of drug repositioning and cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. The mitochondria-independent cytotoxic effect of this compound on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XBP1 mRNA splicing assay [bio-protocol.org]
- 7. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented effort to identify effective antiviral therapies. Drug repurposing has emerged as a critical strategy, offering the potential for accelerated development timelines. Nelfinavir, an established HIV-1 protease inhibitor, has been investigated for its potential anti-SARS-CoV-2 activity. This technical guide provides a comprehensive overview of the preclinical and clinical evidence surrounding this compound's efficacy against COVID-19, detailing its proposed mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols employed in this research.
Introduction
This compound is an orally bioavailable HIV-1 aspartyl protease inhibitor that has been a component of antiretroviral therapy. Its established safety profile and mechanism of action against a viral protease made it an early candidate for repurposing against SARS-CoV-2, which relies on its own proteases for replication. This document consolidates the scientific data on this compound's potential as a COVID-19 treatment, presenting it in a structured format to aid researchers and drug developers in their ongoing efforts to combat this global health crisis.
Proposed Mechanism of Action
In silico and in vitro studies suggest that this compound's primary mechanism of action against SARS-CoV-2 is the inhibition of the viral main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is crucial for the post-translational processing of viral polyproteins into functional proteins, a necessary step for viral replication.[4][5] Molecular docking studies have predicted that this compound can bind to the active site of the SARS-CoV-2 Mpro.[3][4][6]
Beyond Mpro inhibition, some studies suggest this compound may have other antiviral effects. For instance, it has been proposed to inhibit spike-mediated membrane fusion at higher concentrations.[6] A combination of this compound with the anti-inflammatory drug Cepharanthine has also been explored, with Cepharanthine targeting viral entry and this compound targeting replication, suggesting a potential for synergistic effects.[7]
Figure 1: Proposed mechanism of action of this compound against SARS-CoV-2. This compound is believed to primarily inhibit the Main Protease (Mpro), a key enzyme in the viral replication cycle. Other potential interventions, such as Cepharanthine's inhibition of viral entry, are also depicted.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies investigating this compound's efficacy against SARS-CoV-2.
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
| Study Reference | Cell Line | SARS-CoV-2 Strain(s) | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Yamamoto N, et al. (2020)[8][9] | VeroE6 | Not Specified | 1.13 | 1.76 | >100 | >88.5 |
| Unnamed Study (ANSO)[10] | Vero E6 | Clinical Isolate | 2.89 ± 0.65 | - | 51.55 ± 13.52 | ~18 |
| Xu Z, et al. (2023)[11] | Vero E6 | Clinical Isolate | 2.93 | - | - | - |
| Touret F, et al. (2020)[12] | Vero-E6 | BavPat1 | 3.98 | 7.72 | 27.34 | 6.87 |
| Musso M, et al. (2022)[13] | Vero-E6 | 20A.EU1 | 2.00 | 3.86 | - | - |
| Musso M, et al. (2022)[13] | Vero-E6 | B.1.1.7 (Alpha) | 4.99 | 5.43 | - | - |
| Musso M, et al. (2022)[13] | Vero-E6 | P.1 (Gamma) | 1.68 | 4.17 | - | - |
EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index.
Table 2: In Vivo and Clinical Trial Data for this compound in COVID-19
| Study Type | Model/Patient Population | This compound Dosage | Key Findings | Reference |
| Animal Study | Syrian Hamsters | 15 or 50 mg/kg BID | No reduction in viral RNA or infectious virus titers in the lungs, but significantly reduced lung pathology. | [14] |
| Animal Study | Rhesus Macaques | Prophylactic Treatment | Significantly lower temperature and reduced viral loads in nasal and anal swabs. Nearly three orders of magnitude reduction in viral replication in the lungs. | [15][11] |
| Clinical Trial | Mild/Moderate COVID-19 Patients (n=37) | Not specified | Shortened duration of viral shedding by 5.5 days (9.0 vs 14.5 days) and fever time by 3.8 days (2.8 vs 6.6 days). | [15][11] |
| Clinical Trial | Asymptomatic or Mildly Symptomatic COVID-19 Patients (n=123) | 750 mg, thrice daily | No significant reduction in time to viral clearance, viral load, or time to symptom resolution. Higher incidence of adverse events (diarrhea). | [16][17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Antiviral Activity Assays
A common experimental workflow to determine the in vitro efficacy of this compound is as follows:
Figure 2: General workflow for in vitro antiviral activity assays.
-
Cell Lines: VeroE6 cells, a monkey kidney epithelial cell line, are commonly used due to their high susceptibility to SARS-CoV-2 infection.[6][10][18][13] Some studies have also utilized VeroE6/TMPRSS2 cells, which are engineered to overexpress the TMPRSS2 protease, enhancing viral entry.[6]
-
Viral Strains: A variety of SARS-CoV-2 strains have been used, including early clinical isolates and later Variants of Concern (VOCs) such as Alpha (B.1.1.7) and Gamma (P.1).[18][13]
-
Drug Preparation: this compound mesylate is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.
-
Infection Protocol: Cells are typically pre-treated with the drug for a short period (e.g., 1 hour) before being inoculated with the virus at a specific multiplicity of infection (MOI), often ranging from 0.01 to 0.1.[6] After a period of viral adsorption, the inoculum is removed, and fresh media containing the drug is added.
-
Endpoint Assays:
-
Cytopathic Effect (CPE) Assay: The protective effect of the drug is assessed by visually scoring the inhibition of virus-induced cell death and morphological changes.
-
Viral RNA Yield Reduction Assay: The amount of viral RNA in the cell supernatant or cell lysate is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the reduction in viral replication.[12]
-
Plaque Reduction Assay: This assay quantifies the number of infectious virus particles produced, providing a measure of the drug's effect on the entire viral life cycle.
-
In Vitro Protease Inhibition Assay
To directly assess the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro), a fluorogenic substrate-based enzymatic assay is often employed.
Figure 3: Workflow for in vitro Mpro inhibition assay.
-
Reagents: Recombinantly expressed and purified SARS-CoV-2 Mpro is used. A synthetic peptide substrate that contains a cleavage site for Mpro and is flanked by a fluorophore and a quencher is also required.
-
Procedure: The assay is typically performed in a multi-well plate format. This compound at various concentrations is pre-incubated with the Mpro enzyme. The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase. The half-maximal inhibitory concentration (IC50) is then calculated. One study reported an IC50 of 8.26 µM for this compound against SARS-CoV-2 Mpro.[15]
Discussion and Future Directions
The preclinical data for this compound demonstrates consistent in vitro activity against SARS-CoV-2, including various variants of concern.[18][13] The EC50 values are generally in the low micromolar range and are achievable in human plasma at standard therapeutic doses.[8][9] However, the clinical trial results have been conflicting. While one smaller study in mild to moderate COVID-19 patients showed a potential benefit in reducing viral shedding and fever duration, a larger randomized controlled trial in asymptomatic or mildly symptomatic patients did not show a significant clinical benefit and was associated with a higher rate of adverse events.[15][11][16][17]
The discrepancy between in vitro and clinical findings could be due to several factors, including the timing of treatment initiation, the patient population studied, and the specific clinical endpoints evaluated. The observation that this compound reduced lung pathology in hamsters without reducing viral load suggests a potential immunomodulatory or other host-directed effect that warrants further investigation.[14]
Future research should focus on:
-
Clarifying the full spectrum of this compound's mechanisms of action beyond Mpro inhibition.
-
Investigating the potential for combination therapies to enhance efficacy and reduce the risk of resistance.[7]
-
Exploring the potential of this compound in different patient populations or at different stages of COVID-19, possibly in hospitalized patients where its anti-inflammatory effects might be more beneficial.
Conclusion
This compound has demonstrated promising in vitro antiviral activity against SARS-CoV-2, primarily through the inhibition of the main protease. While initial clinical data has been mixed, the existing body of research provides a solid foundation for further investigation. This technical guide has summarized the key quantitative data and experimental protocols to facilitate a deeper understanding of this compound's potential role in the therapeutic arsenal against COVID-19 and to guide future research and development efforts.
References
- 1. Computational drug discovery and repurposing for the treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the coronavirus SARS-CoV-2: computational insights into the mechanism of action of the protease inhibitors lopinavir, ritonavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential anti-COVID-19 agents, cepharanthine and this compound, and their usage for combination treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. anso.org.cn [anso.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. european-virus-archive.com [european-virus-archive.com]
- 13. This compound: An Old Ally in the COVID-19 Fight? [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Preventive and therapeutic benefits of this compound in rhesus macaques and human beings infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of this compound in Patients with Mild COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. This compound: An Old Ally in the COVID-19 Fight? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Examination of the Molecular Mechanisms and Preclinical Evidence
The HIV protease inhibitor Nelfinavir (marketed as Viracept) has garnered significant attention for its pleiotropic off-target effects, demonstrating considerable potential as a repurposed therapeutic agent, particularly in oncology.[1][2][3] Beyond its primary function of inhibiting HIV-1 protease, preclinical studies have revealed that this compound modulates a complex network of cellular signaling pathways, leading to a cascade of events that can induce cancer cell death and inhibit tumor growth.[1][4][5] This technical guide provides a comprehensive overview of this compound's off-target effects in preclinical settings, with a focus on its anti-cancer properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's mechanisms of action beyond its antiviral activity.
Core Off-Target Mechanisms of this compound
This compound's anti-neoplastic activity stems from its ability to interfere with multiple, often interconnected, cellular processes. The primary off-target mechanisms identified in preclinical studies include the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), inhibition of the PI3K/Akt signaling pathway, modulation of autophagy, and induction of apoptosis.[1][2][3][4]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A universal and potent effect of this compound in cancer cells is the induction of ER stress.[1][6][7] The ER is a critical organelle for protein folding and modification. An accumulation of misfolded or unfolded proteins triggers the UPR, a signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by this compound, can shift the UPR towards a pro-apoptotic response.[6][8]
This compound-induced ER stress is characterized by the activation of the three canonical UPR sensor proteins: PERK, IRE1α, and ATF6.[9] This leads to downstream events such as the phosphorylation of eukaryotic initiation factor 2α (eIF2α), increased expression of activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP), and splicing of X-box binding protein 1 (XBP1) mRNA.[1][8]
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[10] this compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[1][11][12] The long-term use of this compound in HIV patients has been associated with metabolic complications like hyperglycemia and insulin resistance, which are linked to the inhibition of the IGF/Akt pathway.[1]
Mechanistically, this compound's inhibition of the 20S proteasome is thought to contribute to the downregulation of Akt phosphorylation.[10] This inhibition leads to an accumulation of unfolded proteins, inducing ER stress which in turn can suppress Akt signaling.[10]
Modulation of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been shown to induce autophagy in various cancer cell lines.[1][3][6] The induction of autophagy by this compound is often linked to ER stress.[1][3] While autophagy can initially be a protective response to cellular stress, excessive or sustained autophagy can lead to autophagic cell death.[1] However, in some contexts, autophagy induced by this compound appears to be a compensatory protective mechanism, and its inhibition can enhance this compound-induced cell death.[1][13]
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[1] The induction of apoptosis is often a consequence of severe ER stress and the activation of CHOP.[1] this compound has been shown to cause cleavage of caspase-3 and PARP, key executioners of apoptosis.[1] It can also upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like survivin.[1] Furthermore, this compound can increase the expression of death receptors like DR4 and DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[1]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies investigating the off-target effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Concentration | Treatment Duration | Key Findings | Reference |
| NCI60 Panel | Various | Mean GI50: 5.2 µM | Not Specified | Broad-spectrum anti-proliferative activity. | [13] |
| HeLa, Caski | Cervical Cancer | 20-25 µM | 72 hours | Induction of G1 cell cycle arrest and apoptosis. | [11] |
| Hepa1-6, HepG2 | Hepatocellular Carcinoma | 10-40 µM | 48 hours | Induction of ferroptosis. | [14] |
| H526, H82, H146, H69 | Small-cell Lung Cancer | 10-20 µM | 4, 12, 24 hours | Inhibition of proliferation and induction of UPR. | [15] |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 5-15 µM | 24 hours | Inhibition of 20S proteasome activity. | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Treatment Duration | Key Findings | Reference |
| U87 | Glioblastoma | 40 mg/kg/day | 5 days | Reduced angiogenesis. | [1] |
| Meningioma | Meningioma | Not Specified | Not Specified | Increased TUNEL-positive cells (with imatinib). | [1] |
| NSCLC | Non-small Cell Lung Cancer | Not Specified | Not Specified | Inhibition of tumor growth, induction of ER stress, autophagy, and apoptosis. | [13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound's off-target effects.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Clonogenic Survival Assay:
-
Treat cells with this compound for a specified period.
-
Plate a known number of viable cells into new culture dishes.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells. The surviving fraction is calculated relative to the untreated control.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, CHOP, LC3B, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Autophagy Flux Assay
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., chloroquine, bafilomycin A1) for the desired time.
-
Lyse the cells and perform Western blot analysis for LC3B.
-
An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the autophagy inhibitor, compared to this compound alone, indicates an increase in autophagic flux. A lack of further accumulation suggests a blockage in the later stages of autophagy.[6]
Conclusion
Preclinical research has robustly demonstrated that this compound possesses significant off-target anti-cancer activity, mediated through a multifaceted mechanism of action. Its ability to induce ER stress, inhibit the PI3K/Akt survival pathway, and modulate autophagy and apoptosis makes it a compelling candidate for drug repurposing in oncology. The data and protocols summarized in this guide provide a foundational resource for researchers seeking to further investigate and harness the therapeutic potential of this compound's off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.[1][2]
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new anti-cancer drug with pleiotropic effects and many paths to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 8. pnas.org [pnas.org]
- 9. Preclinical Assessment of Anti-HIV Agent this compound as Drug-Repurposing Strategy Against High-Grade Serous Ovarian Cancer - ProQuest [proquest.com]
- 10. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 trial of this compound added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the broad cellular effects of this compound and the HIV protease inhibitors supporting their role in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound triggers ferroptosis by inducing ER stress mediated downregulation of GPX4/GSH system, upregulation of NRF2/HO-1 axis, and mitochondrial impairment in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, a well-established HIV-1 protease inhibitor, has emerged as a promising candidate for drug repurposing in oncology. Extensive preclinical and clinical investigations have unveiled its potent anti-cancer properties, which stem from a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the discovery and characterization of this compound's anti-neoplastic effects, with a focus on its core mechanisms, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.
Introduction
The repositioning of existing drugs for new therapeutic indications offers a significantly streamlined and cost-effective alternative to de novo drug discovery. This compound (brand name Viracept), initially approved for the treatment of HIV infection, has garnered considerable attention for its off-target anti-cancer activities.[1] This document serves as a comprehensive technical resource, summarizing the key scientific evidence that underpins the anti-cancer potential of this compound.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-cancer effects through the modulation of several critical cellular processes. The two primary mechanisms are the induction of the Unfolded Protein Response (UPR) and the inhibition of the PI3K/Akt signaling pathway.[2][3] Additionally, this compound has been shown to inhibit the proteasome, induce autophagy, and promote apoptosis.[4][5]
Induction of the Unfolded Protein Response (UPR)
This compound induces stress in the endoplasmic reticulum (ER), leading to the accumulation of unfolded or misfolded proteins.[4] This triggers the UPR, a signaling network aimed at restoring ER homeostasis. However, sustained UPR activation in cancer cells ultimately leads to apoptosis. Key molecular events in this compound-induced UPR include:
-
Increased expression of GRP78/BiP: This ER chaperone is a master regulator of the UPR.[6]
-
Activation of UPR sensors: PERK, IRE1α, and ATF6.
-
Upregulation of pro-apoptotic factors: Notably, the transcription factor CHOP (C/EBP homologous protein).[4][6]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature of many cancers. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of Akt, a key downstream effector.[7] This inhibition is thought to be a significant contributor to this compound's anti-proliferative and pro-apoptotic effects.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points for easy comparison.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| H157 | Non-Small Cell Lung Cancer | ~10 | [8] |
| A549 | Non-Small Cell Lung Cancer | ~10 | [8] |
| PEO1 | High-Grade Serous Ovarian Cancer | ~10-20 (estimated from dose-response curves) | [7] |
| PEO4 | High-Grade Serous Ovarian Cancer | ~10-20 (estimated from dose-response curves) | [7] |
| HCT116 | Colorectal Cancer | 22.4 | [9] |
| HTB-26 | Breast Cancer | 10-50 | [9] |
| PC-3 | Pancreatic Cancer | 10-50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [9] |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
Animal models provide crucial insights into the in vivo anti-tumor activity of this compound.
| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition | Reference |
| H157 | Non-Small Cell Lung Cancer | 50 mg/kg (with Chloroquine) | ~75% | [8] |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg (with Chloroquine) | ~85% | [8] |
| LX48 | Small-Cell Lung Cancer | 100 mg/kg | ~60% | [10] |
| LX44 | Small-Cell Lung Cancer | 100 mg/kg | ~80% | [10] |
Clinical Trial Outcomes
Clinical trials have provided valuable data on the safety and efficacy of this compound in cancer patients.
| Trial Identifier | Cancer Type | Phase | This compound Dose | Key Outcomes | Reference |
| NCT00580195 | Solid Tumors | I | 3125 mg twice daily (MTD) | 1 of 11 evaluable subjects had a partial response. 36% had stable disease > 6 months. | [2][11] |
| NCT00904809 | Pancreatic Cancer | II | 1250 mg twice daily | Median OS: 17.4 months; 1-year OS: 73.4%. | [3][12] |
| NCT00630521 | Non-Small Cell Lung Cancer | I/II | 1250 mg twice daily | Objective response rate: 94%; Median OS: 41.1 months. | [1][13][14][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for Phosphorylated Akt, GRP78, and CHOP
Objective: To detect the levels of total and phosphorylated Akt, as well as the UPR markers GRP78 and CHOP, in cell lysates following this compound treatment.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
TUNEL Assay for Apoptosis Detection
Objective: To identify apoptotic cells by detecting DNA fragmentation.
Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate cells with the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash cells with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Add DAB substrate and incubate until a brown color develops in apoptotic cells.
-
Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
-
Visualize under a light microscope.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence for LC3-II Puncta (Autophagy)
Objective: To visualize the formation of autophagosomes by detecting the punctate localization of LC3-II.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Visualization:
-
Wash with PBS.
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize LC3-II puncta using a fluorescence microscope.
-
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental procedures discussed in this guide.
Caption: this compound's core anti-cancer signaling pathways.
Caption: A typical workflow for Western blot analysis.
References
- 1. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A phase I trial of the HIV protease inhibitor this compound in adults wit" by Gideon M Blumenthal, Joell J Gills et al. [researchrepository.parkviewhealth.org]
- 3. ARCII: A phase II trial of the HIV protease inhibitor this compound in combination with chemoradiation for locally advanced inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 11. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase I trial of the HIV protease inhibitor this compound with concurrent chemoradiotherapy for unresectable stage IIIA/IIIB non-small cell lung cancer: a report of toxicities and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-small cell lung cancer responds well to HIV drug - UW Medicine | Newsroom [newsroom.uw.edu]
- 15. A Phase I Trial of the HIV Protease Inhibitor this compound with Concurrent Chemoradiotherapy (CT-RT) for Unresectable Stage IIIA/IIIB NSCLC: A Report of Toxicities and Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir (NFV), an FDA-approved HIV-1 protease inhibitor, has demonstrated significant antiviral activity against herpes simplex virus 1 (HSV-1), including strains resistant to conventional therapies like acyclovir. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-HSV-1 activity. Grounded in key research findings, this document details the specific stage of viral replication inhibited by this compound, presents quantitative data on its efficacy, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the viral maturation pathway and experimental workflows. This compound acts at a late stage of the HSV-1 replication cycle, specifically by inhibiting the secondary envelopment of viral capsids in the cytoplasm, a process linked to impaired glycoprotein maturation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of virology and antiviral drug development.
Introduction
Herpes simplex virus 1 (HSV-1) is a prevalent human pathogen, and the emergence of resistance to standard antiviral agents necessitates the exploration of new therapeutic strategies. This compound, a well-characterized HIV-1 aspartyl protease inhibitor, has been identified as a potent inhibitor of HSV-1 replication.[1][2][3][4][5][6] Unlike nucleoside analogs, this compound's mechanism of action against HSV-1 is not directed at viral DNA synthesis.[1][2][5][6] Instead, it disrupts the final stages of virion assembly and egress.[1][2][3][4][5][6] This document synthesizes the current understanding of how this compound interferes with HSV-1 maturation, providing a technical overview for further research and development.
Mechanism of Action
This compound's inhibitory action on HSV-1 is targeted at a late phase of the viral replication cycle, occurring after the assembly of DNA-filled capsids in the nucleus and their subsequent transport to the cytoplasm.[1][2][4][5][6] The primary mechanism is the disruption of secondary envelopment, the process by which cytoplasmic capsids acquire their final envelope from intracellular membranes, and the impairment of viral glycoprotein maturation.[1][2][3][4][6][7][8]
Unaffected Early Stages of Replication
Studies have consistently shown that this compound does not affect the early stages of HSV-1 replication.[1][2][4][6] Specifically, the following processes remain intact in the presence of inhibitory concentrations of this compound:
-
Capsid Assembly: The formation of A, B, and C capsids within the nucleus is not impeded.[1][4]
-
HSV-1 Maturational Protease Activity: The activity of the viral serine protease pUL26, which is essential for capsid maturation, is not inhibited by this compound.[1][2][3][4]
-
DNA Packaging and Nuclear Egress: The packaging of viral DNA into capsids and the subsequent egress of these capsids from the nucleus into the cytoplasm proceed normally.[1][2][4][6]
Inhibition of Secondary Envelopment and Egress
The critical inhibitory effect of this compound is observed in the cytoplasm.[1][2][4][6] Electron microscopy studies reveal an accumulation of nonenveloped capsids in the cytoplasm of this compound-treated cells, with a significant reduction in the number of enveloped virions in the extracellular space.[1][2] This indicates a block in the final envelopment and subsequent release of infectious virus from the cell.[1][2][5][6]
Impaired Glycoprotein Maturation
A key aspect of this compound's mechanism appears to be its effect on the post-translational modification of viral glycoproteins.[1][2][3][6][7][8] Treatment with this compound leads to an increased electrophoretic mobility of glycoproteins gB and gC, which is consistent with reduced glycosylation.[2][3][7] This altered glycosylation may result in mislocalization of these proteins, thereby disrupting their function in the envelopment process.[2][3]
Quantitative Data on this compound's Anti-HSV-1 Activity
The antiviral efficacy of this compound against HSV-1 has been quantified in several studies. The following tables summarize the key quantitative findings.
| Table 1: Inhibition of HSV-1 Production by this compound | |
| Cell Type | This compound Concentration (µM) |
| Vero | 10 |
| HFT | 10 |
| HFF | 10 |
Data extracted from Kalu et al. (2014).[1]
| Table 2: this compound Potency Against Wild-Type and Acyclovir-Resistant HSV-1 | |
| Parameter | Value |
| Approximate IC50 (Wild-Type HSV-1) | 5 µM |
| Efficacy against Acyclovir-Resistant HSV-1 | Similar inhibition to wild-type |
Data extracted from Gantt et al. (2015) and Kalu et al. (2014).[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of HSV-1 maturation by this compound.
Plaque Reduction Assay
This assay is used to quantify the inhibition of infectious virus production.
-
Cell Seeding: Vero cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.[9]
-
Infection: Cells are infected with HSV-1 at a low multiplicity of infection (MOI) of less than 1 for 1 hour.[1]
-
Drug Treatment: The virus-containing medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[9]
-
Incubation: The infected cells are incubated for 3 days to allow for plaque formation.[1]
-
Staining and Quantification: The cell monolayers are fixed with methanol and stained with 0.1% crystal violet.[1][10] The plaques are then counted to determine the viral titer, and the percent inhibition is calculated relative to the vehicle control.[1][10]
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the ultrastructural effects of this compound on virion assembly and egress.
-
Cell Culture and Infection: Vero or human foreskin fibroblast (HF) cells are infected with HSV-1.[1][2]
-
Drug Treatment: Infected cells are incubated with or without 10 µM this compound for 16-20 hours.[1][2]
-
Fixation: Samples are fixed in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.[11]
-
Post-fixation and Staining: Samples are post-fixed with 1% osmium tetroxide, followed by staining with uranyl acetate and lead citrate.[11]
-
Imaging: Thin sections are examined using a transmission electron microscope to observe the localization and morphology of viral particles in the nucleus, cytoplasm, and extracellular space.[1][2]
Immunoblotting for Viral Proteins
This technique is used to assess the expression and post-translational modification of viral proteins.
-
Sample Preparation: Infected cells treated with this compound are lysed, and the protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for HSV-1 proteins (e.g., gB, gC, pUL26) and a loading control (e.g., actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Sucrose Gradient Centrifugation for Capsid Analysis
This method is used to separate different forms of viral capsids.
-
Metabolic Labeling: Infected cells are metabolically labeled with [35S]methionine in the presence or absence of this compound.[1][4]
-
Cell Lysis and Lysate Preparation: Cells are lysed with Triton X-100, and the lysate is clarified by centrifugation.[1][4]
-
Sucrose Gradient: The lysate is loaded onto a 20% to 50% linear sucrose gradient.[1][4][12]
-
Centrifugation: The gradients are centrifuged at high speed (e.g., 100,000 x g for 1 hour) to separate the A, B, and C capsids based on their sedimentation profiles.[1][4][12]
-
Fractionation and Analysis: Fractions are collected from the gradient, and the radioactivity in each fraction is measured by liquid scintillation counting to identify the peaks corresponding to the different capsid forms.[1][4]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the HSV-1 maturation pathway and the inhibitory effect of this compound, as well as a typical experimental workflow.
Caption: HSV-1 maturation pathway and the inhibitory points of this compound.
Caption: Experimental workflow to determine this compound's effect on HSV-1.
Conclusion
This compound represents a promising scaffold for the development of novel anti-herpetic drugs with a distinct mechanism of action from currently approved therapies. Its ability to inhibit the maturation of HSV-1, particularly strains resistant to nucleoside analogs, underscores its potential clinical value. The detailed understanding of its inhibitory effect on secondary envelopment and glycoprotein maturation provides a solid foundation for further research into host-virus interactions and for the rational design of new antiviral agents targeting these late-stage replication events. This technical guide provides a comprehensive summary of the core findings and methodologies that are crucial for advancing this area of research.
References
- 1. This compound Inhibits Maturation and Export of Herpes Simplex Virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound impairs glycosylation of herpes simplex virus 1 envelope proteins and blocks virus maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits maturation and export of herpes simplex virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound Impairs Glycosylation of Herpes Simplex Virus 1 Envelope Proteins and Blocks Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. This compound Inhibition of Kaposi’s sarcoma-associated herpesvirus protein expression and capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Early Steps of Herpes Simplex Virus 1 Capsid Tegumentation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir, an FDA-approved HIV protease inhibitor, has demonstrated significant anti-cancer properties across a spectrum of malignancies.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and autophagy, makes it a compelling candidate for drug repurposing in oncology.[1][2] this compound's ability to modulate key cellular signaling pathways, notably the PI3K/Akt pathway, and to induce endoplasmic reticulum (ER) stress, further underscores its potential as a therapeutic agent.[3][4][5]
These application notes provide a comprehensive guide for researchers investigating the in vitro effects of this compound on cancer cell lines. Detailed protocols for essential assays are provided to ensure reproducibility and accuracy in assessing cellular responses to this compound treatment.
Data Presentation
The following tables summarize the cytotoxic and cytostatic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL60 | Promyelocytic Leukemia | 5.6 - 7.0 | 48 |
| IM9 | B-lymphoblastoid | 5.6 - 7.0 | 48 |
| Jurkat | T-cell Leukemia | 5.6 - 7.0 | 48 |
| H157 | Non-small Cell Lung | Not specified | Not specified |
| A549 | Non-small Cell Lung | Not specified | Not specified |
| PEO1 | High-Grade Serous Ovarian | ~15 | 72 |
| PEO4 | High-Grade Serous Ovarian | ~20 | 72 |
| PEO6 | High-Grade Serous Ovarian | ~25 | 72 |
| PEO14 | High-Grade Serous Ovarian | ~20 | 72 |
| PEO23 | High-Grade Serous Ovarian | ~25 | 72 |
| LP1 | Multiple Myeloma | Dose-dependent increase in apoptosis at 1-10 µM | 17 |
| U266 | Multiple Myeloma | Dose-dependent increase in apoptosis at 1-10 µM | 17 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | This compound Conc. (µM) | Effect |
| Lung Cancer (H157, A549) | Non-small Cell Lung | Not specified | Increased sub-G1 DNA content |
| Leukemia | Leukemia | 8 | Reduced G2/M peak, increased sub-G1 phase |
| Cervical Cancer | Cervical | Not specified | G1 phase arrest |
| Breast Cancer | Breast | Not specified | Slight accumulation in G1 phase |
| Multiple Myeloma (LP1, U266) | Multiple Myeloma | 1-10 | Dose-dependent increase in Annexin V+/PI+ cells |
| High-Grade Serous Ovarian | Ovarian | 5, 10, 20, 30 | Increased hypo-diploid (Sub-G1) DNA content |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for the in vitro assays described in this document.
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect the culture medium (containing floating cells).
-
Combine the harvested cells and the cells from the medium and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-LC3B, anti-Beclin-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and other protease inhibitors in cancer:... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir (brand name Viracept) is an HIV protease inhibitor that has been repurposed for cancer therapy due to its multifaceted anti-cancer properties.[1][2][3][4] Preclinical and clinical studies have demonstrated that this compound can potentiate the effects of conventional chemotherapy and radiotherapy through various mechanisms, including the inhibition of critical cell survival pathways and the induction of cellular stress.[1][5] These application notes provide a comprehensive overview of the mechanisms of action of this compound and protocols for its use in combination with chemotherapy agents in a research setting.
Mechanisms of Action
This compound exerts its anti-cancer effects through several mechanisms, making it a promising agent for combination therapies.[1][2][5]
-
PI3K/Akt Pathway Inhibition: this compound inhibits the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival, proliferation, and resistance to therapy.[6][7][8] This inhibition is a key mechanism behind its radiosensitizing and chemosensitizing effects.[6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound induces ER stress by disrupting protein folding and processing.[1][4][9] This leads to the activation of the UPR, which can trigger apoptosis (programmed cell death) in cancer cells.[1][4][9]
-
Proteasome Inhibition: this compound can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and further inducing proteotoxic stress and apoptosis.[1][4] It has been shown to enhance the efficacy of proteasome inhibitors like bortezomib and carfilzomib.[1][10][11][12][13]
-
Cell Cycle Arrest and Apoptosis Induction: this compound can induce cell cycle arrest, primarily at the G1 and G2/M phases, by downregulating key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).[1] It also promotes apoptosis through both ER stress-dependent and independent pathways.[1][9][14]
-
Autophagy Modulation: this compound can induce autophagy. While autophagy is typically a pro-survival mechanism, in the context of this compound-induced ER stress, its inhibition can enhance cytotoxicity.[1][4][9]
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating this compound in combination with chemotherapy.
Table 1: In Vitro Studies
| Cancer Type | Combination Agent | This compound Concentration | Combination Agent Concentration | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Bortezomib | 10 µM | Varies | Synergistic cytotoxicity and enhanced proteotoxicity. | [12][15] |
| Non-Small Cell Lung Cancer (NSCLC) | Carfilzomib | 10-20 µM | Varies | Superior cytotoxicity compared to bortezomib combination. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Chloroquine | 10 µM | 80 µM | Enhanced inhibition of cell proliferation and increased apoptosis. | [14][16] |
| Doxorubicin-Resistant Breast Cancer (MCF-7/Dox) | Doxorubicin | Varies | Varies | Significantly decreased DOX-IC50 (from 32.4 µM to 1.8 µM). | [17] |
| Multiple Myeloma | Bortezomib | 5 µM | Varies | Overcame bortezomib resistance and enhanced ubiquitination. | [1][4] |
| Multiple Myeloma | Carfilzomib | Varies | Varies | Re-sensitized carfilzomib-resistant cells. | [1] |
| Renal Cell Carcinoma | Carfilzomib | Varies | Varies | Significant synergistic cytotoxic effect. | [10] |
| High-Grade Serous Ovarian Cancer | Bortezomib | 5-30 µM | Varies | Potentiated bortezomib-induced cell cycle arrest and toxicity. | [18] |
Table 2: In Vivo Studies
| Cancer Type | Combination Agent | This compound Dosage | Combination Agent Dosage | Outcome | Reference |
| Non-Small Cell Lung Cancer (Xenograft) | Chloroquine | 50 mg/kg/day (i.p.) | 50 mg/kg/day (i.p.) | ~75-85% reduction in tumor growth compared to vehicle. | [14][16] |
| Doxorubicin-Resistant Breast Cancer (Xenograft) | Doxorubicin | 20 mg/kg/day (i.p.) | 2 mg/kg/twice a week | Significantly decreased tumor growth compared to either agent alone. | [17] |
| Small-Cell Lung Cancer (PDX) | Monotherapy | Not specified | N/A | ~60-80% reduction in tumor growth. | [15] |
Table 3: Clinical Trials
| Cancer Type | Combination Agent(s) | This compound Dosage | Key Findings | Reference |
| Unresectable Stage IIIA/IIIB NSCLC | Chemoradiotherapy | 625 mg or 1250 mg PO BID | MTD established at 1250 mg PO BID. Well-tolerated with promising tumor response (100% overall response in evaluable patients). | [19][20][21] |
| Advanced Solid Tumors | Monotherapy | Dose escalation up to 3750 mg BID | MTD established at 3125 mg BID. Dose-limiting toxicity was neutropenia. | [8] |
| Advanced Rectal Cancer | Radiotherapy | 1250 mg PO BID | Combination was well-tolerated and associated with increased tumor blood flow. | [22] |
| Locally Advanced Pancreatic Cancer | Capecitabine + Radiotherapy | Not specified | Did not improve progression-free survival. | [23] |
Experimental Protocols
In Vitro Cell Proliferation and Cytotoxicity Assay
This protocol is a general guideline for assessing the effect of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of interest (dissolved in an appropriate solvent)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for in vitro cell proliferation and cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to assess changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-t-Akt, anti-GRP78, anti-CHOP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with this compound, the chemotherapy agent, or the combination for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a promising agent for combination cancer therapy due to its pleiotropic effects on cancer cell biology.[9] Its ability to inhibit key survival pathways and induce cellular stress makes it an attractive partner for various chemotherapy agents and radiotherapy. The provided protocols offer a starting point for researchers to investigate the potential of this compound in their specific cancer models. Careful consideration of dosage, timing, and the specific molecular characteristics of the cancer cells under investigation is crucial for designing effective combination strategies. Further research is warranted to optimize this compound-based combination therapies for clinical use.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the efficacy of proteasome inhibitors in the treatment of renal cell carcinoma by combination with the human immunodeficiency virus (HIV)-protease inhibitors lopinavir or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The cytotoxic activity of carfilzomib together with this compound is superior to the bortezomib/nelfinavir combination in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with HIV-Protease Inhibitor this compound Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 17. This compound targets multiple drug resistance mechanisms to increase the efficacy of doxorubicin in MCF-7/Dox breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase I Trial of the HIV Protease Inhibitor this compound with Concurrent Chemoradiotherapy (CT-RT) for Unresectable Stage IIIA/IIIB NSCLC: A Report of Toxicities and Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase I trial of the HIV protease inhibitor this compound with concurrent chemoradiotherapy for unresectable stage IIIA/IIIB non-small cell lung cancer: a report of toxicities and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nelfinavir, an HIV protease inhibitor, in in vivo animal cancer studies. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of this compound.
Summary of this compound's Antitumor Activity
This compound has demonstrated significant antitumor effects in a variety of preclinical cancer models.[1] Its mechanisms of action are multifaceted, primarily involving the induction of the unfolded protein response (UPR) and the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] This dual action leads to cancer cell apoptosis, inhibition of proliferation, and reduced tumor growth.[1][4]
Quantitative Data from In Vivo Animal Studies
The following table summarizes the key quantitative data from various in vivo animal cancer studies investigating the efficacy of this compound.
| Cancer Type | Animal Model | Cell Line(s) | This compound Dosage & Schedule | Administration Route | Combination Agent(s) | Tumor Growth Inhibition | Reference(s) |
| Small-Cell Lung Cancer (SCLC) | NOD/SCID Mice (PDX) | LX48, LX44 | 100 mg/kg, once daily for 13-15 days | Intraperitoneal (IP) | N/A | ~60% (LX48), ~80% (LX44) | [5][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic NCr-nu/nu Mice | H157, A549 | 50 mg/kg, once daily | Intraperitoneal (IP) | Chloroquine (50 mg/kg) | ~75% (H157), ~85% (A549) (in combination) | [7] |
| Cervical Cancer | Nude Mice | ME-180 (cisplatin-sensitive & resistant) | Not specified in abstract | Gastric Gavage | N/A | Significant reduction in tumor volume | [8] |
| Pancreatic Cancer | Female Nude Mice | PSN-1 | 20 mg/kg | Intraperitoneal (IP) | Radiotherapy (3.5 Gy) | Overcame radioprotective effect of pancreatic stellate cells | [1] |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating xenograft tumor models in mice to evaluate the efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, Nude mice)
-
Matrigel Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
This compound mesylate
-
Vehicle solution (e.g., 4% DMSO, 5% polyethylene glycol, 5% Tween 80 in saline)[5]
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).[6]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), begin measuring the tumor volume every other day using calipers. The tumor volume can be calculated using the formula: V = (length x width²) / 2.[5]
-
Randomization and Treatment: When tumors reach the desired average volume, randomize the mice into control and treatment groups.
-
This compound Administration:
-
Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosage and schedule. Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint: Continue to monitor tumor volume and animal weight throughout the study. The primary endpoint is typically a significant reduction in tumor growth in the treated group compared to the control group. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting).
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Signaling Pathways
This compound's anticancer effects are largely attributed to its ability to induce the Unfolded Protein Response (UPR) and inhibit the PI3K/Akt/mTOR pathway.
Caption: this compound's dual mechanism of action.
General Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical workflow for conducting in vivo animal studies to evaluate the anticancer efficacy of this compound.
Caption: A typical in vivo experimental workflow.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AN-NFV001
For Research Use Only.
Introduction
Nelfinavir (brand name Viracept®) is an HIV protease inhibitor that has demonstrated potent anti-cancer effects in various preclinical and clinical studies.[1][2][3] One of its primary mechanisms of action is the induction of endoplasmic reticulum (ER) stress, which triggers the Unfolded Protein Response (UPR).[1][2][4] The ER is a critical organelle for protein folding and modification. When misfolded proteins accumulate, a state known as ER stress occurs, activating the UPR. This complex signaling network aims to restore proteostasis but can lead to apoptosis if the stress is prolonged or severe. Assessing the induction and progression of ER stress by this compound is crucial for understanding its anti-neoplastic activity and for the development of novel therapeutic strategies.
This document provides a detailed protocol for researchers to assess this compound-induced ER stress in cancer cell lines. It covers the key signaling pathways, experimental workflows, and detailed methodologies for essential assays.
The Unfolded Protein Response (UPR) Signaling Pathway
The UPR is mediated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept inactive by binding to the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (Glucose-regulated protein 78).[5][6] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[5][7][8]
-
The IRE1 Pathway: Activated IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain.[5][7] This domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[9] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.[9] The analysis of XBP1 splicing is a highly specific marker for IRE1 activation.[3]
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein synthesis to reduce the protein load on the ER.[7][10] However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[7][11] ATF4, in turn, induces the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP).[11][12]
-
The ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain.[5][10] This fragment acts as a transcription factor, upregulating ER chaperones and components of ER-associated degradation (ERAD).[5]
This compound treatment has been shown to activate all three branches of the UPR, leading to upregulation of BiP/GRP78, phosphorylation of eIF2α, induction of ATF4 and CHOP, and splicing of XBP1.[2][12][13]
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow
A typical workflow to assess this compound-induced ER stress involves cell culture, treatment with various concentrations of this compound, and subsequent analysis of cell viability and key ER stress markers at the protein and mRNA levels.
Caption: General experimental workflow for assessing this compound's effects.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) ± SD |
|---|---|---|
| OVCAR3 | 72h | 15.8 ± 2.1 |
| SKOV3 | 72h | 22.5 ± 3.4 |
| PEO1 | 72h | 18.9 ± 1.9 |
Table 2: Protein Expression Changes after 48h this compound Treatment (20 µM)
| Protein | Fold Change vs. Control (Mean ± SD) |
|---|---|
| GRP78/BiP | 3.5 ± 0.4 |
| p-eIF2α | 4.2 ± 0.6 |
| ATF4 | 5.1 ± 0.7 |
| CHOP | 6.8 ± 0.9 |
Table 3: XBP1 mRNA Splicing after 24h this compound Treatment (20 µM)
| mRNA Target | Fold Change vs. Control (Mean ± SD) |
|---|---|
| Spliced XBP1 (XBP1s) | 12.5 ± 1.8 |
| Total XBP1 | 1.8 ± 0.3 |
| XBP1s / Total XBP1 Ratio | 6.9 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO).[15][16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[17]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should be <0.1% to avoid solvent toxicity. Replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][19]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[14][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for ER Stress Markers
This protocol is used to detect changes in the expression levels of key UPR proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA or NP40 lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-12%)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-ATF4, anti-IRE1α, anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[13] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[13][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[20]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[20][21]
Protocol 3: RT-qPCR for XBP1 Splicing
This protocol quantifies the level of spliced XBP1 mRNA, a hallmark of IRE1 pathway activation.
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
Primers specific for spliced XBP1, unspliced XBP1, or total XBP1. A common method uses primers flanking the 26-bp intron.[13][22]
-
Real-time PCR system
Primer Design:
-
Primers can be designed to specifically amplify only the spliced form (spanning the splice junction) or a set of primers can amplify both forms, which are then distinguished by size on an agarose gel or by melt curve analysis.[22][23]
-
Human XBP1 Forward (flanking intron): 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse (flanking intron): 5'-GGGGCTTGGTATATATGTGG-3'
-
Expected product size: Unspliced = 145 bp, Spliced = 119 bp[13]
-
-
Human Spliced XBP1 Forward (junction-spanning): 5'-TGCTGAGTCCGCAGCAGGTG-3'[22]
-
Human Spliced XBP1 Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'[22]
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
Real-Time PCR (qPCR):
-
Data Analysis:
-
If using primers that amplify both forms, run the PCR product on a 2-3% agarose gel to visualize the unspliced and spliced bands.[13][22]
-
If using qPCR with primers for the spliced form, calculate the relative expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).[24] Compare the expression levels in this compound-treated samples to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces the unfolded protein response in ovarian cancer cells, resulting in ER vacuolization, cell cycle retardation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Treatment with the HIV protease inhibitor this compound triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) | Haematologica [haematologica.org]
- 21. researchgate.net [researchgate.net]
- 22. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nelfinavir, an HIV protease inhibitor, as a potential radiosensitizing agent in the context of cervical cancer. The information compiled from recent research and clinical trials is intended to guide further investigation and development of this compound as a repurposed therapeutic.
This compound has demonstrated significant promise in enhancing the efficacy of radiotherapy in cervical cancer by targeting key cellular pathways involved in treatment resistance.[1] Its multifaceted mechanism of action, including the induction of endoplasmic reticulum (ER) stress, inhibition of the PI3K/Akt signaling pathway, and modulation of proteasomal activity, makes it a compelling candidate for combination therapy.[2][3][4][5]
Core Mechanisms of Action
This compound's radiosensitizing effects in cervical cancer are attributed to several interconnected mechanisms:
-
PI3K/Akt Pathway Inhibition: this compound effectively downregulates the phosphorylation of Akt, a critical node in a major cell survival pathway.[2] Inhibition of this pathway enhances tumor cell sensitivity to ionizing radiation.[2]
-
Induction of Endoplasmic Reticulum (ER) Stress: By inducing ER stress and the unfolded protein response (UPR), this compound can trigger apoptosis in cancer cells.[6][3][4][7]
-
Targeting HPV Oncoproteins: In HPV-positive cervical cancers, this compound has been shown to inhibit the AKT-USP15/USP11-HPV16 E6/E7 signaling axis, leading to the destabilization of the viral oncoproteins E6 and E7 that contribute to radioresistance.[6][1]
-
Autophagy Modulation: this compound can influence the autophagy pathway, which can either promote cell survival or cell death depending on the cellular context. In some cervical cancer models, this compound appears to burden the autophagy process, contributing to its cytotoxic effects.[8][9]
-
Proteasome Inhibition: Although the exact mechanism can be cell-type specific, this compound has been reported to inhibit the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins and cellular stress.[3]
Quantitative Data on this compound's Radiosensitizing Effects
The following tables summarize the quantitative data from in-vitro studies on the efficacy of this compound in sensitizing cervical cancer cells to chemoradiation.
Table 1: Effect of this compound on Cisplatin IC50 in SiHa Cervical Cancer Cells [6]
| Cell Line | Treatment | IC50 of Cisplatin (μM) |
| SiHa-P (Parental) | Cisplatin alone | 23.13 ± 1.78 |
| SiHa-P (Parental) | This compound (20 μM) + Cisplatin | 10.42 ± 2.40 |
| SiHa-CRC5 (Chemo-radioresistant) | Cisplatin alone | 35.31 ± 3.80 |
| SiHa-CRC5 (Chemo-radioresistant) | This compound (20 μM) + Cisplatin | 25.25 ± 1.82 |
Table 2: Effect of this compound on Radiation Dose (D0) in SiHa Cervical Cancer Cells [6]
| Cell Line | Treatment | D0 of Ionizing Radiation (Gy) |
| SiHa-P (Parental) | IR alone | 2.28 |
| SiHa-P (Parental) | This compound (20 μM) + IR | 1.50 |
| SiHa-CRC5 (Chemo-radioresistant) | IR alone | 3.12 |
| SiHa-CRC5 (Chemo-radioresistant) | This compound (20 μM) + IR | 0.89 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of this compound as a radiosensitizing agent.
In-Vitro Chemo-Radiosensitization Assay
This protocol outlines the steps to assess the ability of this compound to sensitize cervical cancer cells to cisplatin and ionizing radiation.
a. Cell Culture:
-
Culture HPV16-positive SiHa cervical cancer cells (and/or a developed chemo-radioresistant subline) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. This compound and Cisplatin Treatment:
-
Seed cells in 96-well plates at a suitable density.
-
After 24 hours, treat the cells with varying concentrations of cisplatin with or without a fixed concentration of this compound (e.g., 20 μM).
-
Incubate for a further 48-72 hours.
c. Cell Viability Assay (MTT or similar):
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for cisplatin in the presence and absence of this compound.
d. Clonogenic Survival Assay (for Radiosensitization):
-
Seed a known number of cells in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Pre-treat cells with this compound (e.g., 20 μM) for 24 hours.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Replace the medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies (containing ≥50 cells) and calculate the surviving fraction.
-
Determine the D0 dose (the dose required to reduce the surviving fraction to 37%) from the radiation survival curves.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on key protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound and/or radiation as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473), USP15, USP11, HPV16 E6, HPV16 E7, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations of Pathways and Workflows
Signaling Pathway of this compound-Induced Radiosensitization
Caption: this compound's multifaceted mechanism of action in cervical cancer.
Experimental Workflow for In-Vitro Radiosensitization Study
Caption: Workflow for a clonogenic survival assay to assess radiosensitization.
Clinical Trial Protocols
Several clinical trials have investigated the use of this compound in combination with standard chemoradiation for locally advanced cervical cancer.[10][11][12][13]
Table 3: Summary of a Phase III Clinical Trial Protocol (NCT03256916) [10][14][15][16][17]
| Parameter | Description |
| Official Title | A Phase III Randomized Clinical Trial to Study the Radiosensitizing Effect of this compound in Locally Advanced Carcinoma of Uterine Cervix |
| Primary Objective | To evaluate the impact of this compound on the 3-year disease-free survival in patients with locally advanced cervical cancer receiving standard chemoradiation.[10] |
| Study Design | Single-center, open-label, randomized, unblinded, phase-III study with two arms.[10] |
| Patient Population | Patients with FIGO 2018 Stage III carcinoma of the cervix.[10] |
| Control Arm | Standard treatment: Concurrent chemoradiation (weekly cisplatin 40mg/m²) and brachytherapy.[10] |
| Experimental Arm | This compound (1250 mg orally, twice daily with food) administered 5-7 days prior to and during standard chemoradiation and brachytherapy.[10] |
| Key Inclusion Criteria | ECOG performance status 0-2, age ≥ 18 years, adequate organ function, no prior pelvic irradiation or chemotherapy.[15] |
| Key Exclusion Criteria | Pregnancy, certain pre-existing conditions, or use of specific medications that could interact with this compound.[15] |
| Secondary Outcome Measures | Locoregional control rates, overall survival at 5 years, changes in Akt levels in tumors, and assessment of tumor hypoxia.[10][14] |
Conclusion
The available preclinical and clinical data strongly support the continued investigation of this compound as a radiosensitizing agent in cervical cancer. Its ability to target multiple pathways involved in radioresistance, coupled with a well-established safety profile from its use in HIV therapy, makes it a promising candidate for drug repurposing. The provided protocols and data serve as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound in this setting. Further studies are warranted to optimize dosing schedules and patient selection to maximize the clinical benefit of this compound in combination with radiotherapy for cervical cancer.
References
- 1. 'this compound sensitizes a clinically relevant chemo-radioresistant cervical cancer in-vitro model by targeting the AKT-USP15/USP11-HPV16 E6/E7 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ‘this compound sensitizes a clinically relevant chemo-radioresistant cervical cancer in-vitro model by targeting the AKT-USP15/USP11-HPV16 E6/E7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carebox Connect [connect.careboxhealth.com]
- 15. ClinConnect | Radiosensitizing Effect of this compound in Locally [clinconnect.io]
- 16. Concurrent chemoradiation and brachytherapy alone or in combination with this compound in locally advanced cervical cancer (NELCER): study protocol for a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concurrent chemoradiation and brachytherapy alone or in combination with this compound in locally advanced cervical cancer (NELCER): study protocol for a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nelfinavir, an FDA-approved HIV protease inhibitor, has demonstrated significant anti-cancer properties, including the inhibition of tumor angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by inhibiting the PI3K/Akt signaling pathway. This leads to the downstream suppression of key pro-angiogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[3][4][5] Consequently, this compound impedes endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularity and growth.[6][7] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-angiogenic efficacy of this compound.
Key Signaling Pathway Affected by this compound
This compound's primary anti-angiogenic mechanism involves the inhibition of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Inhibition of Akt phosphorylation by this compound leads to reduced protein synthesis and the downregulation of HIF-1α.[3][8] HIF-1α is a key transcription factor that, under hypoxic conditions typical in tumors, promotes the expression of numerous genes involved in angiogenesis, most notably VEGF.[3] By suppressing HIF-1α, this compound effectively reduces the production and secretion of VEGF, a potent stimulator of endothelial cell proliferation and migration.[5]
Experimental Workflow for Evaluating this compound's Anti-Angiogenic Effects
A multi-faceted approach employing both in vitro and in vivo models is recommended to comprehensively assess the anti-angiogenic properties of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key angiogenic markers and processes.
Table 1: In Vitro Effects of this compound on Angiogenesis
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Phospho-Akt Levels | U87MG | 15 | 24-72 hours | Decreased phospho-Akt levels, almost complete disappearance by 72h. | [3] |
| SQ20B | 10-20 | 24 hours | Downregulated Akt phosphorylation. | [8] | |
| VEGF mRNA Expression | U87MG | 15 | 24 hours | Dramatic decrease in VEGF mRNA expression. | [3] |
| VEGF Secretion (ELISA) | U87MG | 15 | 30 hours | Significant decrease in VEGF secretion under normoxic and hypoxic conditions. | [3] |
| HIF-1α Protein Expression | U87MG | 15 | 24 hours (pre-treatment) | Blunted the induction of HIF-1α in response to hypoxia. | [3] |
| A549, SQ20B | 15 | 30 hours (pre-treatment) | Decreased HIF-1α expression in response to hypoxia. | [10] | |
| Endothelial Cell Proliferation | HUVEC | 5.2 (mean GI50) | Not Specified | Inhibition of proliferation in NCI60 cell line panel. | [11] |
| Endothelial Cell Tube Formation | HUVEC | Not Specified | Not Specified | Inhibition of tube formation (qualitative). | [12] |
Table 2: In Vivo Effects of this compound on Angiogenesis
| Assay | Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Matrigel Plug Assay | Nude Mice | Not Specified | Not Specified | Decreased angiogenesis in vivo. | [6] |
| Nude Mice | Not Specified | 7 days | Significant reduction in hemoglobin content in Matrigel plugs containing U87MG cells. | [6] | |
| Tumor Xenograft (NSCLC) | Nude Mice | Not Specified | Not Specified | Inhibition of tumor growth associated with induction of ER stress, autophagy, and apoptosis. | [11] |
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
24-well or 96-well plates
-
This compound stock solution (in DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 250 µl (for 24-well) or 50 µl (for 96-well) of BME into each well. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Seeding: Add 300 µl (for 24-well) or 150 µl (for 96-well) of the cell suspension containing this compound or vehicle to the BME-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation typically occurs within this timeframe.
-
Visualization and Quantification:
-
Phase Contrast: Visualize tube formation using an inverted microscope. Capture images at 4x or 10x magnification.
-
Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before the end of the experiment. Wash with PBS and visualize using a fluorescence microscope.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
-
VEGF Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of VEGF secreted by tumor cells into the culture medium.
Materials:
-
Tumor cell line of interest (e.g., U87MG)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Human VEGF ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed tumor cells in a 6-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Sample Collection: After the desired incubation period (e.g., 24-48 hours), collect the conditioned medium from each well. Centrifuge the medium to remove any cells or debris.
-
ELISA Procedure:
-
Perform the VEGF ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected conditioned media and standards to a 96-well plate pre-coated with a VEGF capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add the substrate solution, which will produce a colorimetric signal in proportion to the amount of VEGF present.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known VEGF standards. Use the standard curve to determine the concentration of VEGF in the experimental samples. Normalize the VEGF concentration to the total protein content or cell number of the corresponding well.
HIF-1α Western Blot
This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.
Materials:
-
Tumor cell line of interest
-
Cell culture reagents
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for the desired duration. To induce HIF-1α expression, expose the cells to hypoxic conditions (e.g., 1% O2) or a chemical inducer for the last few hours of the treatment period.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity.
In Vivo Matrigel Plug Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response to angiogenic stimuli.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Pro-angiogenic factor (e.g., bFGF or VEGF) or tumor cells
-
This compound (for systemic administration or mixed with Matrigel)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Matrigel Preparation: Thaw BME on ice. Mix the BME with a pro-angiogenic factor or a suspension of tumor cells. If testing the local effect of this compound, it can be mixed into the Matrigel at this stage.
-
Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Treatment: If testing the systemic effect of this compound, administer the drug to the mice via an appropriate route (e.g., oral gavage) for the duration of the experiment.
-
Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin content using a commercially available kit. Hemoglobin content is an indicator of the extent of vascularization.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the blood vessels.
-
Microvessel Density (MVD) Quantification: Quantify the number of CD31-positive vessels per high-power field to determine the microvessel density.
-
The protocols and methods outlined in this document provide a comprehensive framework for evaluating the anti-angiogenic effects of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanisms of action and quantify the efficacy of this compound as a potential anti-angiogenic therapeutic agent for cancer treatment.
References
- 1. Insights into the broad cellular effects of this compound and the HIV protease inhibitors supporting their role in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Protease Inhibitors Decrease VEGF/HIF-1α Expression and Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data from this compound Down-regulates Hypoxia-Inducible Factor 1α and VEGF Expression and Increases Tumor Oxygenation: Implications for Radiotherapy (2023) | Jacques Gélis [scispace.com]
- 5. HIV protease inhibitors decrease VEGF/HIF-1alpha expression and angiogenesis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for investigating the combination of Nelfinavir, an HIV protease inhibitor, with radiation therapy. The information is curated from preclinical and clinical studies and is intended to guide researchers in designing their own experiments to explore this promising anti-cancer strategy.
Introduction
This compound has been identified as a potent radiosensitizer in various cancer types. Its primary mechanism of action in this context is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival, proliferation, and resistance to therapy.[1][2][3] By downregulating Akt phosphorylation, this compound compromises the cancer cells' ability to repair radiation-induced DNA damage, leading to enhanced cell death.[1][2] Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing angiogenesis and hypoxia, further contributing to its radiosensitizing effects.[1][4]
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical pro-survival pathway frequently overactive in cancer. Radiation therapy can activate this pathway as a resistance mechanism. This compound counteracts this by inhibiting Akt phosphorylation, thereby preventing downstream signaling that promotes cell survival and proliferation.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway, enhancing radiation-induced cell death.
Preclinical Experimental Design & Protocols
In Vitro Studies
Objective: To determine the radiosensitizing effect of this compound on cancer cell lines.
Typical Cell Lines:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): SQ20B[2]
-
Bladder Cancer: T24[2]
-
Lung Cancer: A549[2]
-
Glioblastoma[1]
-
Cervical Cancer: HeLa, Caski[8]
This assay is the gold standard for assessing the effect of ionizing radiation on cell reproductive integrity.
-
Cell Plating: Plate single-cell suspensions of the desired cancer cell line in 6-well plates at densities determined by the expected survival fraction for each treatment condition.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5-20 µM). Include a vehicle control (e.g., DMSO).
-
Irradiation: After a predetermined incubation period with this compound (e.g., 18-24 hours), irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Remove the this compound-containing medium 4-6 hours post-irradiation and replace it with fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a semi-logarithmic graph. Determine the enhancement ratio (the ratio of radiation doses required to achieve the same level of cell killing with and without this compound). An enhancement ratio greater than 1 indicates radiosensitization.[6]
-
Treatment: Treat cells with this compound and/or radiation as described above.
-
Protein Extraction: Lyse the cells at various time points post-treatment and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (Ser473), and downstream effectors like total S6 and phosphorylated S6. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of this compound on protein phosphorylation. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[3][6]
In Vivo Studies
Objective: To evaluate the efficacy of this compound in combination with radiation therapy in animal models.
Typical Animal Models:
-
Nude mice bearing xenografts of human cancer cell lines (e.g., SQ20B, T24, PC-3, pituitary adenoma).[2][3][6]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment:
-
This compound Administration: Administer this compound orally (e.g., via gavage) at a clinically relevant dose (e.g., 80 mg/kg daily).[3]
-
Radiation Therapy: Deliver localized radiation to the tumors in single or fractionated doses (e.g., a single dose of 6 Gy or fractionated doses totaling a higher cumulative dose).[6]
-
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days.
-
Endpoint: The primary endpoint is the time for tumors to reach a predetermined size (e.g., 4 times the initial volume).[6]
-
Data Analysis: Plot tumor growth curves for each treatment group. The tumor growth delay is the difference in the time it takes for tumors in the treated groups to reach the endpoint volume compared to the control group. A supra-additive delay in the combination group indicates a synergistic effect.
Caption: Workflow for an in vivo tumor growth delay experiment.
Clinical Trial Design & Protocols
Objective: To assess the safety and efficacy of this compound in combination with radiation therapy in cancer patients.
Examples of Clinical Trials:
-
Rectal Cancer: A phase 1 trial evaluated this compound (1250 mg twice daily) for 7 days before and 7 days during hypofractionated pelvic radiation (25 Gy in 5 fractions).[4][9]
-
Cervical Cancer: A phase 1 trial investigated this compound (dose levels of 875 mg and 1250 mg twice daily) with standard cisplatin chemotherapy and radiation.[8] A phase 3 trial is planned to assess the impact of this compound on disease-free survival.[10]
-
Non-Small Cell Lung Cancer (NSCLC): A phase 1/2 trial combined this compound (1250 mg twice daily) with concurrent chemoradiotherapy.[11]
-
Patient Population: Enroll patients with locally advanced, unresectable, or metastatic cancer for whom radiation therapy is a standard treatment component.
-
Study Design: Employ a dose-escalation design (e.g., 3+3) to determine the maximum tolerated dose (MTD) of this compound when combined with a standard radiation regimen.
-
Treatment Plan:
-
This compound: Start with a low dose of this compound (e.g., 625 mg twice daily) and escalate in subsequent cohorts (e.g., 875 mg, 1250 mg twice daily).[8][11] Administer this compound for a defined period before and/or during radiation therapy.
-
Radiation Therapy: Deliver standard-of-care radiation therapy (e.g., external beam radiation therapy with appropriate fractionation).
-
-
Safety Monitoring: Monitor patients for adverse events using the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) should be clearly defined.
-
Pharmacokinetics and Pharmacodynamics: Collect blood samples to assess this compound plasma concentrations. Optional tumor biopsies can be performed to measure target engagement (e.g., inhibition of Akt phosphorylation).
-
Efficacy Assessment: Preliminary efficacy can be assessed using standard imaging criteria (e.g., RECIST) and by measuring tumor metabolic activity (e.g., via PET scans).
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| Pituitary Adenoma (GH3) | 5 | 4 | Clonogenic Survival | Enhancement Ratio: 1.2 | [6] |
| HNSCC (SQ20B) | 10 | 2-8 | Clonogenic Survival | Significant Radiosensitization | [2] |
| Bladder Cancer (T24) | 10 | 2-8 | Clonogenic Survival | Significant Radiosensitization | [2] |
| Cervical Cancer (HeLa) | 15 | 2-8 | Clonogenic Survival | Increased cell killing with combination | [8] |
Table 2: In Vivo Tumor Growth Delay with this compound and Radiation
| Cancer Model | This compound Dose (mg/kg) | Radiation Dose (Gy) | Endpoint | Result | Reference |
| Pituitary Adenoma Xenograft | Not specified | 6 (single fraction) | Time to 4-fold volume increase | Control: 12 days; NFV: 17 days; RT: 27 days; Combo: 41 days | [6] |
| HNSCC Xenograft (SQ20B) | Clinically relevant doses | Not specified | Tumor regrowth delay | Synergistic effect | [2] |
| Bladder Cancer Xenograft (T24) | Clinically relevant doses | Not specified | Tumor regrowth delay | Synergistic effect | [2] |
Table 3: Clinical Trial Outcomes of this compound and Radiation Therapy
| Cancer Type | This compound Dose | Radiation Regimen | Key Findings | Reference |
| Rectal Cancer | 1250 mg twice daily | 25 Gy in 5 fractions | Well-tolerated; increased tumor blood flow; median Tumor Cell Density decreased from 24.3% to 9.2% | [4][12] |
| NSCLC (Stage III) | 1250 mg twice daily | 66.6 Gy with concurrent chemotherapy | Median overall survival of 41.1 months (vs. ~28 months historical) | [11][13] |
| Cervical Cancer | 1250 mg twice daily | Standard chemoradiation | Well-tolerated; decreased pAkt and pS6 in tumors | [8] |
Conclusion
The combination of this compound and radiation therapy represents a promising strategy to improve outcomes for cancer patients. The protocols and data presented here provide a foundation for further research in this area. The consistent observation of PI3K/Akt pathway inhibition as a key mechanism of action offers a clear biomarker-driven approach for patient selection and response monitoring in future clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radiosensitizing effects of this compound on pancreatic cancer with and without pancreatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces radiation sensitization in pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces radiation sensitization in pituitary adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 trial of this compound added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Concurrent chemoradiation and brachytherapy alone or in combination with this compound in locally advanced cervical cancer (NELCER): study protocol for a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Non-small cell lung cancer responds well to HIV drug - UW Medicine | Newsroom [newsroom.uw.edu]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nelfinavir-loaded nanoparticles for drug delivery research. This compound, an HIV-1 protease inhibitor, has shown significant potential for repositioning as an anti-cancer agent.[1][2][3] However, its poor oral bioavailability and short half-life necessitate advanced drug delivery strategies to enhance its therapeutic efficacy.[4][5] Nanoparticle formulations offer a promising approach to overcome these limitations by improving solubility, providing sustained release, and potentially enabling targeted delivery.[6][7]
Overview of this compound Nanoparticle Formulations
Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are a primary focus for this compound delivery.[4][5][7] These formulations aim to increase the oral bioavailability and sustain the release of this compound, thereby reducing dosing frequency and improving patient compliance.[4][5] Another approach involves the development of this compound nanocrystals to enhance dissolution velocity and oral absorption.[8][9][10]
Key Advantages of this compound Nanoparticle Formulation:
-
Enhanced Bioavailability: Nanoparticle formulations have been shown to significantly increase the oral bioavailability of this compound compared to conventional suspensions.[4][5]
-
Sustained Release: Nanoparticles can be engineered to provide a prolonged release of this compound, maintaining therapeutic concentrations over an extended period.[5][6]
-
Improved Solubility: this compound is a highly lipophilic and poorly water-soluble drug, and nanoformulations can improve its solubility.[5]
-
Potential for Targeting: Nanoparticles can be functionalized to target specific tissues or cells, which is particularly relevant for cancer therapy.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Optimized PLGA NPs | 1:4 | 185 ± 0.83 | +28.7 ± 0.09 | < 0.2 | 72 ± 0.47 | 36 ± 0.19 | [4][5] |
| F6 (PLGA) | 1:30 | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0–24 (h·µg/mL) | Relative Bioavailability Enhancement | Animal Model | Reference |
| This compound Suspension | 0.0190 ± 0.055 | 1.5 | 0.076 ± 0.043 | - | New Zealand Rabbits | [5] |
| This compound PLGA-NPs | 0.04590 ± 0.021 | 4 | 0.374 ± 0.069 | 4.94-fold | New Zealand Rabbits | [5] |
| This compound Nanocrystals (NC PVA) | Increased | Decreased | Increased | Significant increase | Wistar Albino Rats | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound nanoparticles.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is based on the method described by Tatke et al., 2015.[4][5]
Materials:
-
This compound mesylate
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poloxomer 407 (or Poloxomer F-127)
-
Acetonitrile
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Centrifuge
-
Freeze dryer (optional)
Procedure:
-
Preparation of Organic Phase (Solution A): Dissolve 20 mg of this compound mesylate and 100 mg of PLGA in 5 mL of acetonitrile.
-
Preparation of Aqueous Phase (Solution B): Dissolve 125 mg of Poloxomer 407 in 50 mL of deionized water.
-
Nanoprecipitation: Add Solution A dropwise into Solution B at a flow rate of 1 mL/10 min using a syringe pump under magnetic stirring (1500 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 4 hours to ensure the complete evaporation of acetonitrile.
-
Nanoparticle Recovery: The nanoparticles can be collected by centrifugation. For long-term storage, the nanoparticles can be lyophilized.
Workflow for PLGA Nanoparticle Preparation
Caption: Workflow for this compound-PLGA Nanoparticle Synthesis.
Protocol for In Vitro Drug Release Study
This protocol utilizes the dialysis bag diffusion technique.[5][6]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate buffer solution (PBS), pH 7.4
-
Dialysis bag (with appropriate molecular weight cut-off)
-
Magnetic stirrer
-
Water bath or incubator maintained at 37 ± 0.5°C
-
HPLC system for drug quantification
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles (e.g., equivalent to 10 mg of this compound) in 3 mL of PBS (pH 7.4).
-
Transfer the nanoparticle dispersion into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 100 mL of PBS (pH 7.4).
-
Place the beaker in a water bath maintained at 37 ± 0.5°C with continuous magnetic stirring.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 5 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for this compound content using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Experimental Setup for In Vitro Drug Release
Caption: In Vitro Drug Release Study Workflow.
Protocol for Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer to determine the mean particle size, polydispersity index (PDI), and zeta potential.[5]
3.3.2. Determination of Entrapment Efficiency and Drug Loading
-
Lyophilize a known amount of the nanoparticle dispersion.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles (e.g., 3 mg) in a suitable solvent (e.g., 1 mL of methanol or diluent) to completely release the entrapped drug.[5][6]
-
Centrifuge the solution to pellet the polymer debris.
-
Analyze the supernatant for this compound content using a validated HPLC method.
-
Calculate the entrapment efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100 [6]
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
This compound's Anti-Cancer Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing endoplasmic reticulum (ER) stress and inhibiting the PI3K/Akt signaling pathway.[1][11][12]
Simplified Signaling Pathway of this compound in Cancer Cells
Caption: this compound's Anti-Cancer Signaling Pathways.
These application notes and protocols are intended to serve as a guide for researchers. It is recommended that users adapt and optimize these protocols based on their specific experimental requirements and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication and in vivo evaluation of this compound loaded PLGA nanoparticles for enhancing oral bioavailability and therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication and in vivo evaluation of this compound loaded PLGA nanoparticles for enhancing oral bioavailability and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprjournal.com [ajprjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Preparation, Characterization and Pharmacokinetic Study of Nelfin...: Ingenta Connect [ingentaconnect.com]
- 11. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the broad cellular effects of this compound and the HIV protease inhibitors supporting their role in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir is an FDA-approved HIV-1 protease inhibitor that has been identified as a promising candidate for drug repurposing, particularly in oncology.[1] Its multifaceted anti-cancer activity stems from its ability to induce endoplasmic reticulum (ER) stress and inhibit the critical PI3K/Akt survival pathway, leading to cancer cell death.[2] These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound and the characterization of its mechanism of action in cancer cell lines.
Mechanism of Action
This compound exerts its anti-neoplastic effects through several interconnected pathways:
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound disrupts protein folding within the ER, leading to an accumulation of unfolded proteins. This triggers the UPR, a cellular stress response that can paradoxically lead to apoptosis if the stress is prolonged or severe.[1][3][4] Key markers of this compound-induced ER stress include the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP.[3][5]
-
Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[1][2] This inhibition can sensitize cancer cells to other therapeutic agents.[5]
-
Induction of Apoptosis and Autophagy: The culmination of ER stress and Akt inhibition by this compound often leads to programmed cell death (apoptosis), characterized by the cleavage of caspases and PARP.[1][6] The drug can also induce autophagy, a cellular recycling process that can have both pro-survival and pro-death roles depending on the cellular context.[1]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, often in the G1 phase, by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines and viral assays. This data is essential for designing screening experiments and selecting appropriate starting concentrations.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| NCI60 Panel (Mean) | Various | 5.2 | Not Specified | [1] |
| PEO1 | Ovarian Cancer | Not specified, but sensitive | Clonogenic Survival | [8] |
| PEO14 | Ovarian Cancer | Not specified, but sensitive | Clonogenic Survival | [8] |
| PEO23 | Ovarian Cancer | Not specified, but less sensitive | Clonogenic Survival | [8] |
| PEO4 | Ovarian Cancer | Not specified, but less sensitive | Clonogenic Survival | [8] |
| PEO6 | Ovarian Cancer | Not specified, but less sensitive | Clonogenic Survival | [8] |
| OCT1-expressing HeLa | Cervical Cancer | 21.8 (TEA uptake inhibition) | Transporter Assay | [9] |
| Caco-2 | Colorectal Cancer | 1.4 (Daunorubicin transport inhibition) | Transporter Assay | [9] |
Table 2: this compound EC50 Values in Antiviral and Other Assays
| Target | Cell Line | EC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 | Vero E6 | 1.13 | Viral Replication Inhibition | [10] |
| HIV-1 (Wild type) | MT-4 | 0.02 | Antiviral Assay | [9] |
| SARS-CoV | Vero E6 | Not specified, but effective | CPE Inhibition | [11] |
| 20A.EU1 SARS-CoV-2 | Vero E6 | Not specified, dose-response shown | Plaque Assay | [12] |
| B.1.1.7 SARS-CoV-2 | Vero E6 | Not specified, dose-response shown | Plaque Assay | [12] |
| P.1 SARS-CoV-2 | Vero E6 | Not specified, dose-response shown | Plaque Assay | [12] |
| B.1.617.2 SARS-CoV-2 | Vero E6 | Not specified, dose-response shown | Plaque Assay | [12] |
| HL60 | Promyelocytic Leukemia | 5.6-7 µg/ml | ATP-based Viability | [13] |
| IM9 | B-lymphoblastoid | 5.6-7 µg/ml | ATP-based Viability | [13] |
| Jurkat | T cell Leukemia | 5.6-7 µg/ml | ATP-based Viability | [13] |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assays
The initial screening of this compound is typically performed using a high-throughput cell viability assay to determine its cytotoxic or cytostatic effects on cancer cells. Two common and robust methods are the MTT assay and the ATP-based luminescent assay (e.g., CellTiter-Glo®).
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.[14]
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate in the appropriate volume of culture medium (100 µL for 96-well, 25 µL for 384-well).[15]
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Luminescence Reading: Record the luminescence using a plate reader.[16]
Secondary Assays: Mechanism of Action Confirmation
Following the identification of this compound's effect on cell viability, secondary assays are crucial to confirm its mechanism of action. Western blotting is a key technique to analyze changes in protein expression and phosphorylation in the PI3K/Akt and ER stress pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Table 3: Recommended Primary Antibodies for Western Blotting
| Pathway | Target Protein | Expected Change with this compound |
| PI3K/Akt | p-Akt (Ser473/Thr308) | Decrease |
| Akt (Total) | No change | |
| p-mTOR | Decrease | |
| mTOR (Total) | No change | |
| ER Stress/UPR | GRP78 (Bip) | Increase |
| p-PERK | Increase | |
| p-eIF2α | Increase | |
| ATF4 | Increase | |
| CHOP | Increase | |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its screening and characterization.
Caption: this compound's dual mechanism of action.
Caption: High-throughput screening workflow for this compound.
References
- 1. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subverting ER-Stress towards Apoptosis by this compound and Curcumin Coexposure Augments Docetaxel Efficacy in Castration Resistant Prostate Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. HIV protease inhibitor this compound inhibits replication of SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mitochondria-independent cytotoxic effect of this compound on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. ch.promega.com [ch.promega.com]
- 16. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelfinavir in cancer cell lines, particularly in the context of drug resistance.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound exerts its anti-cancer effects and overcomes resistance?
This compound is a repurposed HIV protease inhibitor that exhibits potent anti-cancer properties through a multi-targeted approach. Its primary mechanisms include the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), as well as the inhibition of the PI3K/Akt signaling pathway.[1][2][3][4] These actions can lead to cell cycle arrest, apoptosis, and autophagy in cancer cells.[5][6][7]
2. Can this compound be used to re-sensitize chemoresistant cancer cell lines to other drugs?
Yes, multiple studies have demonstrated that this compound can sensitize drug-resistant cancer cell lines to conventional chemotherapeutic agents. For example, it has been shown to increase the efficacy of doxorubicin in multidrug-resistant breast cancer cells and vincristine in P-glycoprotein (P-gp) overexpressing oral squamous carcinoma cells.[8][9][10]
3. Does this compound's mechanism of overcoming resistance always involve the inhibition of P-glycoprotein (P-gp)?
Interestingly, no. While some studies show that this compound can inhibit P-gp expression and function, leading to increased intracellular concentrations of other drugs, other research indicates that its sensitizing effect can be independent of P-gp inhibition.[8][9][10] This suggests that this compound's ability to induce apoptosis and cell cycle arrest through other pathways is a key factor in overcoming resistance.[9][10]
4. What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of this compound can vary depending on the cancer cell line and the experimental context. However, physiologic concentrations, often in the range of 2.25 µM to 10 µM, have been shown to be effective in overcoming drug resistance and inducing anti-cancer effects.[5][8]
Troubleshooting Guides
Issue 1: this compound treatment alone is not inducing significant cancer cell death.
Possible Cause 1: Insufficient Drug Concentration or Exposure Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Concentrations typically range from 1 µM to 20 µM, and exposure times can vary from 24 to 72 hours.
Possible Cause 2: Cell Line Specific Resistance Mechanisms.
-
Troubleshooting Step: Your cancer cell line may have unique resistance pathways that are less susceptible to this compound monotherapy. Consider combination therapy. This compound has shown synergistic effects when combined with other agents like doxorubicin, vincristine, or bortezomib.[5][8][9]
Possible Cause 3: Single vs. Multiple Exposures.
-
Troubleshooting Step: Research has shown that multiple exposures to this compound can be more effective than a single exposure in suppressing survival signals like the Akt pathway and inducing ER stress-mediated cell death.[8] Design your experiment to include repeated treatments.
Issue 2: Combination therapy with this compound is not showing a synergistic effect.
Possible Cause 1: Inappropriate Drug Combination.
-
Troubleshooting Step: The choice of combination drug is critical. This compound works well with agents whose resistance mechanisms it can target. For example, it is effective with drugs that are substrates for P-gp or that are sensitive to the induction of ER stress. Review the literature for combinations that have been validated in similar cancer types.
Possible Cause 2: Suboptimal Dosing Schedule.
-
Troubleshooting Step: The timing and sequence of drug administration can significantly impact synergy. Experiment with different schedules, such as pre-treatment with this compound for 24-48 hours before adding the second agent, or simultaneous administration.
Possible Cause 3: Off-Target Effects or Cellular Compensation.
-
Troubleshooting Step: Cells may activate compensatory signaling pathways to survive the combined treatment. Analyze key signaling pathways (e.g., Akt, ERK, UPR) using Western blotting or other molecular techniques to understand the cellular response and identify potential new targets for a triple-combination therapy.
Data Presentation
Table 1: Efficacy of this compound in Overcoming Doxorubicin Resistance in MCF-7/Dox Breast Cancer Cells [8]
| Treatment Group | Doxorubicin IC50 (µM) | Fold Decrease in IC50 |
| MCF-7 (Parental) | 1.8 | - |
| MCF-7/Dox (Resistant) | 32.4 | - |
| MCF-7/Dox + this compound (2.25 µM, multiple exposures) | 1.54 | 21 |
| MCF-7/Dox + this compound (6.75 µM, multiple exposures) | 0.65 | 50 |
Table 2: Effect of this compound on Cell Viability in Vincristine-Resistant KBV20C Cells [9]
| Treatment Group | % Cell Viability |
| Control | ~100% |
| Vincristine (10 nM) | ~100% |
| This compound (5 µM) | ~100% |
| Vincristine (10 nM) + this compound (5 µM) | ~40% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, or both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, GRP78, CHOP, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound's multi-targeted approach to inducing cancer cell death and chemosensitization.
Caption: A typical experimental workflow for evaluating this compound's efficacy in resistant cells.
References
- 1. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound targets multiple drug resistance mechanisms to increase the efficacy of doxorubicin in MCF-7/Dox breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-treatment With HIV Protease Inhibitor this compound Greatly Increases Late-phase Apoptosis of Drug-resistant KBV20C Cancer Cells Independently of P-Glycoprotein Inhibition | Anticancer Research [ar.iiarjournals.org]
- 10. Co-treatment With HIV Protease Inhibitor this compound Greatly Increases Late-phase Apoptosis of Drug-resistant KBV20C Cancer Cells Independently of P-Glycoprotein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Nelfinavir concentration for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and competitive inhibitor of the Human Immunodeficiency Virus (HIV)-1 protease.[1][2][3] By reversibly binding to the active site of the enzyme, it prevents the cleavage of the Gag-Pol polyprotein, which is essential for the maturation of the virus.[1][3] This inhibition results in the production of immature, non-infectious viral particles.[1][3]
In addition to its antiviral effects, this compound has demonstrated anti-cancer properties. Its mechanisms in this context include the inhibition of the PI3K-Akt-mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[4][5]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals (e.g., antiviral vs. anticancer activity). However, based on published data, the following ranges can be used as a starting point:
-
Antiviral Assays: The half-maximal effective concentration (EC50) against wild-type HIV-1 in MT-4 cells is approximately 0.02 μM.[6] For inhibition of HIV-1 protease, the Ki value is around 2 nM.[2][7]
-
Anticancer Assays: For inducing cytotoxic effects in cancer cell lines, concentrations typically range from 10 to 50 μM.[7] For example, in some non-small-cell lung carcinoma (NSCLC) and multiple myeloma cells, a dose of 10 μM has been used.[5]
Q3: How should I prepare and store this compound for my experiments?
This compound mesylate should be dissolved in DMSO or ethanol, as it is not soluble in water.[7] For high-concentration stock solutions, gentle warming of the ethanol solution may be necessary to fully dissolve the compound.[7] It is recommended to prepare fresh aliquots for each experiment to minimize degradation and avoid repeated freeze-thaw cycles.[7] Stock solutions should be stored at -20°C.[7]
Q4: What are the typical plasma concentrations of this compound observed in vivo?
Following multiple doses of 750 mg three times daily, the maximum concentration (Cmax) at steady-state is typically 3-4 μg/mL, and the minimum concentration (Cmin) is 1-3 μg/mL.[8] The elimination half-life of this compound is between three and five hours.[8] It's important to note that this compound is highly protein-bound (>98%) in serum.[1]
Troubleshooting Guides
Issue 1: Sub-therapeutic this compound levels in experiments.
-
Problem: Observed therapeutic effect is lower than expected, or viral rebound occurs in antiviral assays.
-
Possible Cause: Insufficient this compound concentration. Sub-therapeutic plasma levels have been linked to treatment failure.[9]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working solutions and ensure the stock solution has not degraded.
-
Increase Dose: Consider a dose escalation study to determine the optimal concentration for your specific cell line or model system.
-
Assess Drug Interactions: Be aware of potential interactions if using this compound in combination with other compounds. For example, co-administration with Nevirapine can reduce this compound plasma concentrations by about 50%.[10]
-
Consider Protein Binding: In assays containing serum, remember that this compound is extensively protein-bound, which may reduce its effective free concentration.[1]
-
Issue 2: Emergence of this compound resistance in antiviral assays.
-
Problem: Loss of antiviral efficacy over time, even with consistent this compound concentration.
-
Possible Cause: Development of drug-resistant mutations in the HIV-1 protease. The most common primary resistance mutation is D30N, followed by L90M.[11] Non-active site mutations like N88D and N88S can also contribute to resistance.[12][13]
-
Troubleshooting Steps:
-
Genotypic Analysis: If possible, sequence the HIV-1 protease gene from your resistant viral strains to identify known resistance mutations.
-
Combination Therapy: In a therapeutic research context, combining this compound with other antiretroviral agents that have different mechanisms of action can help prevent the emergence of resistance.[14]
-
Alternative Inhibitors: If significant cross-resistance is not a concern with the identified mutations, consider switching to a different protease inhibitor. The D30N mutation, for instance, confers little cross-resistance to other PIs.[11]
-
Issue 3: Off-target effects or unexpected cellular responses.
-
Problem: Observing cellular effects that are not consistent with the known primary mechanisms of this compound.
-
Possible Cause: this compound has been shown to interact with multiple cellular targets beyond HIV-1 protease.[5][15] These off-target effects can lead to a range of cellular responses.
-
Troubleshooting Steps:
-
Review Signaling Pathways: this compound can modulate pathways such as PI3K/Akt, MAPK, and induce the unfolded protein response (UPR).[5][16][17] Analyze markers for these pathways to understand the observed cellular phenotype.
-
Dose-Response Analysis: Perform a detailed dose-response curve to differentiate between on-target and potential off-target effects, which may occur at different concentration ranges.
-
Control Experiments: Use appropriate positive and negative controls to isolate the specific effects of this compound. For example, when studying ER stress, include a known ER stress inducer as a positive control.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| Ki | HIV-1 Protease | 2 nM | [2][7] |
| EC50 | Wild-type HIV-1 in MT-4 cells | 0.02 μM | [6] |
| EC50 | SARS-CoV-2 | 2.89 ± 0.65 μM | [18] |
| IC50 | Inhibition of TEA uptake in OCT1-expressing HeLa cells | 21.8 μM | [6] |
| IC50 | Inhibition of Daunorubicin transepithelial transport in Caco-2 cells | 1.4 μM | [6] |
| EC50 | E. multilocularis protoscoleces (72h) | 28.84 μM | [19] |
Table 2: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Dosing Regimen | Value | Reference |
| Cmax (steady state) | 750 mg TID | 3-4 μg/mL | [8][20] |
| Cmin (steady state) | 750 mg TID | 1-3 μg/mL | [8] |
| Tmax | 500 or 750 mg TID | 2.5-3 h | [20] |
| Half-life | 500 or 750 mg TID | 3-5 h | [8][20] |
| Oral Bioavailability | - | 20-80% | [8] |
| Protein Binding | - | >98% | [1] |
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay
-
Cell Line Selection: Utilize highly permissive T-cell lines such as CEM-SS, MT-2, or primary peripheral blood mononuclear cells (PBMCs).[7]
-
Compound Preparation: Dissolve this compound mesylate in DMSO to prepare a high-concentration stock solution.[7] Create serial dilutions to achieve the desired final concentrations (e.g., 0-100 nM).[7]
-
Infection and Treatment: Infect cells with a well-characterized laboratory strain of HIV-1 (e.g., HIV-1 IIIB, RF) at a defined multiplicity of infection (MOI).[7] Immediately after infection, add the various concentrations of this compound. Include a vehicle-only control (DMSO).[7]
-
Incubation: Culture the infected and treated cells for a period appropriate for viral replication (typically 3-7 days).
-
Readout: Quantify viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit or by performing a reverse transcriptase (RT) activity assay.[7]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the this compound concentration.
Protocol 2: Assessment of Anticancer Activity (Cell Viability Assay)
-
Cell Plating: Seed cancer cells (e.g., HGSOC, NSCLC cell lines) in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a range of this compound concentrations (e.g., 0, 5, 10, 20, 30, 50 μM) by diluting a stock solution in the appropriate cell culture medium.[21]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[21]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting assay. For apoptosis assessment, staining with propidium iodide (PI) followed by flow cytometry can be used to determine the hypodiploid DNA content.[21]
-
Data Analysis: Determine the IC50 value by plotting cell viability against the this compound concentration.
Visualizations
Caption: this compound's antiviral mechanism of action.
Caption: this compound's primary anti-cancer signaling pathways.
Caption: Experimental workflow for this compound antiviral assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cog133.com [cog133.com]
- 8. This compound mesylate: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low this compound Blood levels Causes Treatment failure [natap.org]
- 10. The pharmacokinetics of combination therapy with this compound plus nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevalence of HIV protease mutations on failure of this compound-containing HAART: a retrospective analysis of four clinical studies and two observational cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance mechanism revealed by crystal structures of unliganded this compound-resistant HIV-1 protease non-active site mutants N88D and N88S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 15. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The HIV-1 protease inhibitor this compound activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with HIV-Protease Inhibitor this compound Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HIV protease inhibitor this compound is a potent drug candidate against echinococcosis by targeting Ddi1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Population Pharmacokinetic Analysis of this compound Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with Nelfinavir's low bioavailability. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental formulation and evaluation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor and variable oral bioavailability?
This compound's clinical efficacy is often hampered by its low and unpredictable oral bioavailability, which typically ranges from 20% to 80%.[1][2] This is attributed to several key factors:
-
Poor Aqueous Solubility: As a highly lipophilic compound, this compound does not dissolve easily in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3][4][5]
-
Extensive First-Pass Metabolism: After absorption, this compound is heavily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C19) in the small intestine and liver, reducing the amount of active drug that reaches systemic circulation.[1][3]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, an intestinal transporter that actively pumps the drug back into the gastrointestinal lumen, further limiting its net absorption.[3]
-
Food Effect: The bioavailability of this compound can increase two- to three-fold when taken with food, adding a significant layer of variability to experimental outcomes if not properly controlled.[1]
Q2: What are the leading strategies to enhance the bioavailability of this compound in a research setting?
Several formulation strategies have been successfully employed to overcome the biopharmaceutical challenges of this compound. The three principal approaches are:
-
Nanoparticle-Based Systems: Reducing the particle size of this compound to the nanometer scale dramatically increases the surface area-to-volume ratio, thereby improving its dissolution rate.[6] Common techniques include fabricating PLGA nanoparticles, solid lipid nanoparticles, and nanocrystals.[4][7]
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[8] The amorphous form has higher energy and greater solubility than the stable crystalline form.[8] ASDs can be prepared using methods like solvent evaporation, hot-melt extrusion, and spray drying.[9][10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that significantly enhance aqueous solubility and dissolution.[5][11]
Q3: How do I choose the most suitable enhancement strategy for my experiment?
The optimal strategy depends on the specific research objective, available equipment, and desired drug release profile.
| Strategy | Primary Mechanism | Key Advantages | Common Carriers/Stabilizers |
| PLGA Nanoparticles | Increased surface area, sustained release | Can provide prolonged drug release, protecting the drug from rapid metabolism.[7] | PLGA, Poloxamer 407, TPGS[7][12] |
| Nanocrystals | Increased surface area, increased saturation solubility | High drug loading, rapid dissolution.[4][13] | Polyvinyl alcohol (PVA), Poloxamer 407[13] |
| Solid Dispersions | Conversion to amorphous form, improved wettability | Significant increase in dissolution rate; scalable manufacturing methods available.[8][14] | PVP, HPMC, Soluplus®, Eudragit®[8][15] |
| Cyclodextrin Complexes | Host-guest complexation, increased solubility | Simple preparation methods, significant solubility enhancement.[5] | β-Cyclodextrin[5][11] |
Q4: What are the essential characterization techniques for evaluating these advanced formulations?
A multi-faceted approach is required to characterize these complex formulations:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (Polydispersity Index, PDI), and zeta potential, which indicates the stability of nanoparticulate systems.[7]
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) provides visual confirmation of particle shape and surface characteristics.[13]
-
Solid-State Properties: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are critical for determining whether the drug is in a crystalline or amorphous state within the formulation.[5][13]
-
Drug Content and Entrapment Efficiency: A validated High-Performance Liquid Chromatography (HPLC) method is typically used to quantify the amount of this compound in the formulation and determine the efficiency of the encapsulation process.[7][12]
-
In Vitro Dissolution: USP dissolution apparatus (e.g., paddle method) is used to study the drug release profile over time in various physiologically relevant media (e.g., simulated gastric and intestinal fluids).[16][17]
Section 2: Troubleshooting Guides
Nanoparticle Formulation Issues
Q: My nanoparticles exhibit a large mean particle size (>500 nm) and/or a high Polydispersity Index (PDI > 0.3). What are the likely causes?
-
A: This issue often stems from suboptimal process parameters.
-
Insufficient Energy Input: Increase the homogenization speed or sonication power/time to ensure adequate particle size reduction.
-
Inadequate Stabilizer Concentration: The concentration of stabilizers like Poloxamer 407 or PVA may be too low to effectively coat the newly formed particle surfaces, leading to aggregation. Try increasing the stabilizer concentration.
-
High Drug/Polymer Concentration: A very high concentration of the organic phase (drug and polymer) can lead to larger particle formation upon precipitation. Consider diluting the organic phase.
-
Q: The entrapment efficiency (EE) of my this compound-loaded nanoparticles is consistently low. How can I improve it?
-
A: Low EE suggests that a significant amount of the drug is not being successfully encapsulated.
-
Drug-Polymer Miscibility: Ensure the chosen polymer (e.g., PLGA) and drug are compatible. The drug-to-polymer ratio is a critical parameter; a 1:4 ratio of drug to PLGA has been shown to be effective.[7]
-
Solvent Choice: The drug should be highly soluble in the organic solvent, while the polymer should form a stable solution. The organic solvent must be miscible with the aqueous phase to induce rapid nanoprecipitation.
-
Mixing Rate: The rate of addition of the organic phase to the aqueous phase can influence EE. A slower, controlled addition under vigorous stirring often improves encapsulation.
-
Solid Dispersion & Complexation Issues
Q: My XRD analysis shows that my solid dispersion is not fully amorphous. What could have gone wrong?
-
A: The presence of crystalline peaks indicates an incomplete conversion to the amorphous state.
-
Insufficient Carrier Ratio: The amount of hydrophilic carrier may be insufficient to molecularly disperse the drug. Increase the drug-to-carrier ratio.
-
Inadequate Mixing (Fusion Method): If using the melting method, the temperature may not have been high enough, or the mixing time may have been too short to achieve a homogenous melt.
-
Slow Solvent Evaporation: In the solvent evaporation method, if the solvent is removed too slowly, the drug molecules may have time to rearrange into their stable crystalline lattice.[9] Rapid evaporation (e.g., using a rotary evaporator or spray dryer) is preferred.
-
Q: The dissolution rate of my this compound-β-cyclodextrin complex is not significantly improved. Why might this be?
-
A: This suggests that an effective inclusion complex has not been formed.
-
Incorrect Stoichiometry: Phase solubility studies are crucial to determine the optimal molar ratio of this compound to β-cyclodextrin. A 1:2 stoichiometric ratio has been reported to be effective.[5]
-
Ineffective Preparation Method: Simple physical mixtures often result in minimal complexation. Methods that force intimate contact between the molecules, such as kneading or coprecipitation, are generally more effective at forming true inclusion complexes.[5][16]
-
Presence of Water: For some methods like kneading, a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) is required to facilitate the interaction and complex formation between the drug and cyclodextrin.[16]
-
Section 3: Experimental Protocols & Visualizations
Logical Flowchart: Causes of Poor this compound Bioavailability
The following diagram illustrates the key barriers to achieving adequate systemic exposure of this compound after oral administration.
Caption: A flowchart detailing the sequential barriers to this compound's oral bioavailability.
Experimental Workflow: Formulation Development and Evaluation
This diagram outlines a systematic workflow for creating and testing an enhanced this compound formulation.
Caption: A step-by-step workflow for the development and testing of this compound formulations.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the methodology described by Reddy et al.[7]
-
Organic Phase Preparation:
-
Accurately weigh 25 mg of this compound mesylate and 100 mg of Poly(lactic-co-glycolic acid) (PLGA) (achieving a 1:4 drug-to-polymer ratio).
-
Dissolve both components in a suitable organic solvent, such as acetone or a mixture of acetone and dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer. For example, dissolve Poloxomer 407 in double-distilled water to a final concentration of 1% w/v.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under continuous high-speed homogenization or magnetic stirring (e.g., 1500 rpm).
-
Continue stirring for a minimum of 4 hours at room temperature to allow for complete evaporation of the organic solvent.[7]
-
-
Purification and Collection:
-
Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Wash the nanoparticle pellet multiple times with double-distilled water to remove any unentrapped drug and excess stabilizer.
-
Lyophilize (freeze-dry) the final pellet to obtain a free-flowing powder. A cryoprotectant (e.g., mannitol) can be added before lyophilization to improve powder redispersibility.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Complex (Kneading Method)
This protocol is based on the methodology described by Hiremath et al.[16]
-
Molar Calculation:
-
Calculate the weights of this compound and β-Cyclodextrin required for a 1:2 molar ratio.
-
-
Slurry Formation:
-
Place the calculated amount of β-Cyclodextrin into a glass mortar.
-
Add a small quantity of a 50% ethanol-water (1:1 v/v) solution while triturating to form a homogenous, slurry-like consistency.[16]
-
-
Drug Incorporation:
-
Slowly add the calculated amount of this compound powder to the slurry.
-
Continue to knead/triturate the mixture vigorously for at least one hour to ensure intimate contact and facilitate complex formation.
-
-
Drying and Sieving:
-
Spread the resulting paste-like mass in a thin layer on a glass plate and allow it to air dry at room temperature (e.g., 25°C) for 24 hours.[16]
-
Pulverize the dried mass and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.
-
Store the final product in a desiccator over fused calcium chloride until further use.[16]
-
Protocol 3: General In Vitro Dissolution Testing
This protocol is based on general principles from FDA guidelines and cited literature.[16][17]
-
Apparatus Setup:
-
Medium Preparation:
-
Prepare 900 mL of the desired dissolution medium. Common choices include:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.[17]
-
-
-
Dissolution Run:
-
Place an amount of the this compound formulation (or pure drug as a control) equivalent to a specific dose (e.g., 250 mg) into each dissolution vessel.[16]
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 4: Quantitative Data Summary
Pharmacokinetic Parameters of Enhanced this compound Formulations
The following tables summarize key quantitative outcomes from studies investigating this compound bioavailability enhancement.
Table 1: In Vivo Performance of this compound-Loaded PLGA Nanoparticles in Rabbits (Data sourced from Reddy et al.[7])
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability |
| This compound Suspension | 458 ± 1.25 | 4 | 3426 ± 1.34 | 100% |
| NFV PLGA-NPs | 896 ± 0.98 | 8 | 16923 ± 1.09 | 494% |
Table 2: Characteristics and In Vivo Performance of this compound Nanocrystals in Rats (Data sourced from Kumar et al.[13][18])
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |
| Pure this compound | - | - | 1.8 ± 0.11 | 4.0 ± 0.0 | 20.3 ± 1.2 |
| Nanocrystals with PVA | 236 ± 19.23 | +18.34 ± 2.0 | 4.2 ± 0.15 | 2.0 ± 0.0 | 41.2 ± 2.1 |
References
- 1. Pregnancy-Related Effects on this compound-M8 Pharmacokinetics: a Population Study with 133 Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mesylate: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Fabrication and in vivo evaluation of this compound loaded PLGA nanoparticles for enhancing oral bioavailability and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. iosrphr.org [iosrphr.org]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajprjournal.com [ajprjournal.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 15. mdpi.com [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. fda.gov [fda.gov]
- 18. Preparation, Characterization and Pharmacokinetic Study of Nelfin...: Ingenta Connect [ingentaconnect.com]
Welcome to the technical support center for researchers utilizing Nelfinavir in experimental setups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the impact of this compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my experiments?
A1: this compound, an HIV-1 protease inhibitor, has several well-documented off-target effects that can influence experimental outcomes, particularly in cancer research. The most significant include:
-
Inhibition of the PI3K-AKT-mTOR signaling pathway: this compound can suppress the phosphorylation of Akt, a key protein in this pro-survival pathway. This can lead to decreased cell proliferation and increased apoptosis.[1][2]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound can disrupt protein folding and processing in the ER, leading to ER stress and activation of the UPR. This can result in cell cycle arrest and apoptosis.[2][3]
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound is a potent inhibitor of CYP3A4, a crucial enzyme in drug metabolism. This can lead to significant drug-drug interactions if you are using other compounds metabolized by this enzyme in your experimental system.
-
Broad Kinase Inhibition: Computational studies and some experimental evidence suggest that this compound may act as a promiscuous kinase inhibitor, potentially affecting the activity of multiple kinases.[3][4]
Q2: How can I control for the off-target effects of this compound in my cell culture experiments?
A2: To distinguish between on-target and off-target effects, a multi-faceted approach with proper controls is essential:
-
Positive Controls:
-
For PI3K/Akt pathway inhibition, use a known inhibitor like LY294002 or a more specific Akt inhibitor.[1]
-
For ER stress induction, use well-characterized agents like tunicamycin or thapsigargin .
-
-
Negative Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent for this compound) to account for any effects of the solvent itself.
-
Alternative HIV Protease Inhibitor: Use another HIV protease inhibitor with a different off-target profile, such as Darunavir , which has been reported to have minimal cytotoxic effects at similar concentrations. This can help determine if the observed effects are specific to this compound's unique chemical structure or a class effect of HIV protease inhibitors.
-
-
Inactive Analog (if available): The ideal negative control would be a structurally similar but biologically inactive analog of this compound. However, a commercially available, validated inactive analog is not readily documented. Therefore, using alternative protease inhibitors is the next best approach.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to establish a clear dose-dependent effect.
Q3: What are typical concentrations of this compound used in in vitro experiments to observe off-target effects?
A3: The effective concentration of this compound for observing off-target effects in vitro can vary depending on the cell line and the specific effect being measured. However, many studies report effects in the range of 5-20 µM.[1][2] It is crucial to determine the optimal concentration for your specific experimental system through a dose-response curve.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
| Possible Cause | Troubleshooting Step |
| This compound is inducing apoptosis via off-target pathways (PI3K/Akt inhibition or ER stress). | 1. Confirm Pathway Modulation: Perform Western blotting for key markers of apoptosis (cleaved caspases, PARP cleavage) and the suspected off-target pathways (p-Akt, ER stress markers like CHOP). 2. Use Pathway Inhibitors: Treat cells with specific inhibitors of the PI3K/Akt pathway or ER stress to see if this rescues the phenotype. 3. Control Experiments: Compare the effects of this compound to a positive control for apoptosis (e.g., staurosporine) and a negative control HIV protease inhibitor. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level for your cells. Run a vehicle-only control. |
| Incorrect this compound concentration. | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the IC50 in your cell line. |
Issue 2: Inconsistent Western Blot Results for p-Akt
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance. | 1. Validate Antibody: Use a positive control cell lysate known to have high p-Akt levels (e.g., cells stimulated with a growth factor). 2. Titrate Antibody: Optimize the primary antibody concentration. |
| Poor sample preparation. | 1. Use Phosphatase Inhibitors: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of Akt. 2. Rapid Lysis: Lyse cells quickly on ice to minimize protein degradation and dephosphorylation. |
| Low signal. | 1. Increase Protein Load: Load more protein onto the gel. 2. Use a More Sensitive Substrate: Switch to a more sensitive ECL substrate. |
Issue 3: Difficulty in Detecting XBP1 Splicing via RT-PCR
| Possible Cause | Troubleshooting Step |
| Inefficient RNA extraction or cDNA synthesis. | 1. Check RNA Quality: Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel. 2. Optimize cDNA Synthesis: Ensure you are using a sufficient amount of high-quality RNA and that your reverse transcriptase is active. |
| Poor primer design. | 1. Validate Primers: Use primers that have been previously published and validated for detecting both spliced and unspliced XBP1. 2. Run a Positive Control: Use RNA from cells treated with a known ER stress inducer like tunicamycin as a positive control. |
| Insufficient ER stress induction. | 1. Optimize this compound Treatment: Increase the concentration of this compound or extend the treatment time. 2. Confirm with Other Markers: Check for the upregulation of other ER stress markers (e.g., GRP78, CHOP) by Western blot or qPCR to confirm that the UPR is being activated. |
Quantitative Data Summary
| Target | Assay | This compound Concentration/IC50 | Cell Line(s) | Reference |
| HIV-1 Protease | Antiviral Assay | EC50: 0.02 µM | MT-4 cells | [5] |
| Cell Growth Inhibition | MTT/CCK8 Assay | IC50: ~5-15 µM | Various cancer cell lines | |
| PI3K/Akt Pathway | Western Blot (p-Akt) | Inhibition observed at 10-20 µM | SQ20B cells | [1] |
| ER Stress | Western Blot (CHOP, GRP78) | Induction observed at 5-30 µM | Ovarian cancer cells | |
| CYP3A4 Inhibition | In vitro metabolism | IC50: ~0.58 µM (for saquinavir metabolism) | Human liver microsomes |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound (e.g., 5, 10, 20 µM), a positive control (e.g., 10 µM LY294002), and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: RT-PCR for XBP1 Splicing to Measure ER Stress
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., tunicamycin), and a vehicle control.
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%). The unspliced product will be larger than the spliced product.
-
Analysis: Visualize the bands under UV light and quantify the relative amounts of the spliced and unspliced forms.
Protocol 3: Cell-Based CYP3A4 Inhibition Assay (Fluorescent Method)
-
Cell Culture: Use a cell line that expresses CYP3A4 (e.g., HepG2 cells or engineered cell lines).
-
Compound Incubation: Plate cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound, a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control, and a vehicle control.
-
Substrate Addition: Add a fluorogenic CYP3A4 substrate (e.g., a Vivid® CYP3A4 substrate) to each well.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction to occur.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the PI3K-AKT-mTOR signaling pathway.
Caption: Workflow for investigating this compound's off-target effects.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the anti-cancer effects of Nelfinavir. It provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of this compound?
A1: this compound is a multifaceted agent with several off-target anti-cancer effects beyond its primary function as an HIV protease inhibitor.[1][2][3] The two most well-documented mechanisms are:
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound disrupts protein folding and processing in the ER, leading to an accumulation of unfolded or misfolded proteins.[1] This triggers the UPR, a cellular stress response that, when prolonged and overwhelming, can lead to apoptosis (programmed cell death).
-
Inhibition of the PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and resistance to chemotherapy. This compound has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, thereby promoting apoptosis and inhibiting cell growth.[1]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The variability in this compound response across different cell lines is a complex issue stemming from the inherent heterogeneity of cancer cells. Key factors include:
-
Basal Level of ER Stress: Cell lines already experiencing a high basal level of ER stress due to rapid proliferation and protein synthesis may be more susceptible to this compound-induced apoptosis.
-
Dependence on the PI3K/Akt Pathway: Cancer cells that are highly reliant on the PI3K/Akt pathway for survival are more likely to be sensitive to this compound's inhibitory effects.
-
Expression of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Autophagy Status: Autophagy, a cellular recycling process, can have a dual role. In some contexts, it can be a survival mechanism against this compound-induced stress, while in others, excessive autophagy can contribute to cell death. The specific role of autophagy can vary between cell types.[1]
-
Genetic Background: The specific mutations and genetic alterations within a cancer cell line can influence its response to this compound. For example, the status of tumor suppressor genes like p53 can impact the apoptotic response.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The 50% inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions (e.g., duration of treatment). Generally, IC50 values are in the low micromolar range. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CaSki | Cervical Cancer | 11.44 | [4] |
| SiHa | Cervical Cancer | 16.49 | [4] |
| HeLa | Cervical Cancer | 26.47 | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~5.2 (mean GI50) | [5] |
| HCT116 | Colon Cancer | Not specified | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [7] |
| H157 | Non-Small Cell Lung Cancer | Not specified | [7] |
| H1703 | Non-Small Cell Lung Cancer | Not specified | [7] |
| PEO1 | Ovarian Cancer | Not specified | [8] |
| PEO4 | Ovarian Cancer | Not specified | [8] |
| PEO6 | Ovarian Cancer | Not specified | [8] |
| PEO14 | Ovarian Cancer | Not specified | [8] |
| PEO23 | Ovarian Cancer | Not specified | [8] |
| ME-180 | Cervical Cancer | Not specified | [9] |
| H526 | Small-cell Lung Cancer | >10 | [10] |
| H82 | Small-cell Lung Cancer | ~10 | [10] |
| H146 | Small-cell Lung Cancer | ~10 | [10] |
| H69 | Small-cell Lung Cancer | >10 | [10] |
| Multiple Cell Lines | NCI-60 Panel | Mean GI50: 5.2 | [5] |
Note: IC50 values can be influenced by the specific assay and conditions used. It is recommended to determine the IC50 for your cell line of interest under your experimental conditions.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and a viability stain (e.g., trypan blue) before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound precipitation | This compound can have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times for this compound treatment. |
| Variations in reagent preparation | Prepare fresh reagents for each experiment and ensure accurate dilutions. |
Problem 2: No significant induction of ER stress markers (e.g., GRP78, CHOP) by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing ER stress in your specific cell line. |
| Poor antibody quality | Use a validated antibody for your target protein. Include a positive control (e.g., cells treated with a known ER stress inducer like tunicamycin or thapsigargin). |
| Inefficient protein extraction | Use a lysis buffer that effectively solubilizes ER-resident proteins. Consider using a stronger lysis buffer containing detergents like SDS. |
| Low protein loading | Ensure you are loading a sufficient amount of protein onto the gel. Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Cell line is resistant to this compound-induced ER stress | Consider investigating alternative mechanisms of this compound action in your cell line, such as Akt pathway inhibition. |
Problem 3: Inconsistent or no inhibition of Akt phosphorylation (p-Akt).
| Possible Cause | Troubleshooting Step |
| High basal Akt activity | Serum-starve the cells for a few hours before this compound treatment to reduce basal p-Akt levels. |
| Rapid dephosphorylation after lysis | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice at all times. |
| Antibody specificity issues | Use a phospho-specific antibody that has been validated for your application. Include appropriate controls, such as a positive control lysate and a negative control where the primary antibody is omitted. |
| Cell line does not have a constitutively active Akt pathway | Confirm the activation of the Akt pathway in your cell line under your experimental conditions. You may need to stimulate the pathway (e.g., with growth factors) to observe inhibition by this compound. |
Mandatory Visualizations
Caption: this compound induces ER stress, leading to apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ER Stress and Akt Pathway Markers
Objective: To detect changes in the expression and phosphorylation of key proteins in the ER stress and Akt signaling pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gating controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Analyze the data to determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining metformin and this compound exhibits synergistic effects against the growth of human cervical cancer cells and xenograft in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
Welcome to the Technical Support Center for Nelfinavir Research. This guide provides troubleshooting information and answers to frequently asked questions regarding this compound-induced cytotoxicity, with a focus on mitigating its effects in normal (non-cancerous) cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower cytotoxicity in my normal cell line compared to my cancer cell line treated with this compound?
A1: This is an expected and documented phenomenon. This compound exhibits a therapeutic window, meaning it is selectively more toxic to cancer cells than normal cells. This differential effect is attributed to several factors:
-
Basal Stress Levels: Many cancer cells exist in a state of elevated basal endoplasmic reticulum (ER) stress due to high metabolic and protein synthesis rates. This compound further aggravates this pre-existing stress, pushing cancer cells past a survival threshold.[1][2] Normal cells, having lower basal stress, can more effectively manage the drug-induced stress.
-
Robust Protective Mechanisms: Normal cells often have more efficient antioxidant capabilities and a more robust Unfolded Protein Response (UPR) that can resolve ER stress without triggering apoptosis.[3] For instance, some studies show this compound induces reactive oxygen species (ROS) in cancer cells but not significantly in normal cells.
-
Oncogenic Pathway Dependency: Cancer cells are often highly dependent on signaling pathways like the PI3K/Akt/mTOR pathway for survival and proliferation. This compound is a potent inhibitor of Akt signaling, cutting off a critical survival signal that is less essential for quiescent normal cells.[1][4]
Q2: My experiment requires minimizing all cytotoxic effects in my normal control cells. What compounds can I use to protect them?
A2: To mitigate this compound's off-target effects in normal cells, you can co-administer agents that counteract its primary toxicity mechanisms. These strategies are based on mechanistic evidence and should be optimized for your specific cell line.
-
Antioxidants to Counter Oxidative Stress:
-
Chemical Chaperones to Alleviate ER Stress:
-
ER Stress Pathway Modulators:
Q3: What are the primary molecular pathways affected by this compound that lead to cell death?
A3: this compound induces cytotoxicity through a multi-pronged approach, primarily by targeting two interconnected cellular stress pathways:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound disrupts protein folding, leading to an accumulation of unfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR).[1][4][12] In cases of overwhelming or prolonged stress, the UPR shifts from a pro-survival to a pro-apoptotic response, activating cell death cascades involving transcription factors like CHOP and caspases like caspase-4 (in humans).[13]
-
Inhibition of PI3K/Akt Signaling: this compound is a potent inhibitor of Akt phosphorylation.[4] The Akt pathway is a central hub for cell survival, proliferation, and metabolism. Its inhibition sensitizes cells to apoptosis and reduces their ability to cope with other stressors, including ER stress.
Oxidative stress and induction of autophagy are also consistently observed mechanisms.[5][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results. | Cell passage number, confluency at the time of treatment, or slight variations in this compound concentration. | Standardize your protocol. Use cells within a consistent, low passage number range. Seed cells to achieve 70-80% confluency at the time of drug addition. Prepare fresh this compound dilutions for each experiment from a frozen stock. |
| Unexpectedly high toxicity in normal cell line. | The specific normal cell line may be unusually sensitive to ER stress or have a less robust antioxidant system. The concentration used may be too high. | Perform a full dose-response curve to determine the precise IC50 for your normal and cancer cell lines (see Protocol 1). Consider using a cytoprotective agent like TUDCA or NAC in your control wells (see FAQ 2). |
| Difficulty confirming ER stress induction via Western Blot. | Antibody quality, incorrect time point selection, or insufficient protein loading. | Use validated antibodies for ER stress markers (e.g., GRP78, CHOP, p-eIF2α). Perform a time-course experiment (e.g., 4, 12, 24 hours) to find the peak expression time. Ensure adequate and consistent protein loading (20-30 µg per lane). See Protocol 2. |
| Inconsistent Reactive Oxygen Species (ROS) measurements. | Probe instability (e.g., DCFDA is light-sensitive), inappropriate cell density, or timing of measurement. | Protect cells from light after adding the ROS probe. Optimize cell density to avoid signal quenching or artifacts. Measure ROS levels at an early time point (e.g., 1-6 hours) as it is often an initial event. See Protocol 3. |
Quantitative Data Summary
The following table summarizes the differential cytotoxic effect of this compound on cancer cells versus normal cells as reported in the literature.
| Cell Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation |
| Leukemia (Cancer) | HL60, IM9, Jurkat | ~5.6–7.0 µg/mL | ED50 (50% reduction in cell viability) | [3] |
| Leukemia (Cancer) | HL60, IM9, Jurkat | 9–10 µg/mL | ED90 (90% reduction in cell viability) | [3] |
| Normal Bone Marrow Cells | Primary Human | 9 µg/mL | <10% cell death observed | [3] |
Note: Concentrations in µg/mL can be converted to µM using this compound Mesylate's molecular weight (663.9 g/mol ): 10 µg/mL ≈ 15 µM.
Visualized Pathways and Workflows
Caption: this compound induces ER stress, activating the three arms of the UPR.
References
- 1. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondria-independent cytotoxic effect of this compound on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylcysteine Reverses Antiretroviral-Mediated Microglial Activation by Attenuating Autophagy-Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Salubrinal protects cardiomyocytes against apoptosis in a rat myocardial infarction model via suppressing the dephosphorylation of eukaryotic translation initiation factor 2α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the co-administration of Nelfinavir with other inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for co-administering this compound with other inhibitors?
This compound, a protease inhibitor (PI), is often co-administered with other drugs to enhance its therapeutic effect and overcome limitations. The primary reasons for this strategy include:
-
Pharmacokinetic Enhancement (Boosting): Co-administration with a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, such as Ritonavir, can significantly increase this compound's plasma concentrations and prolong its half-life. This allows for lower or less frequent dosing of this compound, which can improve patient adherence and reduce dose-related side effects.[1]
-
Overcoming Drug Resistance: Combining this compound with other antiretroviral agents that have different resistance profiles can be effective against HIV strains that have developed resistance to this compound alone.
-
Synergistic Antiviral Activity: Co-administration with other PIs or drugs targeting different stages of the viral lifecycle can lead to a more potent antiviral effect than either drug alone.
Q2: Which inhibitors are most commonly co-administered with this compound and why?
The most common inhibitors co-administered with this compound are:
-
Ritonavir: As a potent CYP3A4 inhibitor, Ritonavir is the most frequently used "booster" for this compound. This combination leads to substantially increased this compound plasma levels.[1]
-
Other Protease Inhibitors (e.g., Indinavir, Saquinavir): Co-administration with other PIs has been explored to achieve synergistic antiviral effects and potentially overcome resistance. These combinations can result in bidirectional or unidirectional pharmacokinetic interactions.[2][3][4]
-
Inhibitors of P-glycoprotein (P-gp): this compound is a substrate and an inhibitor of the P-gp efflux pump. Co-administration with other P-gp inhibitors can alter the distribution and intracellular concentration of this compound.
Q3: What are the key signaling pathways affected by this compound?
Beyond its primary function as an HIV protease inhibitor, this compound has been shown to modulate host cell signaling pathways, which can be relevant in both virology and oncology research. Key pathways include:
-
MAPK Pathway: this compound can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.[5][6]
-
AKT Pathway: this compound has been demonstrated to downregulate the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway that plays a crucial role in cell survival and metabolism.[7][8][9]
Troubleshooting Guides
Pharmacokinetic (PK) Studies
Issue 1: Unexpectedly low plasma concentrations of this compound in a co-administration study.
-
Possible Cause 1: Drug-drug interaction leading to induction of metabolism.
-
Troubleshooting:
-
Review the metabolic pathways of the co-administered drug. If it is a known inducer of CYP3A4 or CYP2C19, it may be accelerating this compound's metabolism.[10]
-
Consider a drug interaction study with staggered administration to assess the induction effect.[11]
-
If induction is confirmed, dose adjustment of this compound may be necessary.
-
-
-
Possible Cause 2: Poor absorption.
-
Troubleshooting:
-
Ensure this compound is administered with a meal, as food can significantly increase its bioavailability.[12]
-
Investigate potential gastrointestinal issues in the study subjects that might affect drug absorption.
-
-
-
Possible Cause 3: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting:
-
If the co-administered drug is a P-gp inducer, it could be increasing the efflux of this compound from cells, leading to lower plasma concentrations.
-
Consider performing an in vitro P-gp function assay to assess the impact of the co-administered drug on this compound transport.
-
-
Issue 2: High inter-individual variability in this compound plasma concentrations.
-
Possible Cause 1: Genetic polymorphisms in metabolizing enzymes.
-
Troubleshooting:
-
Polymorphisms in CYP2C19 can affect the metabolism of this compound. Consider genotyping study subjects for relevant CYP alleles.
-
Analyze pharmacokinetic data based on genotype to determine if it explains the observed variability.
-
-
-
Possible Cause 2: Variable adherence to the dosing regimen.
-
Troubleshooting:
-
Implement adherence monitoring strategies, such as pill counts or electronic monitoring.
-
In pre-clinical studies, ensure precise and consistent dosing administration.
-
-
-
Possible Cause 3: Differences in food intake.
-
Troubleshooting:
-
Standardize the meal type and timing of administration in relation to food intake across all study subjects.
-
-
In Vitro P-glycoprotein (P-gp) Function Assays
Issue: Inconsistent results in a Rhodamine 123 efflux assay to assess P-gp inhibition by this compound.
-
Possible Cause 1: Sub-optimal Rhodamine 123 concentration.
-
Troubleshooting:
-
Titrate the concentration of Rhodamine 123 to determine the optimal concentration that provides a robust signal without causing cytotoxicity.[13]
-
-
-
Possible Cause 2: Variability in cell health and confluence.
-
Troubleshooting:
-
Ensure cells are in a logarithmic growth phase and have high viability.
-
Standardize cell seeding density and culture conditions to minimize variability between experiments.[13]
-
-
-
Possible Cause 3: Photobleaching of Rhodamine 123.
-
Troubleshooting:
-
Minimize exposure of the cells to light after the addition of Rhodamine 123.
-
Perform all incubation and measurement steps in the dark or under dim light conditions.
-
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound When Co-administered with Ritonavir.
| This compound Dose | Ritonavir Dose | This compound AUC (µg·h/mL) | This compound Cmax (µg/mL) | This compound Cmin (µg/mL) | Fold Increase in this compound AUC | Reference |
| 750 mg TID | - | 15.8 | 3.5 | 1.2 | - | [12] |
| 1250 mg BID | - | 47.6 | - | 0.85 | - | [14] |
| 30 mg/kg BID | 400 mg/m² BID | 21.9 | - | 0.25 | - | [14] |
Table 2: Pharmacokinetic Interaction between this compound and Indinavir.
| This compound Dose | Indinavir Dose | This compound AUC (ng·h/mL) | Indinavir AUC (ng·h/mL) | % Change in this compound AUC | % Change in Indinavir AUC | Reference |
| 750 mg q12h | 1000 mg q12h | - | - | - | - | [2] |
| 1000 mg q12h | 1000 mg q12h | - | - | - | - | [2] |
| 1250 mg q12h | 1200 mg q12h | No significant change | Modest increase | - | - | [2] |
| - | 1000 mg q12h | - | - | - | - | [3] |
Note: Direct comparison of AUC values across different studies should be done with caution due to variations in study design and patient populations.
Experimental Protocols
Protocol 1: Determination of this compound Plasma Concentrations by HPLC
This protocol provides a general outline for the quantification of this compound in plasma samples.
1. Sample Preparation: a. Thaw frozen plasma samples at room temperature. b. To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample). c. Perform a protein precipitation step by adding a solvent like acetonitrile or methanol. Vortex vigorously. d. Centrifuge the samples to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: A C18 reverse-phase column is typically used. c. Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.[15] d. Flow Rate: Typically around 1.0 mL/min. e. Detection: UV detection at a wavelength of approximately 206 nm.[15] f. Quantification: Create a standard curve using known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.
Protocol 2: P-glycoprotein (P-gp) Function Assay using Rhodamine 123
This protocol outlines a flow cytometry-based assay to measure the inhibitory effect of this compound on P-gp function.
1. Cell Culture: a. Use a cell line that overexpresses P-gp (e.g., MCF7/ADR) and its parental sensitive cell line (e.g., MCF7) as a control. b. Culture the cells to approximately 80% confluency.
2. Rhodamine 123 Accumulation: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with glucose). b. Pre-incubate the cells with different concentrations of this compound (or a known P-gp inhibitor like Verapamil as a positive control) for a defined period (e.g., 30 minutes) at 37°C. c. Add Rhodamine 123 to a final concentration of approximately 1 µM and incubate for a further 30-60 minutes at 37°C in the dark.
3. Rhodamine 123 Efflux: a. After the accumulation phase, wash the cells with ice-cold buffer to remove extracellular Rhodamine 123. b. Resuspend the cells in fresh, pre-warmed buffer with or without the inhibitor. c. Incubate at 37°C for a defined period (e.g., 60-120 minutes) to allow for efflux.
4. Flow Cytometry Analysis: a. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer with an appropriate laser and filter set (e.g., excitation at 488 nm, emission at 525 nm). b. Compare the fluorescence intensity of cells treated with this compound to the untreated control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Coadministration of indinavir and this compound in human immunodeficiency virus type 1-infected adults: safety, pharmacokinetics, and antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Indinavir and this compound in Treatment-Naive, Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-based analysis of the pharmacokinetic interactions between ritonavir, this compound, and saquinavir after simultaneous and staggered oral administration [pubmed.ncbi.nlm.nih.gov]
- 5. The HIV-1 protease inhibitor this compound activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFV, an HIV-1 protease inhibitor, induces growth arrest, reduced Akt signalling, apoptosis and docetaxel sensitisation in NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mesylate: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ritonavir-enhanced pharmacokinetics of this compound/M8 during rifampin use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of this compound When Used in Combination with Zidovudine and Lamivudine in HIV-Infected Pregnant Women: Pediatric AIDS Clinical Trials Group (PACTG) Protocol 353 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelfinavir. It addresses common challenges encountered when translating preclinical findings into the clinical setting.
Frequently Asked Questions (FAQs)
Q1: We are observing potent anti-cancer effects of this compound in our cancer cell lines, but the efficacy is significantly lower in our xenograft models. What could be causing this discrepancy?
A1: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Pharmacokinetics (PK): this compound has variable oral bioavailability (20-80%) which is dependent on administration with food.[1] In preclinical animal models, achieving and maintaining the necessary therapeutic concentration at the tumor site can be difficult. Non-linear pharmacokinetics have been observed in patients at higher doses, with substantial variability in exposure.[2]
-
Tumor Microenvironment (TME): In vitro models lack the complexity of the TME, which includes stromal cells, immune cells, and extracellular matrix components that can influence drug efficacy. This compound's impact on the TME is an active area of research.[3]
-
Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[4] The metabolic rates can differ significantly between preclinical animal models and humans, affecting drug exposure and efficacy.
Q2: What is the established Maximum Tolerated Dose (MTD) of this compound in cancer patients, and how does it compare to doses used in preclinical studies?
A2: A Phase I dose-escalation study in patients with advanced solid tumors established an MTD. The standard FDA-approved dose for HIV is 1250 mg twice daily.[2] In the cancer trial, dose-limiting toxicity (Grade 4 neutropenia) occurred at 3125 mg twice daily. Therefore, the MTD was determined to be 1875 mg twice daily.[2] Preclinical studies often use a range of concentrations in vitro (typically 5-40 µM) that are achievable in patient serum.[5] It is crucial to correlate the doses used in animal models with the plasma concentrations observed in human trials.
Q3: We are designing a clinical trial for this compound in combination with a novel agent that is also metabolized by CYP3A4. What are the potential issues?
A3: this compound is both a substrate and an inhibitor of the CYP3A4 enzyme.[4][6] This creates a high potential for complex drug-drug interactions. Co-administration with other CYP3A4 substrates can lead to significantly altered plasma concentrations of either drug, potentially causing increased toxicity or reduced efficacy. It is essential to conduct a thorough review of all concomitant medications and consider a formal drug-drug interaction study as part of the clinical trial protocol.
Q4: What are the primary mechanisms of this compound's anti-cancer activity, and which biomarkers should we monitor in our clinical trial?
A4: this compound has multiple "off-target" anti-cancer mechanisms.[3][7] The most consistently reported are:
-
Inhibition of the PI3K/Akt/mTOR pathway: This is a central mechanism, leading to downstream effects on cell proliferation and survival.[5][8][9]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): This is considered a universal effect across many cancer types.[5][10]
-
Proteasome Inhibition: this compound can inhibit proteasome activity, though there is some discrepancy as to whether it targets the 26S or 20S subunit.[3]
For biomarker monitoring, it is recommended to assess the phosphorylation status of Akt (at Ser473) and key markers of ER stress, such as GRP78 and CHOP , in tumor biopsies or circulating tumor cells.[9][10]
Q5: Our cells are showing signs of acquired resistance to this compound. What are the known resistance mechanisms?
A5: While resistance mechanisms in the context of cancer are still being elucidated, knowledge from its use in HIV can be informative. In HIV, resistance often emerges from mutations in the target protease enzyme.[11][12][13] In cancer, since the targets are different, resistance could theoretically arise from:
-
Upregulation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent the Akt signaling block.
-
Alterations in drug efflux pumps: Increased expression of transporters like ABCB1 could reduce intracellular drug concentration.[14]
-
Modulation of ER stress response: Cells may adapt to chronic ER stress, rendering them less susceptible to this compound-induced apoptosis.
Troubleshooting Guides
Issue: Inconsistent Western Blot Results for p-Akt Downregulation
-
Problem: Difficulty in consistently demonstrating the downregulation of phosphorylated Akt (p-Akt) upon this compound treatment.
-
Possible Causes & Solutions:
-
Timing: The effect of this compound on p-Akt can be time-dependent. Preclinical studies show downregulation after 3 days of treatment.[9] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for your cell line.
-
Serum Starvation: The baseline level of Akt activation can be high due to growth factors in fetal bovine serum (FBS). Ensure cells are properly serum-starved for several hours before this compound treatment to reduce baseline p-Akt levels.
-
Drug Concentration: The inhibitory effect is dose-dependent. A dose-response experiment (e.g., 5, 10, 20, 40 µM) is crucial to identify the effective concentration for your specific cell model.[5]
-
Phosphatase Activity: this compound is hypothesized to act by inducing phosphatases like PP1 that dephosphorylate Akt.[5] Ensure your lysis buffers contain phosphatase inhibitors to preserve the phosphorylation status during sample preparation.
-
Issue: High Variability in Tumor Growth Inhibition in Animal Studies
-
Problem: Significant variation in tumor response among animals in the same treatment group.
-
Possible Causes & Solutions:
-
Drug Formulation & Administration: this compound's poor water solubility can lead to inconsistent absorption. Ensure the drug is properly formulated in a suitable vehicle (e.g., a suspension) and administered consistently (e.g., oral gavage with food) to mimic clinical conditions of improved bioavailability.[1]
-
PK Variability: As seen in humans, there can be high inter-individual variability in drug exposure.[2] Consider performing satellite PK studies to correlate plasma drug levels with tumor response in a subset of animals.
-
Tumor Heterogeneity: The initial tumor size and establishment can vary. Ensure animals are randomized into groups based on tumor volume before starting treatment to minimize this variability.
-
Quantitative Data Summary
Table 1: Comparison of this compound Dosing and Efficacy in Preclinical vs. Clinical Settings
| Parameter | Preclinical (in vitro) | Preclinical (in vivo - NSCLC Xenograft) | Clinical (Phase I/II - NSCLC) | Clinical (Phase I - Solid Tumors) |
| Dose/Concentration | 5-40 µM | Not specified, but aimed to achieve clinical concentrations | 625 mg or 1250 mg, twice daily | 1250 mg to 3125 mg, twice daily |
| Treatment Regimen | Continuous exposure for 24-72 hours | Daily treatment | 7-14 days prior to and during chemoradiotherapy | Continuous daily dosing in 21-day cycles |
| Observed Efficacy | Cell cycle arrest, apoptosis, decreased p-Akt | Radiosensitization, tumor growth suppression | Objective Response Rate: 94% (in combination therapy) | Stable disease observed in some patients |
| Reference | [5][10] | [9] | [9] | [2] |
Table 2: Common Adverse Events of this compound in Clinical Trials (Cancer & COVID-19)
| Adverse Event | Grade | Frequency (Cancer Trials) | Frequency (COVID-19 Trial) | Management |
| Diarrhea | 1-3 | Common | 49.2% | Typically managed with anti-motility agents |
| Nausea | 1-2 | Common | Noted, less frequent than diarrhea | Symptomatic treatment |
| Hyperglycemia | 1-2 | Observed | Not reported as primary AE | Monitoring of blood glucose |
| Neutropenia | 4 | Dose-Limiting Toxicity at >1875 mg BID | Not reported | Dose reduction or discontinuation |
| Rash | 1-3 | Observed | 6.7% (in control group) | Symptomatic treatment |
| Reference | [1][2][15] | [16][17] | [16] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., SQ20B lung cancer cells) to achieve 70-80% confluency. Serum starve cells for 4-6 hours in serum-free media. Treat with desired concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24-72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Autophagic Flux Assay using LC3-II Turnover
-
Cell Culture and Treatment: Plate cells and treat with this compound as described above. For the final 2-4 hours of the experiment, treat a parallel set of wells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in addition to this compound.
-
Sample Preparation: Lyse cells and quantify protein as for Western blotting.
-
Immunoblotting: Perform Western blot analysis as described above, using a primary antibody specific for LC3. Both LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound) will be detected.
-
Analysis: Autophagic flux is determined by comparing the amount of LC3-II in samples treated with this compound alone versus those treated with this compound plus a lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.
Visualizations
Caption: Proposed signaling pathways for this compound's anti-cancer activity.
Caption: Workflow for translating this compound from preclinical to clinical studies.
Caption: Key challenges in the preclinical to clinical translation of this compound.
References
- 1. This compound mesylate: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex drug interactions of HIV protease inhibitors 1: inactivation, induction, and inhibition of cytochrome P450 3A by ritonavir or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing the binding and drug resistance mechanism of amprenavir, indinavir, ritonavir, and this compound complexed with HIV-1 protease due to double mutations G48T/L89M by molecular dynamics simulations and free energy analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Structural studies on molecular mechanisms of this compound resistance caused by non-active site mutation V77I in HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance mechanism revealed by crystal structures of unliganded this compound-resistant HIV-1 protease non-active site mutants N88D and N88S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with HIV-Protease Inhibitor this compound Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of this compound in Patients with Mild COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelfinavir to achieve synergistic effects in cancer treatment.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synergistic combinations with this compound?
A1: this compound, a repurposed HIV protease inhibitor, has shown significant synergistic anti-cancer effects when combined with various agents. The most extensively studied combinations include:
-
Proteasome Inhibitors (e.g., Bortezomib): This combination enhances proteotoxic stress, leading to increased apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) and multiple myeloma.[1][2]
-
Autophagy Inhibitors (e.g., Chloroquine): By inhibiting autophagy, Chloroquine potentiates this compound-induced cell death in NSCLC, likely by exacerbating endoplasmic reticulum (ER) stress.[3][4]
-
Radiotherapy: this compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation treatment in solid tumors like rectal cancer.[5][6]
-
Chemotherapy (e.g., Docetaxel): In castration-resistant prostate cancer, this compound in combination with Curcumin has been shown to enhance the efficacy of Docetaxel.
Q2: What are the key signaling pathways modulated by this compound to achieve synergy?
A2: this compound's synergistic activity is primarily attributed to its modulation of two key cellular processes:
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound downregulates the phosphorylation of Akt, a critical survival kinase.[7][8] This inhibition sensitizes cancer cells to other therapeutic agents.
-
Induction of the Unfolded Protein Response (UPR): this compound induces ER stress, leading to the activation of the UPR.[9][10] When combined with drugs like proteasome inhibitors, this can overwhelm the cell's protein quality control machinery, triggering apoptosis.
Q3: What are the typical concentrations of this compound used in in vitro experiments to observe synergistic effects?
A3: The effective concentration of this compound can vary depending on the cell line and the combination agent. However, most in vitro studies report synergistic effects at concentrations ranging from 5 µM to 20 µM.[11][12] It is crucial to perform a dose-response matrix to determine the optimal concentrations for your specific experimental system.
Q4: Are there any known mechanisms of resistance to this compound-based combination therapies?
A4: While research is ongoing, potential mechanisms of resistance could involve the upregulation of alternative survival pathways or alterations in the UPR machinery. For instance, cells that can efficiently resolve ER stress or have a lower reliance on the PI3K/Akt pathway may exhibit reduced sensitivity.
Troubleshooting Guides
Experiment: Assessing Synergistic Cytotoxicity with Bortezomib in NSCLC Cells
Issue 1: Inconsistent or weak synergistic effect observed.
-
Possible Cause: Suboptimal drug concentrations.
-
Solution: Perform a checkerboard titration (dose-response matrix) with a broad range of this compound and Bortezomib concentrations to identify the optimal synergistic ratio.
-
-
Possible Cause: Incorrect timing of drug administration.
-
Solution: Experiment with different administration schedules. For example, pre-treating cells with this compound for a specific duration (e.g., 24 hours) before adding Bortezomib may enhance synergy.
-
-
Possible Cause: Cell line-specific differences.
-
Solution: Ensure the chosen NSCLC cell line is sensitive to proteasome inhibition and Akt pathway modulation. Test multiple cell lines if possible.
-
Issue 2: High background in Western blot for p-Akt.
-
Possible Cause: Inadequate cell lysis and protein extraction.
-
Solution: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve protein phosphorylation. Keep samples on ice throughout the extraction process.
-
-
Possible Cause: Issues with antibody incubation.
-
Solution: Optimize the primary antibody concentration and incubation time. Block the membrane with 5% BSA in TBST to reduce non-specific binding.[13]
-
-
Possible Cause: Problems with chemiluminescent detection.
Experiment: In Vivo Xenograft Study with this compound and Chloroquine
Issue 1: High toxicity and weight loss in mice.
-
Possible Cause: Drug dosage is too high for the mouse strain.
-
Solution: Conduct a pilot study to determine the maximum tolerated dose (MTD) of the this compound and Chloroquine combination in your specific mouse model.
-
-
Possible Cause: Formulation or administration route issues.
-
Solution: Ensure the drugs are properly solubilized and administered consistently (e.g., oral gavage, intraperitoneal injection). Monitor the animals daily for signs of distress.
-
Issue 2: Inconsistent tumor growth inhibition.
-
Possible Cause: Variability in tumor implantation.
-
Solution: Standardize the number of cells injected and the injection site. Enroll mice in the study only when their tumors reach a specific size range.
-
-
Possible Cause: Irregular drug administration.
-
Solution: Maintain a strict dosing schedule. Ensure accurate calculation of drug dosage based on the most recent animal weight.
-
Quantitative Data Summary
Table 1: Synergistic Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | Combination Index (CI) at 50% Effect |
| RPMI8226 | 10-20 | 5-10 | < 1 (Synergistic) |
| OPM-2 | 10-20 | 5-10 | < 1 (Synergistic) |
Data compiled from multiple studies. Actual values may vary based on experimental conditions.[11][12]
Table 2: Clinical Response of this compound with Concurrent Chemoradiotherapy in Unresectable Stage IIIA/IIIB NSCLC
| Response Parameter | Result | 95% Confidence Interval |
| Objective Response Rate | 94% | 86% - 100% |
| Median Progression-Free Survival | 11.7 months | 6.2 - 17.1 months |
| Median Overall Survival | 41.1 months | 19.0 - 63.1 months |
| 5-Year Overall Survival Rate | 37.1% | N/A |
Data from a Phase 1/2 clinical trial.[6]
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Bortezomib in NSCLC Cells
-
Cell Culture: Culture H157 or A549 NSCLC cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Drug Preparation: Prepare stock solutions of this compound and Bortezomib in DMSO.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of this compound and Bortezomib concentrations for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard MTS or MTT assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis of ER Stress Markers
-
Cell Treatment: Treat NSCLC or multiple myeloma cells with this compound, Bortezomib, or the combination for the desired time points (e.g., 8, 16, 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, p-eIF2α, ATF4) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect using an ECL substrate.[9][16]
Protocol 3: Quantification of Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound and/or a synergistic agent for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: this compound-induced Unfolded Protein Response (UPR) pathway.
References
- 1. Synergistic effects of this compound and bortezomib on proteotoxic death of NSCLC and multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV-1 protease inhibitor this compound activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound augments proteasome inhibition by bortezomib in myeloma cells and overcomes bortezomib and carfilzomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. stratech.co.uk [stratech.co.uk]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nelfinavir combination therapies. The information is curated from preclinical and clinical studies to facilitate the successful design and execution of your research.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound combinations.
Issue 1: Suboptimal Synergistic Cytotoxicity in Cancer Cell Lines
Question: Our in vitro experiments are showing additive rather than synergistic effects when combining this compound with another agent (e.g., a proteasome inhibitor). What could be the reason?
Possible Causes and Solutions:
-
Incorrect Dosing and Scheduling: The synergistic effect of this compound combinations is often schedule-dependent.
-
Troubleshooting:
-
Perform a comprehensive dose-matrix screening to identify optimal concentrations for synergy.
-
Experiment with different scheduling regimens. For instance, pre-treatment with one agent before introducing the other can significantly impact the outcome. For example, in some models, pre-treatment with this compound enhances the efficacy of proteasome inhibitors.
-
-
-
Cell Line-Specific Mechanisms: The molecular characteristics of the cancer cell line can influence its susceptibility to the drug combination.
-
Troubleshooting:
-
Characterize the baseline levels of key signaling proteins in your cell line, such as those in the PI3K/Akt pathway and markers of Endoplasmic Reticulum (ER) stress.
-
Consider using cell lines with known alterations in these pathways to understand the mechanism of synergy better.
-
-
-
Suboptimal Assay Conditions: The assay used to measure cytotoxicity might not be sensitive enough to detect synergy.
-
Troubleshooting:
-
Use multiple assays to assess cell viability and death (e.g., MTT, Annexin V/PI staining, colony formation assays).
-
Ensure that the incubation times are appropriate to observe the full effect of the drug combination.
-
-
Issue 2: Inconsistent Results in Xenograft Models
Question: We are observing high variability in tumor growth inhibition in our this compound combination therapy xenograft studies. How can we improve the consistency of our results?
Possible Causes and Solutions:
-
Pharmacokinetic Variability: this compound's absorption and metabolism can be influenced by various factors.
-
Troubleshooting:
-
Administer this compound with a consistent food or vehicle, as food can significantly increase its bioavailability.[1]
-
Monitor plasma drug levels in the animals to ensure consistent exposure.
-
-
-
Tumor Heterogeneity: The inherent heterogeneity of tumors can lead to variable responses.
-
Troubleshooting:
-
Use a larger cohort of animals to increase statistical power.
-
Ensure that the initial tumor volumes are as uniform as possible across all treatment groups.
-
-
-
Drug Formulation and Administration: Improper formulation or administration can lead to inconsistent drug delivery.
-
Troubleshooting:
-
Ensure the drug is fully solubilized or in a stable suspension before administration.
-
Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent timing.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound combination therapy experiments.
Q1: What are the key signaling pathways to investigate when studying this compound combination therapies in cancer?
A1: The primary mechanisms of this compound's anticancer effects in combination therapies involve the induction of Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt signaling pathway.[2][3] Key markers to investigate include:
-
ER Stress: GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, and spliced XBP1.[4][5]
-
PI3K/Akt Pathway: p-Akt, p-mTOR, and downstream effectors like p-S6K and p-4E-BP1.
-
Apoptosis: Cleaved caspases (e.g., caspase-3, -7, -9), cleaved PARP, and the Bax/Bcl-2 ratio.[6]
Q2: What are some established synergistic combinations with this compound for cancer research?
A2: Several studies have demonstrated the synergistic efficacy of this compound with other anticancer agents:
-
Proteasome Inhibitors (e.g., Bortezomib): This combination enhances proteotoxicity, leading to increased ER stress and apoptosis in various cancers, including non-small cell lung cancer (NSCLC) and multiple myeloma.[5][7]
-
Chloroquine: This combination has been shown to inhibit the in vivo growth of human lung cancer xenograft tumors by enhancing proteotoxicity, including ER stress and apoptosis.[4][8]
-
Ritonavir: In bladder cancer cells, the combination of this compound and Ritonavir synergistically induces ER stress and apoptosis.[9][10]
-
Chemoradiotherapy: this compound has been shown to act as a radiosensitizer, improving the efficacy of concurrent chemoradiotherapy in unresectable NSCLC.[11]
Q3: Are there any known resistance mechanisms to this compound in its original application as an HIV protease inhibitor?
A3: Yes, resistance to this compound in HIV-1 is primarily associated with the D30N mutation in the protease enzyme.[12] A key advantage is that this mutation does not typically confer cross-resistance to other protease inhibitors, preserving future treatment options.[12]
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies on this compound combination therapies.
Table 1: In Vitro Efficacy of this compound Combination Therapy
| Combination Partner | Cancer Type | Cell Line | Endpoint | Result | Reference |
| Bortezomib | NSCLC, Multiple Myeloma | Various | Cytotoxicity | Synergistic inhibition of cell proliferation | [5][7] |
| Chloroquine | NSCLC | H157, A549 | Proliferation | Enhanced inhibition of cell proliferation | [8][13] |
| Ritonavir | Bladder Cancer | Various | Cell Growth | Synergistic inhibition of bladder cancer cell growth | [9][10] |
| Imatinib | Meningioma | Apoptosis | Synergistically aggravated increase in pro-apoptotic protein Bax | [6] |
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
| Combination Partner | Cancer Type | Model | Endpoint | Result | Reference |
| Chloroquine | NSCLC | H157 Xenograft | Tumor Growth | ~75% reduction in tumor growth | [8] |
| Chloroquine | NSCLC | A549 Xenograft | Tumor Growth | ~85% reduction in tumor growth | [8] |
| Bortezomib | NSCLC | Xenograft | Tumor Growth | 69% decrease in tumor growth (combination) vs. 52% (this compound alone) and 31% (Bortezomib alone) | [7] |
Table 3: Clinical Trial Outcomes of this compound Combination Therapy
| Combination Partner | Cancer Type | Phase | Key Outcome | Result | Reference |
| Bortezomib | Advanced Hematologic Malignancies | I | Recommended Phase II Dose | This compound 2500 mg twice daily | [14] |
| Chemoradiotherapy | Unresectable Stage IIIA/IIIB NSCLC | I/II | Objective Response Rate | Promising response rates observed | [11] |
| Bortezomib-Dexamethasone | Proteasome Inhibitor-Refractory Multiple Myeloma | II | Overall Response Rate | 62% in triple-refractory patients | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the cytotoxic effects of this compound in combination with another agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H157, A549)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Combination agent (e.g., Chloroquine, dissolved in an appropriate solvent)
-
96-well plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with single agents or combinations at various concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Analyze for synergy using software like CalcuSyn.[7]
Protocol 2: Western Blot Analysis of ER Stress and Apoptosis Markers
Objective: To assess the molecular mechanisms of this compound combination therapy by analyzing protein expression.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-eIF2α, anti-CHOP, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated cells or tumors and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Human Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic NCr-nu/nu)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Combination agent formulation for administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal welfare-approved protocols
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to the predetermined schedule and dosage. For example, this compound at 50 mg/kg orally and the combination agent via intraperitoneal injection.[7]
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound combination therapy.
Caption: Core signaling pathways affected by this compound combination therapy.
Caption: General experimental workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for suboptimal synergy in vitro.
References
- 1. graphviz.org [graphviz.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of this compound and bortezomib on proteotoxic death of NSCLC and multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound Mesylate and Bortezomib in Treating Patients With Relapsed or Progressive Advanced Hematologic Cancer | MedPath [trial.medpath.com]
- 13. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 14. Treatment with the HIV protease inhibitor this compound triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) | Haematologica [haematologica.org]
- 15. Promising activity of this compound-bortezomib-dexamethasone in proteasome inhibitor–refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Immediate Release
A growing body of preclinical evidence suggests that the HIV protease inhibitor, Nelfinavir, exhibits significant anticancer activity, positioning it as a promising candidate for drug repurposing in oncology. This guide provides a comparative analysis of this compound's anticancer effects against other protease inhibitors, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other protease inhibitors across various cancer cell lines, as determined by the MTT assay. This compound consistently demonstrates potent cytotoxic effects, often in the low micromolar range, which is achievable in a clinical setting.[1]
| Protease Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Carcinoma (Mean of NCI60 panel) | 5.2 | [1] |
| Multiple Myeloma (AMO-1) | 10.5 | [2] | |
| Breast Cancer (MDA-MB-231) | 14.4 | [2] | |
| Breast Cancer (BT474) | 14.9 | [2] | |
| Ritonavir | Breast Cancer (T47D, ER+) | 12-24 | [3] |
| Breast Cancer (MCF7, ER+) | 12-24 | [3] | |
| Breast Cancer (MDA-MB-231, ER-) | 45 | [3] | |
| Saquinavir | Cervical Cancer (HeLa) | 19 (at 96h) | [4] |
| Neuroblastoma | 3.8 (at 72h) | [4] | |
| Lung Cancer (A549) | 58.10 (at 48h) | [5] | |
| Prostate Cancer (PC-3) | 41.04 (at 72h) | [5] | |
| Indinavir Analog (CH05-10) | 14 different human cancer cell lines | 4.64 - 38.87 | [6] |
| Darunavir | Bladder Cancer (UM-UC-5) | 84.17 (at 48h), 25.60 (at 72h) | [7] |
| Hepatocellular Carcinoma (HepG2) | >150 | [8] | |
| Lopinavir/Ritonavir | Cervical Cancer (HeLa) | 150 (Aluvia tablets at 48h) |
Key Mechanisms of Anticancer Activity
The anticancer effects of this compound and other protease inhibitors are attributed to their ability to modulate multiple cellular signaling pathways critical for cancer cell survival and proliferation. The primary mechanisms include the induction of endoplasmic reticulum (ER) stress and the inhibition of the PI3K/Akt signaling pathway.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
This compound is a potent inducer of ER stress, leading to the activation of the Unfolded Protein Response (UPR).[9] This is a key mechanism behind its anticancer activity. The accumulation of unfolded proteins in the ER triggers a signaling cascade that can ultimately lead to apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[10] By blocking this pathway, this compound can halt cancer progression and induce cell death. Some studies suggest this compound may act on upstream regulators like EGFR and PDK1.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the protease inhibitors or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Adherent or suspension cells are cultured and treated with the protease inhibitors.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirectly labeled nucleotide is used, a secondary detection step is required. For example, BrdUTP can be detected with a fluorescently labeled anti-BrdU antibody.
-
Microscopy/Flow Cytometry: The labeled cells are visualized and quantified using fluorescence microscopy or flow cytometry.
Western Blot Analysis for Akt Signaling
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of Akt and other related proteins.
Protocol:
-
Protein Extraction: Cells are treated with protease inhibitors, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
Conclusion
This compound demonstrates broad-spectrum anticancer activity across a variety of cancer cell types, often with greater potency than other HIV protease inhibitors. Its primary mechanisms of action, induction of ER stress and inhibition of the Akt signaling pathway, are well-established targets in cancer therapy. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of this compound and other protease inhibitors in oncology. Further in vivo studies and clinical trials are warranted to fully elucidate the clinical utility of this compound as a repurposed anticancer agent.
References
- 1. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Alone and in Combination of the Antiviral Saquinavir with 5-Fluorouracil in Prostate and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Darunavir, Rilpivirine and Etravirine as Potential Therapies for Bladder Cancer: Efficacy and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Using Chemical Systems Biology: Weak Inhibition of Multiple Kinases May Contribute to the Anti-Cancer Effect of this compound | PLOS Computational Biology [journals.plos.org]
- 11. Drug Discovery Using Chemical Systems Biology: Weak Inhibition of Multiple Kinases May Contribute to the Anti-Cancer Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of two HIV protease inhibitors, Nelfinavir and Saquinavir. While both drugs have been repurposed for oncological research due to their promising anti-cancer activities, this document aims to objectively present the available experimental data to aid in research and development decisions. The information is curated from preclinical and clinical studies to highlight their mechanisms of action, efficacy, and experimental protocols.
Mechanisms of Action: A Tale of Two Protease Inhibitors
Both this compound and Saquinavir exert their anti-cancer effects through multiple mechanisms, primarily by inducing cellular stress and inhibiting key survival pathways in cancer cells.[1][2]
This compound is recognized for its potent induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress.[1][3] This is a primary mode of its anti-cancer activity.[4][5] By disrupting protein folding and processing within the ER, this compound triggers a cascade of events that can lead to cell cycle arrest and apoptosis.[5][6] Furthermore, this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][4] Inhibition of this pathway contributes significantly to its anti-tumor effects.[7]
Saquinavir also demonstrates anti-tumor properties through the inhibition of the proteasome and the Akt pathway.[2][8] Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can induce apoptosis.[8] Saquinavir's ability to block the activation of NF-κB, a key transcription factor for cell survival and proliferation, is another important aspect of its anti-cancer mechanism.[8][9] Like this compound, Saquinavir has been shown to decrease Akt phosphorylation, albeit the direct comparative potency is not well-established in head-to-head studies.[10] Some studies also suggest that Saquinavir can inhibit angiogenesis and cell invasion.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the anti-tumor efficacy of this compound and Saquinavir. It is important to note that these results are from different studies and experimental systems, so direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound and Saquinavir
| Drug | Cancer Type | Cell Line(s) | Efficacy Metric | Value | Reference(s) |
| This compound | Small-cell lung cancer | H526, H82, H146, H69 | Growth Inhibition | Significant at 10 µM and 20 µM | [3] |
| Melanoma | Multiple cell lines | Growth Inhibition | Effective at low micromolar concentrations | [12] | |
| Saquinavir | Cervical Cancer | HeLa | IC50 (96h) | 19 µM | [10][13] |
| Prostate Cancer | PC-3, DU-145, LnCaP | Proteasome Inhibition (IC50) | 10 µM | [8] | |
| Lung Carcinoma | A549 | IC50 (48h) | 58.10 µM | [14] | |
| Lung Carcinoma | A549 | IC50 (72h) | 41.04 µM | [14] |
Table 2: In Vivo Efficacy of this compound
| Drug | Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference(s) |
| This compound | Small-cell lung cancer Patient-Derived Xenograft (PDX) - LX48 | Not specified | ~60% reduction (p<0.001) | [3] |
| This compound | Small-cell lung cancer Patient-Derived Xenograft (PDX) - LX44 | Not specified | ~80% reduction (p<0.0001) | [3] |
No directly comparable in vivo data for Saquinavir was found in the initial literature search.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and Saquinavir.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Effects of the Nitric Oxide-Modified Saquinavir Derivative Saquinavir-NO against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saquinavir: From HIV to COVID-19 and Cancer Treatment [mdpi.com]
- 11. Insights Into the Broad Cellular Effects of this compound and the HIV Protease Inhibitors Supporting Their Role in Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV protease inhibitor this compound inhibits growth of human melanoma cells by induction of cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HIV-protease inhibitor saquinavir reduces proliferation, invasion and clonogenicity in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing Alone and in Combination of the Antiviral Saquinavir with 5-Fluorouracil in Prostate and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An objective analysis of Nelfinavir's performance against alternative inhibitors, supported by experimental data, to guide research and drug development professionals in the field of oncology and cellular signaling.
The human immunodeficiency virus (HIV) protease inhibitor, this compound, has garnered significant attention for its off-target anti-cancer properties. A key mechanism underlying its therapeutic potential is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide provides a comprehensive comparison of this compound's effects on this pathway with other well-characterized inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | Mean GI50 (NCI60 Cell Lines) | Reference |
| This compound | PI3K/Akt/mTOR pathway (cellular inhibition) | Not available | 5.2 µM | [1] |
| BEZ235 (Dactolisib) | PI3K (p110α/γ/δ/β), mTOR | 4 nM/5 nM/7 nM/75 nM, 20.7 nM | Not available in this format | [2] |
| PI-103 | PI3K (p110α/β/δ/γ), mTORC1/2 | 8 nM/88 nM/48 nM/150 nM, 20 nM/83 nM | Not available in this format | [3][4] |
Note: The IC50 values for BEZ235 and PI-103 represent direct enzymatic inhibition, while the GI50 for this compound reflects the overall effect on cell growth, which can be influenced by multiple factors.
Experimental Validation: this compound's Effect on Pathway Phosphorylation
Western blot analysis is a cornerstone technique to validate the inhibition of the PI3K/Akt/mTOR pathway by observing the phosphorylation status of key downstream proteins. Studies have consistently demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of Akt at Ser473, a key indicator of pathway inhibition.[5][6][7] This effect is often observed at concentrations between 10-20 µM.[5]
Furthermore, this compound has been shown to inhibit the phosphorylation of downstream effectors of mTORC1, such as the ribosomal protein S6 (rpS6), indicating a comprehensive blockade of the pathway.[8][9]
Quantitative Insights into Cellular Effects
| Cell Line | Treatment | Effect on p-Akt (Ser473) | Effect on Cell Viability (IC50) | Reference |
| PC-3 (Prostate Cancer) | 10 µM this compound (1-24h) | Reduction observed at 1h | Not specified | [6] |
| LNCaP (Prostate Cancer) | 10 µM this compound (24h) | Complete blockade | Not specified | [7] |
| High-Grade Serous Ovarian Cancer Cells | Increasing concentrations | Concentration-dependent reduction | Not specified | [10] |
| FL-18 (Follicular Lymphoma) | BEZ235 | - | 6.59 nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to validate this compound's effect on the PI3K/Akt/mTOR pathway.
Western Blot Analysis for Phosphorylated Proteins
This protocol is adapted from methodologies frequently used to assess PI3K/Akt/mTOR pathway inhibition.[5]
-
Cell Lysis:
-
Treat cells with this compound or control vehicle for the desired time and concentration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound, alternative inhibitors, or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the complex signaling network and experimental designs, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Comparative logic of inhibitor action.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress and cell death in mTORC1‐overactive cells is induced by this compound and enhanced by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The repurposing of existing drugs for cancer therapy presents a promising avenue to accelerate the development of novel treatment strategies. Nelfinavir and Ritonavir, both initially developed as HIV protease inhibitors, have garnered significant attention for their off-target anticancer effects. This guide provides a comprehensive comparative analysis of their performance as anticancer agents, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Ritonavir across various cancer cell lines, compiled from multiple studies. It is important to note that direct head-to-head comparisons in a single study across all cell lines are limited.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ritonavir IC50 (µM) | Reference |
| Lung Adenocarcinoma | ||||
| A549 | Non-Small Cell Lung Cancer | ~5.2 (mean for NCI60 panel) | 35 | [1][2][3] |
| H522 | Non-Small Cell Lung Cancer | Not explicitly stated | 42 | [3] |
| H23 | Non-Small Cell Lung Cancer | Not explicitly stated | 44 | [3] |
| H838 | Non-Small Cell Lung Cancer | Not explicitly stated | 35 | [3] |
| Breast Cancer | ||||
| T47D | ER-positive | Not explicitly stated | 15 (threshold for cell cycle inhibition) | |
| MCF7 | ER-positive | Not explicitly stated | 30 (threshold for cell cycle inhibition) | |
| MDA-MB-231 | ER-negative | Not explicitly stated | 45 | |
| Ovarian Cancer | ||||
| MDAH-2774 | Ovarian Carcinoma | Not explicitly stated | ~20 (to induce 60% cell death) | [4] |
| SKOV-3 | Ovarian Carcinoma | Not explicitly stated | ~20 (to induce 55% cell death) | [4] |
| Leukemia | ||||
| HL60 | Promyelocytic Leukemia | 5.6-7 | Not explicitly stated | [5] |
| IM9 | B-lymphoblastoid | 5.6-7 | Not explicitly stated | [5] |
| Jurkat | T-cell Leukemia | 5.6-7 | Not explicitly stated | [5] |
Note: One study directly comparing six HIV protease inhibitors found this compound to be the most potent, with a mean 50% growth inhibition of 5.2 µM across the NCI60 cell line panel.[2]
Mechanisms of Action: A Comparative Overview
Both this compound and Ritonavir exert their anticancer effects through multiple mechanisms, often leading to cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
This compound: A Multi-pronged Attack
This compound's anticancer activity is characterized by its ability to induce endoplasmic reticulum (ER) stress, inhibit the PI3K/Akt signaling pathway, and trigger apoptosis and autophagy.[1][6][7] It has been shown to be more potent than other HIV protease inhibitors, including Ritonavir, in inducing cell death in certain cancer cell lines.[7]
Ritonavir: Targeting Cell Survival and Proliferation
Ritonavir also demonstrates broad anticancer activities by inhibiting the Akt signaling pathway, down-regulating the anti-apoptotic protein survivin, and inducing G0/G1 cell cycle arrest.[3][8] Additionally, it can inhibit the function of P-glycoprotein, a drug efflux pump, which can enhance the efficacy of co-administered chemotherapeutic agents.[9]
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Ritonavir.
This compound Signaling Pathway
Ritonavir Signaling Pathway
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Ritonavir stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or Ritonavir. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Ritonavir stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Ritonavir as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
General Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound and Ritonavir.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HIV Protease Inhibitor Ritonavir Inhibits Lung Cancer Cells, in part, by Inhibition of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitor this compound inhibits growth of human melanoma cells by induction of cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Ritonavir? | R Discovery [discovery.researcher.life]
The repurposed HIV protease inhibitor, Nelfinavir, demonstrates significant efficacy in preclinical studies against various drug-resistant breast cancer cell lines. By targeting multiple resistance mechanisms, this compound, alone or in combination, presents a potential new therapeutic avenue for patients with hard-to-treat breast cancers.
This compound, a drug originally approved for the treatment of HIV, is gaining attention in oncology for its potent anti-cancer properties.[1] Extensive in vitro and in vivo research has highlighted its ability to combat drug resistance in breast cancer, a major obstacle in clinical practice. This guide provides a comparative analysis of this compound's efficacy against other agents, supported by experimental data, and details the underlying molecular mechanisms and experimental protocols.
Comparative Efficacy in Doxorubicin-Resistant Breast Cancer
One of the most well-documented applications of this compound is in overcoming resistance to doxorubicin, a common chemotherapy agent. In a study utilizing the doxorubicin-resistant breast cancer cell line MCF-7/Dox, this compound demonstrated a remarkable ability to re-sensitize these cells to doxorubicin.[2]
Table 1: this compound's Effect on Doxorubicin IC50 in MCF-7/Dox Cells [2]
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold-Decrease in IC50 |
| MCF-7 (Parental) | Doxorubicin alone | 1.8 | - |
| MCF-7/Dox | Doxorubicin alone | 32.4 | - |
| MCF-7/Dox | Doxorubicin + 2.25 µM this compound (Multiple Exposures) | 1.54 | 21-fold |
| MCF-7/Dox | Doxorubicin + 6.75 µM this compound (Multiple Exposures) | 0.65 | 50-fold |
As shown in Table 1, the MCF-7/Dox cells were initially 15-20 times more resistant to doxorubicin than the parental MCF-7 cells.[2] However, co-treatment with physiologically relevant concentrations of this compound significantly reduced the doxorubicin IC50, indicating a potent chemosensitizing effect.[2]
Activity in HER2-Positive and Therapy-Resistant Models
This compound has also shown selective activity against HER2-positive breast cancer cells, including those resistant to standard HER2-targeted therapies like trastuzumab and lapatinib.[3][4][5]
Table 2: In Vivo Efficacy of this compound in HER2-Positive Xenograft Models [5][6]
| Cell Line | Treatment | Mean Tumor Volume Index (Day 26/29) | P-value |
| HCC1954 | Vehicle | 14.42 | < 0.001 |
| HCC1954 | This compound | 5.16 | < 0.001 |
| BT474 | Vehicle | 2.21 | < 0.001 |
| BT474 | This compound | 0.90 | < 0.001 |
The data from xenograft models demonstrates that this compound significantly inhibits the growth of HER2-positive tumors in vivo.[5][6] Notably, this compound was effective in cell lines resistant to both trastuzumab and lapatinib, suggesting a distinct mechanism of action.[3][5][6] In contrast, this compound had no significant effect on the growth of HER2-negative tumors in mice.[3]
Combination Therapy with Tamoxifen
The efficacy of this compound can be further enhanced when used in combination with other anti-cancer agents. Studies have shown a synergistic effect between this compound and tamoxifen, a widely used hormonal therapy for breast cancer.
Table 3: Enhanced Cytotoxicity of this compound with Tamoxifen in Breast Cancer Cell Lines [7]
| Cell Line | Treatment | % Cell Viability Reduction |
| MCF7 | 6 µg/ml this compound | ~10% |
| MCF7 | 6 µg/ml Tamoxifen | 26.5% |
| MCF7 | 6 µg/ml this compound + 6 µg/ml Tamoxifen | 77.0% |
| T47D | 6 µg/ml this compound | ~15% |
| T47D | 6 µg/ml Tamoxifen | 40% |
| T47D | 6 µg/ml this compound + 6 µg/ml Tamoxifen | 76.8% |
The combination of this compound and tamoxifen resulted in a significant reduction in cell viability in both estrogen receptor-positive (MCF7, T47D) and estrogen receptor-negative (MDA-MB-453, MDA-MB-435) breast cancer cell lines.[7] This suggests that the combination could be beneficial for a broader range of breast cancer patients.[7]
Mechanisms of Action: A Multi-Pronged Attack
This compound's effectiveness in drug-resistant breast cancer stems from its ability to target multiple cellular pathways simultaneously.
Caption: this compound's multi-targeted mechanism of action in breast cancer.
Key mechanisms include:
-
Inhibition of the PI3K/Akt Pathway: this compound suppresses the pro-survival PI3K/Akt signaling pathway, which is often upregulated in drug-resistant cancers.[2][6][8] This leads to decreased cell proliferation and increased apoptosis.[8]
-
Induction of Endoplasmic Reticulum (ER) Stress: The drug triggers the unfolded protein response (UPR) by inducing ER stress, which can lead to apoptosis in cancer cells.[1][2][9]
-
Inhibition of P-glycoprotein (P-gp): In doxorubicin-resistant cells, this compound inhibits the expression and function of the P-gp drug efflux pump, leading to increased intracellular doxorubicin concentrations.[1][2]
-
Inhibition of Heat Shock Protein 90 (HSP90): this compound has been identified as a novel HSP90 inhibitor, leading to the degradation of client proteins like Akt that are crucial for cancer cell survival.[4][5][8]
Experimental Protocols
The findings presented in this guide are based on a variety of established experimental protocols.
Caption: General experimental workflow for evaluating this compound's efficacy.
Cell Viability Assays:
-
Cell Lines: MCF-7, T47D, MDA-MB-453, MDA-MB-435, MCF-7/Dox.
-
Method: Cells were treated with varying concentrations of this compound, tamoxifen, or a combination of both. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
Apoptosis Assays:
-
Method: Apoptosis was detected by analyzing annexin V binding and poly(ADP-ribose) polymerase (PARP) cleavage via flow cytometry and Western blotting, respectively.[7]
Western Blotting:
-
Method: Protein levels of key signaling molecules such as Akt, phosphorylated Akt (p-Akt), and markers of ER stress (e.g., GRP78, CHOP) were determined by Western blot analysis.[2]
In Vivo Xenograft Studies:
-
Animal Model: Athymic nude mice.
-
Cell Lines: HCC1954, BT474.
-
Method: Human breast cancer cells were implanted into the mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.[5][6]
Conclusion
This compound exhibits significant potential as an anti-cancer agent for drug-resistant breast cancer. Its ability to target multiple resistance pathways, including the PI3K/Akt pathway and drug efflux pumps, makes it an attractive candidate for further clinical investigation. The synergistic effects observed with existing therapies like doxorubicin and tamoxifen further underscore its potential to improve treatment outcomes for patients with resistant disease. Phase I clinical trials have shown that this compound is well-tolerated in cancer patients at doses higher than those used for HIV treatment, and preliminary anti-tumor activity has been observed.[10] Further clinical studies are warranted to fully elucidate the therapeutic role of this compound in the management of drug-resistant breast cancer.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets multiple drug resistance mechanisms to increase the efficacy of doxorubicin in MCF-7/Dox breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Selective Inhibition of HER2-Positive Breast Cancer Cells by the HIV Protease Inhibitor this compound [cancer.fr]
- 6. Selective Inhibition of HER2-Positive Breast Cancer Cells by the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen enhances the cytotoxic effects of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Mediates the Antiproliferative Effects of this compound in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Nelfinavir, a protease inhibitor with established antiviral and emerging anticancer properties. The information presented is supported by experimental data to aid in research and drug development decisions.
Quantitative Efficacy Data
The following tables summarize the quantitative efficacy of this compound in various preclinical and clinical settings.
Table 1: In Vitro Efficacy of this compound Against HIV and Cancer Cell Lines
| Target | Cell Line/Virus Strain | Metric | Value | Comparator(s) | Comparator Value(s) |
| HIV-1 | Recombinant CYP3A Forms | Ki | 0.3-0.4 µM | Ritonavir, Saquinavir, Amprenavir, Indinavir | R: 0.03 µM, S: 0.6-0.8 µM, A: 0.1 µM, I: 0.2 µM[1] |
| Cervical Cancer | ME-180 | IC50 | ~10 µM | Cisplatin | ~2 µM[2] |
| Cervical Cancer (Cisplatin-Resistant) | ME-180 CPR | IC50 | ~10 µM | Cisplatin | >10 µM[2] |
| SARS-CoV-2 | Vero E6 | IC50 | 13.7 µM (for Ritonavir, another PI) | Lopinavir | Cytotoxic at effective concentrations[3] |
Table 2: In Vivo Efficacy of this compound in HIV Treatment and Cancer Models
| Indication | Model | This compound Regimen | Primary Outcome | This compound Result | Comparator Regimen | Comparator Result |
| HIV-1 Infection | Human Clinical Trial (ART-naïve patients) | This compound + stavudine + lamivudine | HIV RNA <50 copies/mL at 48 weeks | 52% of patients | Lopinavir/ritonavir + stavudine + lamivudine | 67% of patients[4][5] |
| HIV-1 Infection | Human Clinical Trial (ART-naïve patients) | This compound + stavudine + lamivudine | HIV RNA <400 copies/mL at 48 weeks | 63% of patients | Lopinavir/ritonavir + stavudine + lamivudine | 75% of patients[4][5] |
| Non-Small Cell Lung Cancer (NSCLC) | H157 Xenograft Mouse Model | 50 mg/kg this compound + 50 mg/kg Chloroquine | Tumor Growth Inhibition | ~75% reduction | Vehicle | -[6][7] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 Xenograft Mouse Model | 50 mg/kg this compound + 50 mg/kg Chloroquine | Tumor Growth Inhibition | ~85% reduction | Vehicle | -[6][7] |
| Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) Mouse Model | This compound | Tumor Growth Inhibition | Significant inhibition | Vehicle | -[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity and Antiviral Assays
1. HIV Protease Inhibition Assay (Fluorometric)
-
Objective: To determine the inhibitory concentration (IC50) of this compound against HIV-1 protease.
-
Methodology:
-
A fluorogenic substrate peptide is incubated with recombinant HIV-1 protease.
-
In the absence of an inhibitor, the protease cleaves the substrate, releasing a fluorescent signal.
-
This compound is added at varying concentrations to determine its ability to block substrate cleavage and reduce the fluorescent signal.
-
The fluorescence intensity is measured using a fluorescence microplate reader (Ex/Em = 330/450 nm).
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the protease activity.
-
-
Source: Based on commercially available HIV-1 protease inhibitor screening kits.
2. Cancer Cell Viability Assay (MTT or similar)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., ME-180 cervical cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
In Vivo Animal Studies
1. Human Tumor Xenograft Model in Mice
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Human cancer cells (e.g., H157 or A549 NSCLC cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic NCr-nu/nu).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound, alone or in combination with other agents, is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 50 mg/kg daily). The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for markers of apoptosis or ER stress).
-
-
Source: Adapted from studies on NSCLC xenograft models[6][7].
Human Clinical Trials (HIV)
1. Randomized, Double-Blind, Controlled Trial
-
Objective: To compare the antiviral efficacy and safety of this compound-based versus other protease inhibitor-based regimens in HIV-1 infected patients.
-
Methodology:
-
Antiretroviral-naïve HIV-1 infected adults are randomized to receive either a this compound-based regimen (e.g., this compound plus two nucleoside reverse transcriptase inhibitors [NRTIs]) or a comparator regimen (e.g., Lopinavir/ritonavir plus two NRTIs).
-
The primary efficacy endpoint is typically the proportion of patients with plasma HIV-1 RNA levels below a certain threshold (e.g., <50 or <400 copies/mL) at a specific time point (e.g., 48 weeks).
-
Secondary endpoints may include changes in CD4+ cell counts and the incidence of adverse events.
-
Genotypic resistance testing may be performed on patients who experience virologic failure.
-
-
Source: Based on a comparative clinical trial of this compound and Lopinavir/ritonavir[4][5].
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through distinct mechanisms in antiviral and anticancer contexts.
Inhibition of HIV-1 Protease
This compound is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Caption: this compound inhibits the HIV life cycle by blocking protease-mediated maturation.
Anticancer Mechanisms: mTOR Pathway Inhibition and ER Stress Induction
In cancer cells, this compound's efficacy is attributed to its ability to induce endoplasmic reticulum (ER) stress and inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: this compound's anticancer effects are mediated by mTOR inhibition and ER stress.
Experimental Workflow for In Vivo Anticancer Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo anticancer efficacy of this compound using a xenograft mouse model.
Caption: Workflow for assessing this compound's in vivo anticancer efficacy.
References
- 1. Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incidence of resistance in a double-blind study comparing lopinavir/ritonavir plus stavudine and lamivudine to this compound plus stavudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir-ritonavir versus this compound for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 7. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
For Immediate Release
In the ongoing effort to enhance the efficacy of cancer treatments, researchers have turned to drug repurposing, exploring existing medications for novel anticancer properties. Among the most promising candidates are the HIV protease inhibitors Nelfinavir and Lopinavir, which have demonstrated the ability to sensitize cancer cells to conventional therapies. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
A critical aspect of a sensitizing agent is its ability to enhance the cancer-killing effects of other treatments. Both this compound and Lopinavir have shown efficacy in this regard, albeit through partially distinct mechanisms. The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of their potential.
| Table 1: Comparative Efficacy in Sensitizing Drug-Resistant Cancer Cells | ||
| Parameter | This compound | Lopinavir |
| Cell Line | KBV20C (Vincristine-resistant human oral squamous carcinoma) | KBV20C (Vincristine-resistant human oral squamous carcinoma) |
| Sensitizing Agent | 5 µM | 5 µM |
| Chemotherapeutic Agent | Vincristine | Vincristine |
| Reduction in Cell Viability (Combination vs. Chemo alone) | Significant reduction, comparable to verapamil | Significant reduction, comparable to verapamil |
| Induction of Apoptosis (Combination vs. Chemo alone) | Significant increase in late-phase apoptosis | Significant increase in late-phase apoptosis |
| P-glycoprotein (P-gp) Inhibition | Very low | High (similar to verapamil)[1] |
| Table 2: Effects on Cell Viability and Apoptosis in Hematological Malignancies | ||
| Parameter | This compound | Lopinavir |
| Cell Type | Acute Myeloid Leukemia (AML) primary cells | Acute Myeloid Leukemia (AML) primary cells |
| Effect as Monotherapy | Cytotoxic | Cytotoxic |
| Sensitization to Proteasome Inhibitors (e.g., Bortezomib) | Synergistic cytotoxicity | Synergistic cytotoxicity |
| Induction of Apoptosis | Triggers proteotoxic stress-induced apoptosis | Triggers proteotoxic stress-induced apoptosis |
| Inhibition of AKT Phosphorylation | Yes | Yes |
| Inhibition of Proteasome Activity | Yes, including the β2 subunit | No significant inhibition reported |
Delving into the Mechanisms: How They Work
This compound and Lopinavir employ a multi-pronged approach to sensitize cancer cells, primarily by inducing cellular stress and disrupting key survival pathways.
This compound's Pleiotropic Attack: this compound is recognized for its broad-spectrum anticancer activities.[2] It potently induces endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), a pathway that can trigger apoptosis when cellular stress is overwhelming.[2][3][4] Furthermore, this compound is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance to therapy.[5][6] A distinguishing feature of this compound is its ability to inhibit proteasome activity, which further contributes to the accumulation of misfolded proteins and enhances cellular stress.[7]
Lopinavir's Focused Assault: Lopinavir, often administered with a low dose of Ritonavir to boost its bioavailability, also effectively induces ER stress, leading to apoptosis in cancer cells.[8][9] Like this compound, it can inhibit the PI3K/Akt pathway.[7] A key differentiator for Lopinavir is its potent inhibition of the P-glycoprotein (P-gp) drug efflux pump.[1] This is particularly significant in overcoming multidrug resistance, a major hurdle in cancer treatment, as P-gp is responsible for pumping chemotherapeutic agents out of cancer cells.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and Lopinavir.
References
- 1. Co-treatment With HIV Protease Inhibitor this compound Greatly Increases Late-phase Apoptosis of Drug-resistant KBV20C Cancer Cells Independently of P-Glycoprotein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir, this compound, saquinavir and lopinavir induce proteotoxic stress in acute myeloid leukemia cells and sensitize them for proteasome inhibitor treatment at low micromolar drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lopinavir-Ritonavir Combination Induces Endoplasmic Reticulum Stress and Kills Urological Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nelfinavir's performance in inhibiting the SARS-CoV-2 main protease (Mpro) with other notable antiviral agents. Experimental data from various in vitro and cell-based assays are presented to offer a comprehensive overview for researchers in the field of virology and drug discovery.
Executive Summary
This compound, an FDA-approved HIV-1 protease inhibitor, has been investigated for its potential to inhibit SARS-CoV-2 replication. While initial computational studies and some in vitro assays suggested this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), experimental evidence has been conflicting. This guide summarizes the available quantitative data, details the experimental methodologies used to assess its efficacy, and compares its activity against other antivirals such as Nirmatrelvir (the active component of Paxlovid), Remdesivir, and Molnupiravir. The data suggests that while this compound shows some antiviral activity in cell-based assays, its direct inhibition of Mpro is less potent compared to dedicated Mpro inhibitors like Nirmatrelvir.
Comparative Analysis of In Vitro and Cell-Based Assay Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other antiviral compounds against SARS-CoV-2.
Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro) in Biochemical Assays
| Compound | Assay Type | IC50 (μM) | Reference |
| This compound | FRET-based | 8.26[1][2] | [1][2] |
| Nirmatrelvir | FRET-based | 0.024 | [3] |
Note: Lower IC50 values indicate higher potency in inhibiting the enzyme's activity.
Table 2: Antiviral Activity against SARS-CoV-2 in Cell-Based Assays (Vero E6 cells)
| Compound | Assay Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | CPE | 2.89 ± 0.65[4][5] | 51.55 ± 13.52[4] | ~18[4] | [4][5] |
| CPE | 1.13[6] | >100 | >88.5 | [6] | |
| CPE | 2.93[1] | Not Reported | Not Reported | [1] | |
| Remdesivir | CPE | 1.00 ± 0.34[4][5] | >100 | >100 | [4][5] |
| CPE | 1.65[7] | Not Reported | Not Reported | [7] | |
| Molnupiravir | CPE | 0.3[8] | >10 | >33 | [8] |
| CPE | 1.23 (range: 0.57–2.26)[9] | Not Reported | Not Reported | [9] | |
| Nirmatrelvir | CPE | 0.038 | Not Reported | Not Reported | [10] |
Note: EC50 represents the concentration required to inhibit 50% of viral replication in cell culture. CC50 is the concentration that causes 50% cytotoxicity to the host cells. A higher Selectivity Index (SI) indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibition of the Mpro enzyme activity.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate, e.g., MCA-AVLQSGFRK(Dnp)-K-NH2[11].
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is included.
-
Add the SARS-CoV-2 Mpro enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm for the MCA/Dnp FRET pair).
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
Cell culture medium (e.g., MEM supplemented with FBS, penicillin-streptomycin).
-
SARS-CoV-2 virus stock of a known titer.
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo, Neutral Red, or Crystal Violet).
-
Plate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.002[12]. Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe a cytopathic effect (e.g., 72 hours) at 37°C with 5% CO2[13].
-
After incubation, assess cell viability using a chosen reagent. For example, with CellTiter-Glo, the luminescence is proportional to the number of viable cells.
-
The percentage of CPE reduction is calculated based on the viability of treated, infected cells relative to the viability of uninfected and untreated, infected cells.
-
EC50 values are determined by plotting the percentage of CPE reduction against the logarithm of the compound concentration.
-
In parallel, a cytotoxicity assay (CC50) is performed by treating uninfected cells with the same concentrations of the test compounds.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SARS-CoV-2 Mpro inhibition.
Caption: Workflow of a FRET-based Mpro inhibition assay.
Caption: Workflow of a cytopathic effect (CPE) reduction assay.
References
- 1. Preventive and therapeutic benefits of this compound in rhesus macaques and human beings infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anso.org.cn [anso.org.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Immediate Release
The HIV protease inhibitor Nelfinavir is demonstrating significant promise in oncology as a potent synergistic agent when combined with various chemotherapeutic drugs. This guide provides a comprehensive comparison of this compound's efficacy in combination with doxorubicin, bortezomib, and temozolomide, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and underlying mechanisms of action.
This compound's anticancer activity is primarily attributed to its ability to induce endoplasmic reticulum (ER) stress and inhibit the PI3K/Akt signaling pathway, both of which are crucial for cancer cell survival and proliferation. When combined with traditional chemotherapy, these effects can lead to a multi-pronged attack on tumors, enhancing therapeutic efficacy and potentially overcoming drug resistance.
This compound in Combination with Doxorubicin for Breast Cancer
The combination of this compound with the widely used chemotherapy drug doxorubicin has shown remarkable results in preclinical models of multidrug-resistant (MDR) breast cancer.
Quantitative Data Summary
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold-Decrease in Doxorubicin IC50 | Reference |
| MCF-7/Dox (MDR Breast Cancer) | Doxorubicin alone | 32.4 | - | [1] |
| Doxorubicin + this compound (2.25 µM, multiple exposures) | 1.54 | 21 | [1] | |
| Doxorubicin + this compound (6.75 µM, multiple exposures) | 0.65 | 50 | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy: In a mouse xenograft model using MCF-7/Dox cells, the combination of this compound (20 mg/kg/day) and doxorubicin (2 mg/kg/twice a week) resulted in a significantly greater decrease in tumor growth compared to either drug alone[1].
Experimental Protocols
Cell Viability Assay (MTT Assay): MCF-7/Dox cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of doxorubicin, with or without co-exposure to this compound (2.25 µM or 6.75 µM). Cell viability was assessed after 48 hours using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The IC50 values were then calculated.[1]
Tumor Xenograft Model: Female athymic nude mice were subcutaneously injected with MCF-7/Dox cells. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, doxorubicin alone, or the combination of this compound and doxorubicin. Tumor volumes were measured regularly to assess treatment efficacy.[1]
This compound in Combination with Bortezomib for Non-Small Cell Lung Cancer (NSCLC) and Multiple Myeloma
The synergy between this compound and the proteasome inhibitor bortezomib has been investigated in both NSCLC and multiple myeloma, demonstrating enhanced cancer cell death.
Quantitative Data Summary
| Cell Line | Cancer Type | Combination Index (CI) | Interpretation | Reference |
| H157 | NSCLC | < 1 | Synergism | [2] |
| H460 | NSCLC | < 1 | Synergism | [2] |
| RPMI8226 | Multiple Myeloma | < 1 | Synergism | [2] |
| U266 | Multiple Myeloma | < 1 | Synergism | [2] |
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy: In xenograft models using H157 (NSCLC) and RPMI8226 (multiple myeloma) cells, the combination of this compound and bortezomib significantly inhibited tumor growth compared to either agent alone.[2]
Experimental Protocols
Cell Proliferation Assay: NSCLC and multiple myeloma cell lines were treated with various concentrations of this compound, bortezomib, or the combination of both. Cell proliferation was measured using standard assays (e.g., MTS or MTT) after a defined incubation period. The CI values were calculated using the Chou-Talalay method to determine the nature of the drug interaction.[2]
Apoptosis Assay (Annexin V Staining): Cells were treated with this compound, bortezomib, or the combination for specified time points. Apoptosis was quantified by flow cytometry after staining with Annexin V (a marker for early apoptosis) and propidium iodide (a marker for late apoptosis/necrosis).[2]
This compound in Combination with Temozolomide for Glioblastoma
The addition of this compound to the standard-of-care chemotherapy temozolomide, often in conjunction with radiotherapy, has been explored in glioblastoma, the most aggressive form of brain cancer.
Clinical Trial Data Summary
A Phase I clinical trial investigating this compound with concurrent temozolomide and radiotherapy in patients with newly diagnosed glioblastoma multiforme (GBM) provided the following insights:
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) of this compound | 1,250 mg twice daily | [3] |
| Median Overall Survival | 13.7 months | [3] |
| Median Progression-Free Survival | 7.2 months | [3] |
Preclinical studies have also shown that this compound acts synergistically with radiation to delay GBM xenograft tumor growth in mice[3].
Experimental Protocols
Clinical Trial Protocol (Phase I): Patients with newly diagnosed glioblastoma received standard radiotherapy and daily temozolomide (75 mg/m²). This compound was administered orally at escalating doses (625 mg or 1,250 mg twice daily) starting 7-10 days prior to and continuing throughout the course of chemoradiation. The MTD was determined based on dose-limiting toxicities.[3]
Preclinical Xenograft Model: While specific quantitative data from the initial searches is limited, a general protocol involves implanting human glioblastoma cells (e.g., U87MG) into immunodeficient mice. Once tumors are established, mice are treated with this compound, temozolomide, radiation, or combinations thereof. Tumor growth is monitored over time to assess the efficacy of the different treatment regimens.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with these chemotherapeutic agents are rooted in its impact on key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. This compound Mesylate, Radiation Therapy, and Temozolomide in Treating Patients With Glioblastoma Multiforme [clin.larvol.com]
- 2. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound concurrent with temozolomide and radiotherapy in patients with glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive review of preclinical and clinical data reveals the HIV protease inhibitor Nelfinavir demonstrates significant anti-cancer activity across a spectrum of malignancies. This comparative guide synthesizes the available quantitative data, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for researchers in oncology and drug development. This compound's multifaceted impact, primarily through the induction of endoplasmic reticulum (ER) stress and inhibition of the PI3K/Akt signaling pathway, positions it as a compelling candidate for drug repurposing in cancer therapy.
Quantitative Assessment of this compound's Anti-Cancer Activity
The efficacy of this compound varies across different cancer types, as demonstrated by in vitro cytotoxicity, in vivo tumor growth inhibition, and clinical trial outcomes.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide range of cancer cell lines, indicating its broad-spectrum anti-proliferative effects.
| Cancer Type | Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| Non-Small Cell Lung Cancer | NCI-H460, A549, H157, etc. | Mean of 5.2 across NCI60 panel | [1] |
| Small-Cell Lung Cancer | H69, H82, H146, H526 | Cytostatic at 10 µM, Cytotoxic at 20 µM | [2][3] |
| Breast Cancer | MDA-MB-231, BT474 | Not explicitly stated, but effective | [4] |
| Glioblastoma | U87, U251 | Not explicitly stated, but effective | [5] |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Not explicitly stated, but effective | [6][7] |
| Prostate Cancer | PC-3, LNCaP | Not explicitly stated, but effective | [4][8] |
| Multiple Myeloma | U266 | Not explicitly stated, but effective | [4][9] |
| Ovarian Cancer | OVCAR-3, SKOV-3 | Not explicitly stated, but effective | [10] |
| Renal Cancer | 786-O, ACHN | Not explicitly stated, but effective | [4] |
| Bladder Cancer | T24, UM-UC-3 | Not explicitly stated, but effective | [11] |
| Hepatocellular Carcinoma | HepG2, Hepa1-6 | Not explicitly stated, but effective | [12] |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have consistently shown this compound's ability to suppress tumor growth.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| Non-Small Cell Lung Cancer | NSCLC xenografts in athymic nude mice | This compound monotherapy | Significant inhibition | [1][13][14] |
| Small-Cell Lung Cancer | SCLC patient-derived xenografts (PDX) in NOD/SCID mice | This compound (100 mg/kg/day) | Significant inhibition | [2][3] |
| Glioblastoma | GBM xenografts in mice | This compound with radiation | Synergistic delay in tumor growth | [15] |
| Pancreatic Cancer | Pancreatic cancer xenografts | This compound with radiation | Radiosensitization | [6] |
Clinical Trial Outcomes
This compound has been evaluated in several clinical trials, primarily in combination with standard-of-care therapies, with promising results in some cancer types.
| Cancer Type | Clinical Trial Phase | This compound Combination | Key Outcomes | Reference(s) |
| Non-Small Cell Lung Cancer (Stage IIIA/IIIB) | Phase I/II | Chemoradiotherapy | Median OS: 41.1 months; 5-year OS: 37.1%; Median PFS: 11.7 months | [16][17][18][19] |
| Pancreatic Cancer (Locally Advanced) | Phase II | Chemoradiotherapy | Median OS: 17.4 months; 1-year OS: 73.4%; Median PFS: 5.5 months | [6][20] |
| Pancreatic Cancer (Borderline/Unresectable) | Phase I | Stereotactic Body Radiotherapy (SBRT) | Median OS: 14.4 months | [21][22] |
| Glioblastoma Multiforme (Newly Diagnosed) | Phase I | Temozolomide and Radiotherapy | MTD established at 1,250 mg bid | [5][15] |
| Solid Tumors (Advanced) | Phase I | Monotherapy | MTD established at 3,125 mg bid | [23] |
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound's anti-neoplastic effects are attributed to its ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow for studying this compound's effects.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the study of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for determining cell viability following this compound treatment.[24][25][26][27][28]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression in response to this compound.[29][30]
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, CHOP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[2][13]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.
References
- 1. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of this compound concurrent with temozolomide and radiotherapy in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARCII: A phase II trial of the HIV protease inhibitor this compound in combination with chemoradiation for locally advanced inoperable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of the human immunodeficiency virus protease inhibitor this compound and chemoradiation for locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound triggers ferroptosis by inducing ER stress mediated downregulation of GPX4/GSH system, upregulation of NRF2/HO-1 axis, and mitochondrial impairment in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining this compound With Chloroquine Inhibits <i>In Vivo</i> Growth of Human Lung Cancer Xenograft Tumors - ProQuest [proquest.com]
- 15. A phase I study of this compound concurrent with temozolomide and radiotherapy in patients with glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound With Concurrent Chemoradiotherapy Improves Outcomes in Advanced NSCLC - MDalert.com [mdalert.com]
- 17. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-small cell lung cancer responds well to HIV drug - UW Medicine | Newsroom [newsroom.uw.edu]
- 19. A phase I trial of the HIV protease inhibitor this compound with concurrent chemoradiotherapy for unresectable stage IIIA/IIIB non-small cell lung cancer: a report of toxicities and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Standard or high dose chemoradiotherapy, with or without the protease inhibitor this compound, in patients with locally advanced pancreatic cancer: The phase 1/randomised phase 2 SCALOP-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I trial of concurrent stereotactic body radiotherapy and this compound for locally advanced borderline or unresectable pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. oncotarget.com [oncotarget.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. cyrusbio.com.tw [cyrusbio.com.tw]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubcompare.ai [pubcompare.ai]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nelfinavir against other repurposed drugs investigated for COVID-19. The following sections detail their in vitro efficacy, mechanisms of action, and clinical findings, supported by experimental data and protocols.
The urgency of the COVID-19 pandemic spurred a global effort to identify effective therapeutics, with drug repurposing at the forefront of this endeavor. Among the candidates was this compound, an HIV-1 protease inhibitor, which, alongside numerous other approved drugs, was evaluated for its potential to combat SARS-CoV-2. This guide offers a comparative analysis of this compound's performance against other notable repurposed drugs, presenting a data-driven overview for the research community.
In Vitro Antiviral Activity: A Quantitative Comparison
The initial evaluation of potential antiviral compounds often involves in vitro assays to determine their efficacy in inhibiting viral replication in cell culture. The half-maximal effective concentration (EC50) is a key metric from these studies, representing the concentration of a drug that inhibits 50% of the viral effect. A lower EC50 value generally indicates higher potency. The following table summarizes the reported EC50 values for this compound and other repurposed drugs against SARS-CoV-2 in various cell lines.
| Drug | Target | Cell Line | EC50 (µM) | Reference(s) |
| This compound | 3CLpro (predicted), Multi-target | Vero E6 | 1.13 - 2.93 | [1][2] |
| Remdesivir | RdRp | Vero E6 | 0.77 - 23.15 | [3][4] |
| Molnupiravir | RdRp | Vero E6-GFP, Huh7 | 0.3 - 0.4 | [5] |
| Lopinavir | 3CLpro | Vero E6 | 5.73 | [2] |
| Favipiravir | RdRp | Vero E6 | 61.88 | [6][7] |
| Hydroxychloroquine | Endosomal Acidification | Vero E6 | 0.72 - 6.14 | [8][9] |
| Ivermectin | Importin α/β1 | Vero-hSLAM | ~2.5 | |
| Camostat mesylate | TMPRSS2 | Calu-3 | 0.178 (as FOY-251) | [10] |
| Nafamostat mesylate | TMPRSS2 | Calu-3 | ~0.01 | [11][12] |
Mechanisms of Action: Diverse Strategies Against SARS-CoV-2
Repurposed drugs for COVID-19 have exhibited a variety of mechanisms targeting both viral and host factors. This compound was initially predicted to inhibit the SARS-CoV-2 main protease (3CLpro) and has been suggested to be a multi-target agent.[3] Other drugs have demonstrated distinct modes of action, from inhibiting viral entry and replication to modulating the host immune response.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent these complex biological processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. medrxiv.org [medrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin for COVID-19 in adults in the community (PRINCIPLE): An open, randomised, controlled, adaptive platform trial of short- and longer-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rebelem.com [rebelem.com]
- 10. Examining the Evidence: Ivermectin and COVID-19 in the PRINCIPLE Trial — PRINCIPLE Trial [principletrial.org]
- 11. Results — PRINCIPLE Trial [principletrial.org]
- 12. Dexamethasone results — RECOVERY Trial [recoverytrial.net]
Safety Operating Guide
This document provides immediate, procedural guidance for the safe handling and disposal of Nelfinavir in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure operational safety and minimize occupational exposure.
Physical and Chemical Properties
| Property | Data |
| Appearance | Solid[1] |
| Molecular Formula | C32H45N3O4S[1] |
| Molecular Weight | 567.789 g/mol [1] |
| Odor | No data available[1] |
| pH | No data available[1] |
| Melting/Freezing Point | No data available[1] |
| Boiling Point/Range | No data available[1] |
| Flash Point | No data available[1] |
| Water Solubility | No data available[1] |
| Acute Toxicity (Oral) | LD50 > 500 mg/kg (rat)[2] |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound. The primary occupational exposure risk is through the inhalation of dust.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any new or non-routine procedure involving this compound. The following PPE is recommended for standard laboratory handling of this compound powder:
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile gloves) are required.[4] Gloves should be changed immediately if they are torn, punctured, or contaminated.[5]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against dust particles.[4]
-
Body Protection: A lab coat or protective gown should be worn to prevent skin contact.[5]
-
Respiratory Protection: For procedures that may generate significant dust or aerosols, use of a NIOSH-approved respirator is recommended.[2] All handling should be done in a well-ventilated area, preferably within a chemical fume hood or other appropriate exhaust ventilation.[1][4]
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a designated waste container is accessible.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
Solution Preparation: When dissolving this compound, add the powder to the solvent slowly to avoid splashing. If dissolving the tablet form, this can be done in a small amount of water.[6]
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure. This compound is very toxic to aquatic life with long-lasting effects.[1]
-
Laboratory Waste: Dispose of unused this compound and any contaminated lab supplies (e.g., gloves, weigh boats, pipette tips) in a designated hazardous waste container.[1] This waste should be managed through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinsate should be collected as hazardous waste.
-
Spill Cleanup: In case of a spill, evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. Mechanically pick up the spilled solid.[2] Place the material into a sealed container for disposal. Clean the spill area thoroughly.
Experimental Protocols
The safety data sheets and drug information documents reviewed do not contain detailed methodologies for specific laboratory experiments involving this compound. Researchers should develop and validate their own experimental protocols in accordance with institutional safety guidelines and standard laboratory practices.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
